molecular formula C3H6N2O3 B127195 N-Methylnitroacetamide CAS No. 72078-82-1

N-Methylnitroacetamide

Cat. No.: B127195
CAS No.: 72078-82-1
M. Wt: 118.09 g/mol
InChI Key: RXGDLJRIJKYANC-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Properties

IUPAC Name

N-methyl-2-nitroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDLJRIJKYANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222407
Record name N-Methylnitroacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72078-82-1
Record name N-Methylnitroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylnitroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLNITROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylnitroacetamide (C₃H₆N₂O₃) is a fascinating yet under-documented molecule that sits at the intersection of amide chemistry and energetic materials.[1] Its structure, featuring both a secondary amide and a nitro functional group, presents unique synthetic challenges and offers a rich landscape for spectroscopic characterization. This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals aiming to synthesize and rigorously characterize this compound. We move beyond simple protocols to explain the underlying chemical principles, ensuring a deep and practical understanding of the entire workflow, from reaction design to structural elucidation.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound is not a trivial one-pot reaction. It requires a strategic approach to form the amide bond while preserving the sensitive nitro group. Our strategy is centered on creating a highly reactive acylating agent from a nitro-containing precursor, which can then be efficiently coupled with methylamine.

Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic disconnection of the target molecule breaks the amide C-N bond. This reveals two primary synthons: a methylamine cation and a nitroacetyl anion. Translating this to practical reagents, we identify methylamine and a reactive derivative of nitroacetic acid as our key starting materials. To facilitate the amide bond formation, the carboxylic acid of nitroacetic acid must be "activated" to enhance its electrophilicity. The most robust method for this activation is the conversion to an acyl chloride using thionyl chloride (SOCl₂). This intermediate, nitroacetyl chloride, is a potent electrophile primed for reaction with methylamine.

Proposed Two-Step Synthetic Pathway

The chosen pathway balances reactivity, safety, and yield.

  • Step 1: Activation of Nitroacetic Acid. Nitroacetic acid is converted to nitroacetyl chloride using thionyl chloride. This is a standard and highly effective method for creating a reactive acyl chloride.

  • Step 2: Acylation of Methylamine. The freshly prepared nitroacetyl chloride is reacted with an excess of methylamine in an appropriate solvent to form this compound. Using excess methylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

dot

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The synthesis and characterization of this compound provide an excellent case study in modern organic chemistry, requiring careful reaction planning, execution with stringent safety protocols, and multi-faceted analytical validation. The proposed two-step synthesis via a nitroacetyl chloride intermediate is a robust and logical approach. The subsequent characterization, leveraging the combined power of NMR, IR, and Mass Spectrometry, allows for unambiguous confirmation of the molecular structure. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently work with this and structurally related compounds.

References

  • Vertex AI Search Result [2]2. INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from

  • PubChem. (n.d.). N-Methylacetamide. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl- Gas phase ion energetics data. NIST Chemistry WebBook. Retrieved from [Link]

  • TMP Chem. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C3H6N2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and NMR Characteristics of N-acetyl-4-nitro, N-acetyl-5-nitro, N-acetyl-6-nitro and N-acetyl-7-nitrotryptophan Methyl Esters. National Institutes of Health. Retrieved from [Link]

  • Scribd. (n.d.). N, N Dimethylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US8163903B2 - Process for the preparation of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide.
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Google Patents. (n.d.). US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide.

Sources

An In-depth Technical Guide to N-Methylnitroacetamide (CAS No. 72078-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methylnitroacetamide, a compound of significant interest in pharmaceutical analysis and drug safety. As a known impurity of Ranitidine Hydrochloride, understanding its chemical identity, synthesis, and analytical characterization is paramount for drug development professionals. This document delves into the core scientific principles and practical methodologies associated with this compound, ensuring a thorough understanding for researchers and scientists in the field.

Chemical Identity and Synonyms

This compound, with the CAS number 72078-82-1 , is a niche chemical compound primarily recognized for its association with the widely-used medication, ranitidine.[1] Its systematic IUPAC name is N-methyl-2-nitroacetamide .[2]

In the context of pharmaceutical quality control and regulatory affairs, it is commonly referred to by several synonyms, the most prominent being Ranitidine Hydrochloride Impurity H or simply Ranitidine Impurity H .[2][3] This designation underscores its importance as a specified impurity in the European Pharmacopoeia (EP) for ranitidine drug substances. Another synonym encountered in chemical literature is Nitro-essigsaeure-methylamid , a German translation of its chemical name.

The fundamental chemical structure of this compound is represented by the molecular formula C₃H₆N₂O₃ .[2] This corresponds to a molecular weight of 118.09 g/mol .[2] The structure features a methylamide group attached to a nitro-substituted acetyl group.

For computational and cheminformatics applications, the Simplified Molecular Input Line Entry System (SMILES) representation is CNC(=O)C[O-] .[2][4]

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of pure this compound is not extensively documented in publicly available literature. However, some key properties have been reported or can be predicted based on its structure.

PropertyValueSource
CAS Number 72078-82-1[1]
Molecular Formula C₃H₆N₂O₃[2]
Molecular Weight 118.09 g/mol [2]
IUPAC Name N-methyl-2-nitroacetamide[2]
Density 1.304 g/cm³ (Predicted)[5]
SMILES CNC(=O)C[O-][2][4]

Note: The density is a predicted value and should be confirmed with experimental data.

The presence of both a nitro group and an amide functionality suggests that this compound is a polar molecule. Its solubility in various organic solvents would be a critical parameter for its extraction and analysis from drug matrices.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of ethyl nitroacetate with methylamine .[5] This reaction is a nucleophilic acyl substitution where the amine nitrogen of methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the corresponding N-methylamide.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol based on standard organic synthesis principles for the amidation of esters. This protocol should be optimized and validated for specific laboratory conditions.

Materials:

  • Ethyl nitroacetate

  • Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl nitroacetate in a suitable anhydrous solvent.

  • Addition of Methylamine: While stirring the solution at room temperature, slowly add a stoichiometric excess of the methylamine solution. The reaction may be exothermic, so controlled addition is crucial.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting ester and the formation of the product.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any unreacted methylamine and other water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent.

  • Purification: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Causality in Experimental Choices:
  • Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the starting ester and the product amide.

  • Stoichiometric Excess of Amine: A slight excess of methylamine is often used to drive the reaction to completion.

  • Reaction Monitoring: Careful monitoring is essential to determine the optimal reaction time and prevent the formation of side products.

  • Aqueous Work-up: Washing with water effectively removes the water-soluble and basic methylamine from the reaction mixture.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.

Role in Drug Development: The Ranitidine Impurity

The primary significance of this compound in the pharmaceutical industry stems from its status as a known degradation product and process impurity of Ranitidine Hydrochloride .[2][3] Ranitidine, a histamine H₂-receptor antagonist, was a widely prescribed medication for treating conditions like peptic ulcers and gastroesophageal reflux disease.

Recent investigations have revealed that ranitidine can degrade to form the probable human carcinogen N-nitrosodimethylamine (NDMA) .[6] this compound, as an impurity in ranitidine, has been studied for its potential to contribute to the formation of NDMA, particularly under certain storage conditions and upon thermal degradation.[7] This has led to widespread recalls of ranitidine products and a heightened regulatory scrutiny of nitrosamine impurities in pharmaceuticals.

For drug development professionals, the control of this compound levels in any drug substance where it might arise as an impurity is a critical aspect of ensuring product safety and regulatory compliance.

Analytical Methodologies

The detection and quantification of this compound, especially at trace levels within a drug matrix, requires sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities. A reversed-phase HPLC method with UV detection is a common approach for separating and quantifying this compound from the active pharmaceutical ingredient (API) and other impurities.

Illustrative HPLC Parameters:

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in a sample to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For highly sensitive and specific detection, particularly for confirmation of identity, LC-MS is the method of choice. The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte from the matrix, followed by its unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. This is particularly crucial for trace-level impurity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group attached to the nitrogen, and the methylene group adjacent to the nitro and carbonyl groups. The chemical shifts and splitting patterns of these signals would be characteristic of the molecule's structure.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.

  • C=O stretch: A strong absorption band around 1650 cm⁻¹ due to the carbonyl group of the amide.

  • NO₂ stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (118.09). The fragmentation pattern would be indicative of its structure, with characteristic losses of functional groups such as the nitro group or parts of the amide chain.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling, based on the known hazards of related chemical classes (amides and nitroalkanes), is strongly recommended.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Given its association with the formation of a probable carcinogen, all handling and disposal should be conducted with a high degree of caution and in accordance with institutional and regulatory safety protocols.

Conclusion

This compound is a chemical compound of considerable importance to the pharmaceutical industry, primarily due to its role as a critical impurity in ranitidine. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for ensuring the safety and quality of pharmaceutical products. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers, scientists, and drug development professionals. The continued investigation into the stability and reactivity of such impurities is a vital component of modern pharmaceutical science.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Workflow

Synthesis_Workflow Figure 2. Synthetic Workflow for this compound Start Ethyl Nitroacetate Reaction Amidation Reaction Start->Reaction Reagent Methylamine Reagent->Reaction Product This compound Reaction->Product

Sources

An In-depth Technical Guide to the Stability and Decomposition Pathways of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Methylnitroacetamide (CH₃CON(CH₃)NO₂) is a compound of interest due to its structural features, which include a nitroamine functionality coupled with an acetamide group. This unique arrangement of functional groups imparts specific chemical properties that are crucial for its potential applications, yet also raises important questions regarding its stability and decomposition. Understanding the conditions under which this compound remains stable and the pathways through which it decomposes is paramount for its safe handling, storage, and utilization in research and development. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's stability profile, focusing on its hydrolytic, thermal, and potential photochemical decomposition pathways.

Synthesis and Spectroscopic Characterization

While a definitive, standardized protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for analogous N-nitro compounds and N-methylated acetamides. A common approach involves the N-methylation of a suitable acetamide precursor followed by nitration.

Proposed Synthetic Protocol

A two-step synthesis is proposed, starting from acetanilide:

  • N-Methylation of Acetanilide: Acetanilide is first deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting anion is then reacted with a methylating agent, such as iodomethane, to yield N-methylacetanilide.

  • Nitration of N-Methylacetanilide: The N-methylacetanilide is subsequently nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under carefully controlled low-temperature conditions to introduce the nitro group onto the nitrogen atom of the amide.

Detailed Protocol:

  • Step 1: Synthesis of N-Methylacetanilide

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of acetanilide (1.0 equivalent) in anhydrous THF to the suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield pure N-methylacetanilide.

  • Step 2: Synthesis of this compound

    • In a clean, dry round-bottom flask, dissolve the purified N-methylacetanilide (1.0 equivalent) in a suitable solvent such as acetic anhydride.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add a pre-chilled mixture of fuming nitric acid (1.1 equivalents) and acetic anhydride dropwise to the solution, ensuring the temperature does not rise above -5 °C.

    • After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

Based on the spectroscopic data of structurally similar compounds, the following spectral characteristics for this compound can be anticipated:

  • ¹H NMR:

    • A singlet corresponding to the acetyl methyl protons (CH₃CO-), expected in the range of δ 2.0-2.5 ppm.

    • A singlet corresponding to the N-methyl protons (-N(CH₃)NO₂), likely shifted downfield compared to a standard N-methyl group due to the electron-withdrawing nature of the nitro group, potentially in the range of δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • A resonance for the acetyl methyl carbon, expected around δ 20-25 ppm.

    • A resonance for the N-methyl carbon, expected around δ 30-40 ppm.

    • A resonance for the carbonyl carbon (C=O), expected in the range of δ 165-175 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1720 cm⁻¹.

    • Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), expected around 1550-1600 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

    • C-H stretching and bending vibrations for the methyl groups.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₃H₆N₂O₃.

    • Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the amide bond.

Stability of this compound

The stability of this compound is a critical parameter that dictates its handling, storage, and application. The presence of the N-nitro group significantly influences its reactivity and susceptibility to degradation under various conditions.

Hydrolytic Stability

The hydrolysis of this compound has been studied under acidic conditions, revealing a distinct decomposition pathway.

In the presence of aqueous sulfuric acid, this compound undergoes an acid-catalyzed hydrolysis.[1][2] The reaction proceeds via an AAc2 mechanism, which involves a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting attack of water at the carbonyl carbon atom.[1][2] This forms a tetrahedral intermediate which then rapidly collapses to the final products.[1][2]

The proposed mechanism is as follows:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of this compound is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the N-methylnitroamine moiety.

  • Cleavage of the C-N Bond: The tetrahedral intermediate collapses, leading to the cleavage of the amide C-N bond and the departure of N-methylnitroamine.

  • Formation of Products: The final products of the hydrolysis are acetic acid and N-methylnitroamine.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated this compound A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Rate-limiting) D Protonated Tetrahedral Intermediate C->D Proton Transfer E Acetic Acid + N-Methylnitroamine D->E C-N Bond Cleavage

Caption: Proposed AAc2 mechanism for the acid-catalyzed hydrolysis of this compound.

It is noteworthy that N-nitroamides are hydrolyzed exclusively via cleavage of the amide C-N bond.[1]

Thermal Stability

Direct experimental data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound are not available in the public domain. However, based on the behavior of other nitro compounds and amides, some predictions can be made.

The presence of the N-nitro group is expected to significantly lower the thermal stability of the molecule compared to N-methylacetamide. N-nitro compounds are known to be energetic materials, and their decomposition is often exothermic.

Computational studies on the gas-phase decomposition of related N-diacetamides suggest that a plausible thermal decomposition mechanism could involve a six-membered transition state with the extraction of an α-hydrogen from one of the methyl groups by the carbonyl oxygen. However, for this compound, other pathways are likely to be more dominant due to the weaker N-NO₂ bond.

A probable primary decomposition step is the homolytic cleavage of the N-NO₂ bond to form a methyl acetamido radical and a nitrogen dioxide radical:

CH₃CON(CH₃)NO₂ → CH₃CON(CH₃)• + •NO₂

Following this initial step, a cascade of secondary reactions would likely occur, leading to the formation of a complex mixture of smaller gaseous products.

G cluster_1 Proposed Thermal Decomposition of this compound A This compound B Methyl Acetamido Radical + Nitrogen Dioxide Radical A->B Homolytic N-NO₂ Cleavage C Secondary Decomposition Products (e.g., CO, CO₂, H₂O, N₂O, CH₄) B->C Radical Reactions

Caption: A plausible initial step in the thermal decomposition of this compound.

Based on the decomposition of other nitro compounds, the final decomposition products are likely to include:

  • Nitrogen oxides (NOx), such as NO₂ and N₂O

  • Carbon monoxide (CO) and carbon dioxide (CO₂)

  • Water (H₂O)

  • Methane (CH₄) and other small hydrocarbons

  • Nitrogen gas (N₂)

Photochemical Stability

Specific studies on the photochemical stability of this compound are lacking. However, the presence of the nitro group, which is a known chromophore, suggests that the compound may be susceptible to photolytic decomposition upon absorption of UV radiation.

The photochemistry of nitro compounds can be complex, often involving nitro-nitrite rearrangements or homolytic cleavage of the C-N or N-O bonds. For this compound, irradiation with UV light could potentially lead to the cleavage of the N-NO₂ bond, similar to the proposed thermal decomposition pathway.

Safe Handling and Storage

Given the potential for thermal instability and the known hazards of related nitro compounds, this compound should be handled with caution. The following are general safety recommendations:

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes.

    • Avoid inhalation of any dust or vapors.

    • Use non-sparking tools and avoid sources of ignition, heat, and static discharge.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from heat, sunlight, and incompatible materials such as strong oxidizing agents and reducing agents.

    • Store in a tightly sealed container.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, the following experimental protocols are recommended:

Thermal Stability Analysis
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, and 20 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the onset of decomposition and the enthalpy of decomposition.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of this compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine the decomposition temperature range.

Hydrolytic Stability Analysis
  • High-Performance Liquid Chromatography (HPLC) Method:

    • Prepare buffer solutions at various pH values (e.g., 2, 5, 7, 9, and 12).

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

    • At specified time intervals, withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

    • Calculate the degradation rate constants at each pH and temperature.

G cluster_2 Workflow for Hydrolytic Stability Assessment A Prepare Buffer Solutions (various pH) C Incubate Samples (constant temperature) A->C B Prepare this compound Stock Solution B->C D Withdraw Aliquots (time intervals) C->D E HPLC Analysis D->E F Calculate Degradation Rate Constants E->F

Caption: A general workflow for assessing the hydrolytic stability of this compound.

Conclusion

This compound is a molecule with a complex stability profile that is largely dictated by the presence of the N-nitro group. While its acid-catalyzed hydrolysis pathway is reasonably well understood, significant data gaps exist concerning its thermal and photochemical stability. The information presented in this guide, which combines specific findings with reasoned extrapolations from related compounds, provides a foundational understanding for researchers and professionals. It is imperative that further experimental investigations are conducted to fully characterize the stability and decomposition pathways of this compound to ensure its safe and effective use in future applications.

References

  • Challis, B. C., Rosa, E., & Iley, J. (1990). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 179-184. [Link]

  • Challis, B. C., Rosa, E., & Iley, J. (1990). Kinetics and Mechanism of the Hydrolysis of N-Methyl-N-nitroamides in Aqueous Sulphuric Acid. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Aza-Michael Reaction of N-Methylnitroacetamide with Acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the putative aza-Michael reaction between N-methylnitroacetamide and acrylamide. While this specific reaction is not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of conjugate addition reactions to propose a plausible mechanistic pathway. It is intended for researchers, scientists, and drug development professionals interested in the synthesis of novel functionalized amide scaffolds. The guide covers the theoretical mechanistic framework, a representative experimental protocol, safety considerations, and a discussion of the potential significance of the resulting γ-nitro-γ-lactam derivatives.

Introduction: The Synthetic Potential of the Aza-Michael Addition

The aza-Michael reaction, a nucleophilic conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This atom-economical transformation is pivotal in the construction of a diverse array of biologically active molecules and synthetic intermediates.[3] Acrylamide, with its activated carbon-carbon double bond, is a competent Michael acceptor, readily undergoing reactions with various nucleophiles.[4]

This compound, on the other hand, presents an intriguing nucleophilic character. The presence of two electron-withdrawing groups—the nitro and the acetyl moieties—flanking the methylene group is expected to significantly acidify the α-protons, facilitating the formation of a stabilized carbanion. This carbanion can then act as a potent nucleophile in conjugate addition reactions.[5][6] The reaction between this compound and acrylamide is therefore postulated to proceed via an aza-Michael type mechanism, leading to the formation of a novel γ-nitro-γ-lactam scaffold. Such structures are of significant interest in medicinal chemistry due to the prevalence of the γ-lactam core in a wide range of pharmaceuticals and natural products.

Elucidation of the Reaction Mechanism

The reaction between this compound and acrylamide is anticipated to proceed via a base-catalyzed aza-Michael addition. The mechanism can be dissected into three key steps:

  • Deprotonation of this compound: In the presence of a suitable base, the acidic α-proton of this compound is abstracted to form a resonance-stabilized nitronate intermediate. The negative charge is delocalized over the α-carbon, the oxygen atoms of the nitro group, and the oxygen atom of the carbonyl group, enhancing the stability of the conjugate base and favoring its formation.

  • Nucleophilic Attack: The generated nitronate acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylamide molecule in a conjugate addition fashion. This results in the formation of a new carbon-carbon bond and a transient enolate intermediate.

  • Protonation and Tautomerization: The enolate intermediate is then protonated by a proton source in the reaction medium, which could be the conjugate acid of the base used or a protic solvent, to yield the initial adduct. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the acetamide moiety, followed by elimination of a water molecule, would lead to the formation of the final γ-nitro-γ-lactam product.

Catalysis Considerations:

The choice of catalyst is crucial for the success of this reaction. A non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N), is generally preferred to minimize side reactions.[1] The strength of the base should be sufficient to deprotonate the this compound without promoting the polymerization of acrylamide.

aza_michael_reaction Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_methylnitroacetamide This compound Nitronate Resonance-Stabilized Nitronate N_methylnitroacetamide->Nitronate Deprotonation Acrylamide Acrylamide Enolate Enolate Intermediate Nitronate->Enolate Nucleophilic Attack Adduct Initial Adduct Enolate->Adduct Protonation gamma_lactam γ-Nitro-γ-lactam Adduct->gamma_lactam Intramolecular Cyclization Base Base Proton_Source Proton Source

Sources

N-Methylnitroacetamide as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylnitroacetamide as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to achieving efficiency, selectivity, and novel molecular architectures. This compound, a versatile and reactive intermediate, has emerged as a valuable building block, particularly in the synthesis of nitrogen-containing compounds. Its unique electronic structure, characterized by an acidic α-proton and a reactive nitro group, provides a gateway to a diverse range of chemical transformations. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its practical application as a precursor in complex organic synthesis, with a focus on mechanistic understanding and field-proven protocols for researchers, scientists, and drug development professionals.

Core Characteristics and Safety Mandates

A thorough understanding of the physicochemical properties and safety protocols for this compound is non-negotiable for its successful and safe implementation in any laboratory setting.

Physicochemical Data Profile

The properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Formula C₃H₆N₂O₃N/A
Molecular Weight 118.09 g/mol N/A
Appearance Expected to be a solid or oilN/A
Melting Point 26 - 28 °C (for N-Methylacetamide)[1]
Boiling Point 204 - 206 °C (for N-Methylacetamide)[1]
Solubility Freely soluble in water (for N-Methylacetamide)[1]

Note: Data for the parent compound N-Methylacetamide is provided for reference; properties of the nitrated derivative may vary.

Hazard Analysis and Safe Handling Protocol

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols. The following guidelines are synthesized from established safety data sheets for structurally related compounds.[1][2][3]

Emergency Overview:

  • Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.[1]

  • Physical Hazards: Forms explosive mixtures with air on intense heating.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (Nitrile rubber is recommended) and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Storage and Handling:

  • Handling: Do not handle until all safety precautions have been read and understood.[1] Do not breathe dust or vapors.[2] Avoid contact with skin, eyes, and clothing.[2] Handle product only in a closed system or with appropriate exhaust ventilation.[1][2]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[1][2] Keep container tightly closed and store under an inert gas like nitrogen.[1] Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatible Materials: Strong oxidizing agents.[2]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Call a physician immediately. Clean mouth with water. Do not induce vomiting.[1][2]

Synthesis of this compound

The primary route for synthesizing this compound is through the nitration of its precursor, N-methylacetamide. This electrophilic substitution reaction requires careful control of conditions to ensure safety and optimal yield.

Reaction Mechanism: Electrophilic Nitration

The synthesis proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid or, in some protocols, trifluoroacetic anhydride (TFAA).[4][5] The N-methylacetamide then acts as a nucleophile, attacking the nitronium ion. The causality here is the activation of nitric acid by the stronger acid to form a potent electrophile capable of reacting with the amide.

Synthesis_Mechanism cluster_electrophile Electrophile Generation cluster_nitration Nitration of N-Methylacetamide HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + TFAA TFAA TFAA NMA N-Methylacetamide Intermediate Protonated Intermediate NMA->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general nitration procedures for acetamides.[4][5] Extreme caution is required.

Materials:

  • N-Methylacetamide

  • Trifluoroacetic anhydride (TFAA)

  • Lithium nitrate (LiNO₃) or concentrated Nitric Acid

  • Acetonitrile (anhydrous)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Drying tube

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve N-methylacetamide (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-salt bath. Precise temperature control is critical to prevent over-nitration and decomposition.

  • Electrophile Preparation: In a separate flask, cautiously prepare the nitrating agent. For the TFAA method, slowly add trifluoroacetic anhydride (1.5 eq) to a suspension of lithium nitrate (1.2 eq) in anhydrous acetonitrile at 0°C.[4] Stir for 30 minutes to generate trifluoroacetyl nitrate in situ.

  • Addition: Add the prepared nitrating agent dropwise to the cooled N-methylacetamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition helps to dissipate the exothermic heat of reaction.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Organic Synthesis

This compound's synthetic utility stems from its ability to act as a precursor to highly reactive intermediates, making it a valuable tool in constructing complex molecules, including energetic materials and heterocyclic scaffolds relevant to pharmaceuticals.[6][7][8]

Precursor to N,N'-Dimethyl-N,N'-dinitromethanediamine

A key application of this compound is in the synthesis of N,N'-dimethyl-N,N'-dinitromethanediamine, also known as 2,4-dinitro-2,4-diazapentane.[9][10] This compound is an energetic material and plasticizer. The synthesis involves the reaction of N-methylnitramine (derived from the hydrolysis of a related dinitrourea) with formaldehyde and an acid catalyst. While not a direct reaction of this compound itself, understanding its relationship to the core N-methylnitramine structure is crucial. The N-methylnitramine moiety is the key reactive component.

DNDAP_Synthesis NMN N-Methylnitramine (related to this compound) Product N,N'-Dimethyl-N,N'- dinitromethanediamine NMN->Product HCHO Formaldehyde HCHO->Product Acid Acid Catalyst Acid->Product

Caption: Synthesis pathway to an energetic material.

Role in Heterocyclic Synthesis

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry.[7][8] Nitro compounds, such as this compound, can serve as precursors for their synthesis. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. Alternatively, the activated methylene group can be used to form C-C or C-N bonds.

Conceptual Workflow: Synthesis of a Substituted Pyrazole

This workflow illustrates how the this compound scaffold could be theoretically utilized.

  • Deprotonation: The acidic α-proton of this compound is removed with a non-nucleophilic base (e.g., LDA, NaH) to form a reactive carbanion. The choice of base is critical; it must be strong enough to deprotonate the α-carbon without attacking the carbonyl or nitro groups.

  • Condensation: The carbanion reacts with a suitable 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound, via a Michael addition.

  • Cyclization & Elimination: The intermediate undergoes an intramolecular condensation. Subsequent dehydration and tautomerization would yield the aromatic heterocyclic ring. The nitro group could then be reduced or modified in a later step.

Heterocycle_Workflow Start This compound Step1 Deprotonation (Base, e.g., LDA) Start->Step1 Intermediate1 Reactive Carbanion Step1->Intermediate1 Step2 Condensation (+ 1,3-Dielectrophile) Intermediate1->Step2 Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Step4 Dehydration/ Tautomerization Step3->Step4 Product Substituted N-Heterocycle (e.g., Pyrazole derivative) Step4->Product

Caption: Conceptual workflow for N-heterocycle synthesis.

Experimental Protocol (General):

  • Anion Formation: To a solution of this compound (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78°C.

  • Electrophile Addition: Add the electrophilic partner (e.g., an α,β-unsaturated ketone) (1.0 eq) as a solution in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired intermediate.

  • Cyclization: The conditions for cyclization are highly substrate-dependent and may require heating, acidic, or basic catalysis to afford the final heterocyclic product.

Conclusion and Future Outlook

This compound is a precursor with significant, yet not fully exploited, potential in organic synthesis. Its value lies in the dual reactivity conferred by the nitro group and the adjacent acidic protons. While its application in the synthesis of energetic materials is established, its broader utility, particularly in the construction of pharmacologically relevant heterocycles, represents a promising frontier. Future research will likely focus on developing milder and more selective methods for its functionalization, expanding the toolkit available to synthetic chemists and accelerating the discovery of new molecular entities.

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC126130050&productDescription=N-METHYLACETAMIDE%2C+99%2B%25+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/271012]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/safetysheet.html?productName=126130250&productDescription=N-Methylacetamide%2C+99%2B%25%2C+for+synthesis]
  • Wade, P. A., Paparoidamis, N., Miller, C. J., & Costa, S. A. (2022). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3. ResearchGate. [URL: https://www.researchgate.net/figure/Nitration-reactions-of-N-methylacetamide-N-phenylacetamide-and-pyrrolidine-using-TFAA_fig1_360122245]
  • A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. Benchchem. [URL: https://www.benchchem.com/product/b1031]
  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-n-heterocycles.shtm]
  • n-METHYL ACETAMIDE CAS NO 79-16-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_1.pdf]
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8934149/]
  • N-methyl-N-(4-nitrophenyl)acetamide. LookChem. [URL: https://www.lookchem.com/N-methyl-N-4-nitrophenyl-acetamide/]
  • N-Methyl Acetoacetamide Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantium.com/msds/N-Methyl%20Acetoacetamide.pdf]
  • US4476322A - Synthesis of dimethylmethylene dinitramine. Google Patents. [URL: https://patents.google.
  • Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/organic-chemistry/Experiment7.pdf]
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/74]
  • Unconventional synthesis of nitrogenated heterocycles with potencial bioactive properties. ResearchGate. [URL: https://www.researchgate.net/publication/262575453_Unconventional_synthesis_of_nitrogenated_heterocycles_with_potencial_bioactive_properties]
  • Methanediamine, N,N'-dimethyl-N,N'-dinitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25794]
  • Synthesis of N-heterocycles from nitro compounds and alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-heterocycles-from-nitro-compounds-and-alcohols-Reaction-conditions-nitro_fig10_349071066]
  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537440/]
  • (PDF) Nitration of Acetanilide. ResearchGate. [URL: https://www.researchgate.

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Introduction: The Significance of N-Methylnitroacetamide in Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of N-Methylnitroacetamide Reactivity

This compound (NMNA) presents a fascinating molecular scaffold for theoretical investigation. As a molecule incorporating both a nitro group (-NO₂) and an N-methylated amide functionality, it serves as a fundamental model system for understanding the complex reactivity of more sophisticated energetic materials and pharmaceutical intermediates. The electronic interplay between the electron-withdrawing nitro group and the amide system governs its stability, decomposition pathways, and overall reactivity. This guide provides a comprehensive overview of the theoretical approaches used to dissect these properties, offering researchers a robust framework for computational analysis. We will explore the plausible decomposition mechanisms of NMNA by drawing analogies from well-studied related systems and detail the computational protocols required to validate these hypotheses.

Part 1: The Theoretical Framework for Assessing Reactivity

Modern computational chemistry provides an indispensable toolkit for exploring reaction mechanisms at the molecular level.[1][2] Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and efficient approach for studying the electronic structure and reactivity of molecules like NMNA.

Pillar of Study: Density Functional Theory (DFT)

DFT calculations allow us to model the electron density of a system to determine its energy, geometry, and other properties. The choice of functional and basis set is critical for obtaining accurate and reliable results.[3][4][5]

  • Functionals: Hybrid functionals such as B3LYP and B3PW91 are frequently employed as they provide a good balance between computational cost and accuracy for organic molecules.[3][4] For studying transition states and non-covalent interactions, dispersion-corrected functionals (e.g., B3PW91-D3BJ) are often necessary.[3][5][6]

  • Basis Sets: Pople-style basis sets (e.g., 6-311+G(3df,2p)) and Ahlrichs-type basis sets (e.g., def2-TZVP) are commonly used to provide the flexibility needed for an accurate description of the electronic distribution, especially around electronegative atoms like nitrogen and oxygen.[3][4][6]

By applying these methods, we can construct a detailed potential energy surface for the reactions of NMNA, identifying stable molecules (reactants, products) as minima and transition states as first-order saddle points. This allows for the calculation of key kinetic and thermodynamic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), which are crucial for predicting the feasibility of a given reaction pathway.

Part 2: Proposed Unimolecular Decomposition Mechanisms of NMNA

While direct experimental and theoretical literature on this compound is limited, we can propose several plausible decomposition pathways based on established mechanisms for related aliphatic nitro compounds and N-substituted amides.[3][7][8]

Mechanism A: Homolytic N–NO₂ Bond Cleavage

The weakest bond in many nitro compounds is the N–NO₂ or C–NO₂ bond. The initial and most straightforward decomposition step is often the homolytic cleavage of the N–NO₂ bond to yield two radical species. This radical pathway is common in the gas-phase thermolysis of many energetic materials.[7][8]

Mechanism B: Nitro-Nitrite Isomerization

A competing initial step is the isomerization of the nitro group to a nitrite group, followed by the cleavage of the O–NO bond. This pathway typically has a lower activation barrier than direct C–NO₂ cleavage in some aliphatic nitroalkanes and can be a dominant channel at lower temperatures.[7]

Mechanism C: Six-Membered Ring Transition State (H-Abstraction)

Drawing analogy from the thermal decomposition of N-substituted diacetamides, a concerted mechanism involving a six-membered transition state is highly probable.[3][4][5][6] In this pathway, an α-hydrogen from the acetyl methyl group is abstracted by an oxygen atom of the nitro group, leading to the elimination of nitrous acid (HONO) and the formation of N-methyl-ketenimine. The participation of the nitrogen lone-pair electrons is crucial in this type of reaction.[5]

Below is a diagram illustrating these proposed primary decomposition pathways.

G cluster_A Mechanism A: N-NO₂ Cleavage cluster_B Mechanism B: Isomerization cluster_C Mechanism C: H-Abstraction NMNA This compound (Reactant) TS_A Transition State A (N-NO₂ Bond Elongation) NMNA->TS_A ΔE_a(A) TS_B Transition State B (Nitro-Nitrite Rearrangement) NMNA->TS_B ΔE_a(B) TS_C Transition State C (Six-Membered Ring) NMNA->TS_C ΔE_a(C) Prod_A Radical Products (CH₃CON(CH₃)• + •NO₂) TS_A->Prod_A Intermediate_B N-Methyl-N-nitrosoacetamide (Intermediate) TS_B->Intermediate_B Prod_B Radical Products (CH₃CON(CH₃)O• + •NO) Intermediate_B->Prod_B O-NO Cleavage Prod_C Elimination Products (N-Methyl-ketenimine + HONO) TS_C->Prod_C

Caption: Proposed primary decomposition pathways for this compound.

Part 3: A Validated Protocol for Computational Reactivity Studies

To theoretically investigate the reactivity of this compound, a systematic and self-validating computational workflow must be employed. This protocol ensures that the calculated results are reliable and physically meaningful.

Step-by-Step Computational Workflow

  • Geometry Optimization of Reactant and Products:

    • Action: Construct the 3D structure of the NMNA reactant and all expected final products for each proposed mechanism.

    • Method: Perform geometry optimization calculations using a chosen DFT functional and basis set (e.g., B3PW91-D3BJ/def2-TZVP).[3][6]

    • Validation: Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of any imaginary frequencies validates the structure as a stable point on the potential energy surface.

  • Transition State (TS) Searching:

    • Action: For each proposed mechanism, locate the corresponding transition state structure.

    • Method: Use a TS optimization algorithm, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian). An initial guess for the TS geometry is required.

    • Validation: A frequency calculation must be performed on the optimized TS geometry. A true first-order saddle point (i.e., a valid transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

  • Reaction Pathway Verification:

    • Action: Confirm that the located transition state connects the intended reactant and product(s).

    • Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. The IRC calculation follows the reaction path in both the forward and reverse directions, downhill from the transition state.

    • Validation: A successful IRC calculation will terminate at the optimized geometries of the reactant on one side and the product(s) on the other, confirming the entire elementary reaction step.

  • Calculation of Energetics and Thermodynamic Properties:

    • Action: Calculate the activation energy (Ea) and the overall reaction energy (ΔE).

    • Method: The electronic energies of the reactant, TS, and product(s) are obtained from the optimized and frequency-checked calculations. Zero-point vibrational energy (ZPVE) corrections from the frequency calculations should be included for higher accuracy.

      • Activation Energy (Ea) = E(TS) + ZPVE(TS) - [E(Reactant) + ZPVE(Reactant)]

      • Reaction Energy (ΔE) = E(Products) + ZPVE(Products) - [E(Reactant) + ZPVE(Reactant)]

    • Validation: Compare the calculated activation energies for the different proposed pathways. The pathway with the lowest activation energy is predicted to be the kinetically favored mechanism under thermal conditions.

The following diagram outlines this self-validating computational workflow.

G start Propose Reaction Mechanism opt Step 1: Optimize Geometries (Reactant, Products) start->opt freq_min Validate Minima (Frequency Calc: 0 imag. freq.) opt->freq_min freq_min->opt Failure ts_search Step 2: Locate Transition State (TS Optimization) freq_min->ts_search Success freq_ts Validate TS (Frequency Calc: 1 imag. freq.) ts_search->freq_ts freq_ts->ts_search Failure irc Step 3: Verify Pathway (IRC Calculation) freq_ts->irc Success irc_check Connects Reactant & Product? irc->irc_check irc_check->ts_search No energetics Step 4: Calculate Energetics (Ea, ΔE with ZPVE) irc_check->energetics Yes end Identify Kinetically Favored Pathway energetics->end

Caption: A self-validating workflow for computational reactivity studies.

Part 4: Data Presentation and Interpretation

To effectively communicate the results of a theoretical study, quantitative data should be summarized in a clear and structured format.

Table 1: Comparison of Theoretical Methods for Reactivity Studies

ParameterRecommended OptionsRationale
DFT Functionals B3PW91, CAM-B3LYP, X3LYPProvide a robust description of electronic effects in similar N-substituted amide systems.[3][4][5]
Dispersion Correction D3BJ (Becke-Johnson damping)Crucial for accurately modeling non-covalent interactions, particularly within transition states.[3][5]
Basis Sets 6-311+G(d,p), def2-TZVPOffer a good compromise between accuracy and computational cost for obtaining reliable thermodynamic parameters.[3][4][5]
Software Packages Gaussian16, ORCA, SpartanIndustry-standard software for performing high-level quantum chemical calculations.[3][5]

Table 2: Hypothetical Calculated Energetics for NMNA Decomposition (kJ/mol)

MechanismDescriptionPredicted Activation Energy (Ea)Reaction Enthalpy (ΔH)
A Homolytic N–NO₂ CleavageHighEndothermic
B Nitro-Nitrite IsomerizationModerate-HighSlightly Endothermic
C H-Abstraction via 6-Membered TSModerateNear-Thermoneutral or Exothermic

Note: The values in Table 2 are hypothetical and serve as an example of how to present final data. Actual values must be derived from rigorous calculations as outlined in the protocol.

Based on studies of analogous systems, it is plausible that Mechanism C, the concerted H-abstraction, would present a lower activation barrier compared to the high-energy radical-forming homolytic cleavage (Mechanism A).[6] Computational studies are essential to confirm this hypothesis for this compound.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for investigating the reactivity of this compound. By leveraging established computational methodologies like Density Functional Theory and drawing mechanistic insights from analogous chemical systems, researchers can construct a detailed picture of the potential energy surface governing NMNA's decomposition. The provided step-by-step, self-validating protocol serves as a robust blueprint for conducting such an investigation, from initial geometry optimization to the final calculation of reaction energetics.

Future theoretical work should focus on executing this protocol to calculate the precise activation barriers for the proposed pathways. Furthermore, solvent effects could be incorporated using implicit (e.g., PCM) or explicit solvent models to understand NMNA's reactivity in solution. The insights gained from these theoretical studies will not only elucidate the fundamental chemistry of this molecule but also contribute to the broader understanding of reactivity in related energetic and pharmaceutical compounds.

References

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.
  • Computational Study of the Kinetics and Mechanism of Gas-Phase Decomposition of N-diacetamides Using Density Functional Theory. Preprints.org.
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.
  • Thermal Decomposition of Aliphatic Nitro-compounds.
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI.
  • Reactive nitrogen species reactivities with nitrones: theoretical and experimental studies. Source not available.
  • DFT Study on Mechanisms of the N2O Direct Catalytic Decomposition over Cu-ZSM-5: The Detailed Investigation on NO Form
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An In-depth Technical Guide to the Computational Chemistry Analysis of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational analysis of N-Methylnitroacetamide, a molecule of interest in the fields of energetic materials and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust theoretical approach, leveraging established computational methodologies to predict its structural, spectroscopic, and dynamic properties. By detailing protocols for Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, this guide serves as a valuable resource for researchers and professionals engaged in the study of small nitro-containing organic compounds. The methodologies presented herein are grounded in the analysis of analogous molecules, such as N-methylacetamide, and are designed to yield high-confidence theoretical data that can inform and direct future experimental investigations.

Introduction: The Significance of this compound

This compound (C₃H₆N₂O₃) is a small organic molecule featuring both an amide and a nitro functional group.[1] This unique combination of functionalities imparts a distinct electronic and chemical character, making it a subject of interest for both its potential energetic properties, due to the nitro group, and its relevance as a simple model for understanding the behavior of more complex nitro-containing pharmaceuticals. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and intermolecular interactions.[2][3]

Computational chemistry provides a powerful and cost-effective avenue to explore the molecular properties of this compound, offering insights that are often challenging to obtain through experimental means alone. This guide details a systematic computational workflow designed to elucidate its key characteristics.

Theoretical Framework and Computational Workflow

The computational investigation of this compound is structured to provide a multi-faceted understanding of the molecule, from its gas-phase properties to its behavior in a condensed-phase environment. The workflow is designed to be self-validating, where results from one computational method can inform and corroborate the findings of another.

Computational Workflow Diagram

Computational Workflow for this compound cluster_setup Initial Setup cluster_dft Density Functional Theory (DFT) Analysis cluster_md Molecular Dynamics (MD) Simulation cluster_validation Validation & Interpretation mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization mol_build->geom_opt Optimized Structure freq_calc Frequency Calculation (IR/Raman) geom_opt->freq_calc Minimum Energy Confirmation nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc e_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->e_props solvation Solvation in Water Box geom_opt->solvation Parametrized Molecule data_analysis Data Analysis & Visualization freq_calc->data_analysis nmr_calc->data_analysis e_props->data_analysis equilibration System Equilibration solvation->equilibration production_run Production MD Run equilibration->production_run traj_analysis Trajectory Analysis production_run->traj_analysis traj_analysis->data_analysis exp_comparison Comparison with Analogous Experimental Data data_analysis->exp_comparison

Caption: A comprehensive workflow for the computational analysis of this compound.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of the size of this compound.

Geometry Optimization

Objective: To determine the most stable three-dimensional structure of this compound.

Protocol:

  • Initial Structure: The initial 3D structure of this compound is constructed using a molecular builder.

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate results, especially for nitro compounds.

    • Functional: The B3LYP hybrid functional is a robust choice for general-purpose calculations. For higher accuracy in thermochemistry, the G4 composite method is recommended.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing the diffuse electron density of the nitro group and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for more flexibility in the description of bonding.

  • Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to find the minimum energy geometry.

  • Convergence Criteria: The optimization is considered converged when the forces on the atoms and the energy change between steps fall below predefined thresholds.

Vibrational Frequency Analysis

Objective: To predict the infrared (IR) and Raman spectra of this compound and to confirm that the optimized geometry corresponds to a true energy minimum.

Protocol:

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate the theoretical IR and Raman spectra.

  • Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional. The appropriate scaling factor for the chosen level of theory should be obtained from the literature.

Predicted Vibrational Frequencies (Unscaled) and Assignments:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H StretchAmide~3400MediumLow
C-H Stretch (asymmetric)Methyl~3000MediumMedium
C-H Stretch (symmetric)Methyl~2900MediumHigh
C=O Stretch (Amide I)Amide~1680StrongMedium
NO₂ Stretch (asymmetric)Nitro~1550StrongLow
N-H Bend (Amide II)Amide~1500MediumMedium
NO₂ Stretch (symmetric)Nitro~1350StrongHigh
C-N StretchAmide~1250MediumMedium
C-N StretchNitro~850StrongLow

Note: These are predicted values and require experimental validation. The assignments are based on characteristic group frequencies and comparison with analogous molecules like N-methylacetamide.[4]

NMR Chemical Shift Calculation

Objective: To predict the ¹H and ¹³C NMR chemical shifts of this compound.

Protocol:

  • GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts.

  • Calculation Setup: The calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry.

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the shieldings of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Predicted ¹H and ¹³C NMR Chemical Shifts:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (N-CH₃)2.8 - 3.2Doublet
¹H (C-CH₂)4.5 - 5.0Singlet
¹H (N-H)7.0 - 8.0Broad Singlet
¹³C (N-CH₃)25 - 30-
¹³C (C=O)170 - 175-
¹³C (CH₂)60 - 70-

Note: The exact chemical shifts are sensitive to the solvent environment. These predictions are for the gas phase.

Electronic Structure Analysis

Objective: To investigate the electronic properties of this compound, including the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP).

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the DFT calculation. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

  • ESP Surface Generation: The electrostatic potential is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Expected Electronic Properties:

  • HOMO-LUMO Gap: A significant HOMO-LUMO gap is expected, indicating a relatively stable molecule. The HOMO is likely to be localized on the amide group, while the LUMO will likely have significant contributions from the nitro group.

  • Electrostatic Potential: The ESP map is predicted to show a negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. A positive potential is expected around the amide hydrogen, highlighting its acidic nature.

Molecular Dynamics (MD) Simulation

MD simulations provide a means to study the dynamic behavior of this compound in a more realistic, solvated environment.

System Setup and Equilibration

Objective: To prepare a solvated system of this compound for a production MD simulation.

Protocol:

  • Force Field Parametrization: A suitable force field, such as GROMOS or AMBER, is chosen. The partial charges and other parameters for this compound need to be derived, often using quantum mechanical calculations (e.g., RESP fitting to the B3LYP/6-311++G(d,p) electrostatic potential).

  • Solvation: A single this compound molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

  • Energy Minimization: The energy of the entire system is minimized to remove any unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 atm) to achieve a stable density. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

MD Simulation Workflow Diagram

MD Simulation Workflow start Optimized & Parametrized This compound solvate Solvate in Water Box start->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Heating) minimize->nvt npt NPT Equilibration (Pressure Coupling) nvt->npt production Production MD Run (Data Collection) npt->production analysis Trajectory Analysis (RDF, H-bonds, etc.) production->analysis

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Production Simulation and Analysis

Objective: To simulate the behavior of this compound in an aqueous solution and analyze its interactions with the solvent.

Protocol:

  • Production Run: A long MD simulation (e.g., 100 ns) is performed in the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to extract various properties:

    • Radial Distribution Functions (RDFs): To characterize the solvation shell structure around specific atoms of this compound.

    • Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds between this compound and water molecules.

    • Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): To assess the conformational stability and flexibility of the molecule.

Expected Dynamic Behavior:

  • Solvation Shell: The RDFs are expected to show well-defined solvation shells of water molecules around the polar groups (amide and nitro).

  • Hydrogen Bonding: The amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl and nitro oxygens will act as hydrogen bond acceptors. The dynamics of these hydrogen bonds will provide insights into the molecule's interaction with its environment.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for characterizing the structural, spectroscopic, and dynamic properties of this compound. The proposed DFT and MD protocols, grounded in established theoretical principles and methodologies applied to analogous systems, are designed to generate a robust and detailed theoretical dataset for this molecule.

The theoretical predictions presented herein serve as a foundational step in understanding the chemistry of this compound. However, for a complete and validated understanding, experimental work is indispensable. The synthesis and experimental characterization (FT-IR, Raman, NMR) of this compound are strongly encouraged to validate and refine the computational models presented in this guide. The synergy between these computational predictions and experimental results will undoubtedly lead to a deeper and more accurate understanding of this intriguing molecule.

References

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Discovery and history of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylnitroacetamide: Synthesis, Properties, and Pharmaceutical Significance

Abstract

This compound (CAS No. 72078-82-1), also known as N-methyl-2-nitroacetamide, is a functionalized nitroalkane of significant interest to the pharmaceutical industry. While not a household name in chemical research, its classification as a process impurity in the synthesis of the widely used drug Ranitidine ("Ranitidine Impurity H") places it under regulatory scrutiny and necessitates a thorough understanding of its formation, properties, and synthesis for analytical purposes.[1][2] This guide provides a detailed examination of this compound, beginning with the historical context of nitro compound synthesis, followed by a comprehensive analysis of its physicochemical properties, a detailed, field-proven protocol for its laboratory-scale synthesis, and a discussion of its primary role and significance in the realm of drug development and quality control.

Introduction to this compound

This compound is a small organic molecule featuring two key functional groups: a secondary amide (specifically, an N-methylamide) and a nitro group attached to the alpha-carbon relative to the carbonyl. Its chemical structure is C₃H₆N₂O₃.

The presence of the electron-withdrawing nitro group adjacent to the methylene bridge significantly influences the molecule's chemical reactivity, particularly the acidity of the α-protons. The N-methylamide moiety confers polarity and hydrogen bonding capabilities. It is this unique combination of functional groups that dictates its formation pathways and its analytical characteristics. Its primary relevance stems not from direct application, but from its status as a monitored impurity in pharmaceutical manufacturing, making its synthesis critical for the preparation of certified analytical reference standards.[3]

Historical Perspective on Nitramine & Nitroamide Synthesis

The synthesis of compounds containing the N-NO₂ (nitramine) or C-NO₂ (nitroalkane) functionality has been a subject of extensive research, particularly in the mid-20th century, driven by interests in energetic materials and novel synthetic methodologies. The direct nitration of primary amines to form primary nitramines is notoriously challenging, as the basicity of the amine leads to the formation of an unreactive ammonium salt in the acidic nitrating media.[4] This often necessitates multi-step approaches involving protecting groups to temporarily mask the amine's basicity.

Pioneering work by chemists like W. D. Emmons and J. P. Freeman in the 1950s explored various nitrating agents and conditions, including alkaline nitration and the use of dinitrogen pentoxide, which expanded the toolkit for creating nitro compounds.[5][6] While this compound is a nitroalkane rather than a nitramine, the historical challenges in handling and synthesizing small, functionalized nitro compounds provide the context for the development of more controlled synthetic routes. The most logical and widely practiced approach for synthesizing α-nitro amides, such as this compound, circumvents direct nitration and instead relies on building the molecule from precursors that already contain the requisite nitro functionality.

Physicochemical & Spectroscopic Properties

Authenticated experimental spectroscopic data for this compound is not widely available in public databases. However, certified reference standards are commercially available, confirming such data has been generated and validated.[2] Based on its known structure and data from analogous compounds, a reliable profile of its expected properties can be established.

Table 1: Physicochemical and Expected Spectroscopic Properties of this compound

PropertyValue / Expected CharacteristicsSource / Analogy
IUPAC Name N-methyl-2-nitroacetamide-
Synonyms Ranitidine Impurity H[1]
CAS Number 72078-82-1[1]
Molecular Formula C₃H₆N₂O₃[2]
Molecular Weight 118.09 g/mol [2]
Appearance Expected to be a crystalline solidGeneral nature of similar small amides
Melting Point 68-69 °C[2]
¹H NMR Expected signals: - Singlet, ~4.2-4.5 ppm (2H, -CH₂ NO₂)- Singlet, ~2.8-3.0 ppm (3H, -NHCH₃ )- Broad singlet, ~7.0-8.0 ppm (1H, -NH CH₃)Inferred from N-methylacetamide[7] and nitroalkanes[8]
¹³C NMR Expected signals: - ~165-170 ppm (C =O)- ~75-80 ppm (-C H₂NO₂)- ~25-30 ppm (-NHC H₃)Inferred from N-methylacetamide[7] and various nitroacetanilides[9]
IR Spectroscopy Expected absorption bands (cm⁻¹): - ~3300 (N-H stretch)- ~1650 (C=O stretch, Amide I)- ~1550 (asymmetric NO₂ stretch)- ~1550 (N-H bend, Amide II)- ~1370 (symmetric NO₂ stretch)Inferred from N-methylacetamide[10] and general nitro compounds[11]
Mass Spectrometry Expected m/z: - 118 [M]⁺- Common fragments: loss of NO₂ (m/z 72), cleavage of C-C bond.Inferred from molecular weight and standard fragmentation patterns

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the amidation of an alkyl nitroacetate precursor with methylamine. This strategy avoids harsh nitrating conditions and builds the target molecule in a controlled fashion. The overall process is a two-stage workflow: preparation of the ethyl nitroacetate precursor, followed by its conversion to the final product.

Synthesis of Precursor: Ethyl Nitroacetate

Ethyl nitroacetate is a versatile reagent in organic synthesis.[12] It can be prepared through several methods, with one common laboratory-scale approach being the reaction of nitromethane with an acylating agent like ethyl cyanoformate.

Causality: This protocol utilizes the acidity of nitromethane's α-protons. A base (sodium hydride) deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of ethyl cyanoformate, leading to acylation and formation of the target ester.

  • Reaction Setup : To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, add 20 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition : Add sodium hydride (0.20 g, 8.15 mmol, 60% dispersion in mineral oil) to the DMSO.

  • Nitromethane Addition : Add nitromethane (0.50 g, 8.15 mmol) dropwise to the slurry at ambient temperature. Stir until a uniform slurry is formed.

  • Acylation : Add ethyl cyanoformate (1.62 g, 16.3 mmol) dropwise. The reaction is exothermic; maintain the temperature with a water bath if necessary. Stir the resulting homogeneous solution for 2 hours at ambient temperature.

  • Work-up : Quench the reaction by making it acidic with a 1 M solution of acetic acid (approx. 30 mL).

  • Extraction & Purification : Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl nitroacetate can be purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process Nitromethane Nitromethane Deprotonation 1. Deprotonation in DMSO Nitromethane->Deprotonation NaH Sodium Hydride (Base) NaH->Deprotonation EtCF Ethyl Cyanoformate Acylation 2. Acylation EtCF->Acylation Deprotonation->Acylation Quench 3. Acidic Quench Acylation->Quench Purification 4. Extraction & Purification Quench->Purification Product Ethyl Nitroacetate Purification->Product

Diagram 1: Workflow for the synthesis of ethyl nitroacetate.
Primary Synthesis: Amidation of Ethyl Nitroacetate

The conversion of ethyl nitroacetate to this compound is a nucleophilic acyl substitution reaction. The nucleophilic methylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

Causality: The reaction is typically performed in a polar solvent like methanol or ethanol to facilitate the dissolution of the reactants. Using an aqueous solution of methylamine provides the nucleophile. The reaction may be run at room temperature or with gentle heating to increase the rate. An excess of methylamine can be used to drive the reaction to completion. The product is isolated by removing the solvent and recrystallizing the crude solid.

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve ethyl nitroacetate (1.33 g, 10 mmol) in 20 mL of methanol.

  • Amine Addition : To the stirred solution, add a 40% aqueous solution of methylamine (2.3 mL, ~25 mmol) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Isolation : Remove the methanol and excess methylamine under reduced pressure using a rotary evaporator. The resulting crude solid or oil will be primarily this compound.

  • Purification : Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, to yield pure this compound as a crystalline solid.

G cluster_reactants Reactants cluster_process Process ENA Ethyl Nitroacetate Amidation 1. Amidation in Methanol ENA->Amidation MeNH2 Methylamine (aq) MeNH2->Amidation Isolation 2. Solvent Removal Amidation->Isolation Purification 3. Recrystallization Isolation->Purification Product This compound Purification->Product

Diagram 2: Workflow for the amidation to this compound.

Application & Significance in Pharmaceutical Analysis

The primary importance of this compound is its role as a process-related impurity in the synthesis of Ranitidine.[1] Ranitidine is an H₂ histamine receptor antagonist that was widely used to decrease stomach acid production. In 2019-2020, concerns arose over the presence of a different, genotoxic impurity, N-nitrosodimethylamine (NDMA), in Ranitidine products, leading to widespread recalls.[5]

This event underscored the critical importance of impurity profiling for all active pharmaceutical ingredients (APIs). Regulatory bodies require that any impurity present above a certain threshold be identified, quantified, and assessed for potential toxicity. This compound (Impurity H) is one such named impurity in the European Pharmacopoeia (EP) monograph for Ranitidine Hydrochloride.[1]

Therefore, drug manufacturers and quality control laboratories must have access to pure, certified reference standards of this compound.[3] The availability of these standards is essential for:

  • Method Validation : To develop and validate analytical methods (typically HPLC) capable of detecting and quantifying Impurity H in the final drug product.

  • Routine Quality Control : To test batches of Ranitidine to ensure that the level of Impurity H does not exceed the specified safety limits.

  • Forced Degradation Studies : To understand the stability of the drug substance and identify potential degradation pathways that might lead to the formation of impurities.

Conclusion

This compound serves as a compelling example of a molecule whose significance is defined by its context. While possessing interesting chemical features, its primary role in modern science is that of an analytical target in the pharmaceutical industry. A robust understanding of its synthesis is not for its direct application, but to enable the rigorous quality control required to ensure the safety and efficacy of medicinal products. The synthetic protocols outlined in this guide, derived from established principles of organic chemistry, provide a reliable pathway for obtaining this critical reference material for researchers, scientists, and drug development professionals.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of N-Methyl Nitrones in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Foreword: This document provides a detailed technical guide on the application of N-methyl nitrones in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic structures. While the initial topic of inquiry was N-Methylnitroacetamide, a thorough review of contemporary chemical literature indicates that its role as a direct precursor in this specific class of reactions is not well-established. Therefore, to provide the most accurate, reliable, and actionable information for researchers, this guide focuses on the broadly utilized and well-documented chemistry of N-methyl nitrones, which are readily generated from common starting materials and serve as the cornerstone for the synthesis of N-methyl substituted isoxazolidines.

The Foundational Role of 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition, often termed a [3+2] cycloaddition, stands as one of the most powerful strategies in synthetic organic chemistry for the construction of five-membered heterocyclic rings.[1][2] This reaction involves the combination of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (a two-π-electron system, typically an alkene or alkyne) in a concerted, pericyclic fashion.[3]

Among the various 1,3-dipoles, nitrones are particularly valuable due to their stability and versatile reactivity.[2][4] The cycloaddition of a nitrone with an alkene yields an isoxazolidine ring, a privileged scaffold in medicinal chemistry.[5] The inherent N-O bond within the isoxazolidine is a key synthetic linchpin, as its reductive cleavage provides access to valuable 1,3-amino alcohols, which are crucial components of numerous natural products and pharmaceutical agents, including alkaloids and β-lactams.[6][7]

N-Methyl Nitrones: In Situ Generation and Inherent Reactivity

N-methyl nitrones are a cornerstone of this chemical class, offering a stable and reactive dipole for cycloaddition. The most prevalent and reliable method for their preparation is the direct condensation of an appropriate aldehyde with N-methylhydroxylamine. This reaction is often performed in situ to generate the nitrone immediately before its consumption in the cycloaddition step.

cluster_synthesis N-Methyl Nitrone Synthesis Aldehyde Aldehyde (R-CHO) Nitrone N-Methyl Nitrone (R-CH=N+(CH3)O-) Aldehyde->Nitrone + CH3NHOH Hydroxylamine N-Methylhydroxylamine (CH3NHOH) Water H2O

Caption: General synthesis of an N-methyl nitrone.

The reactivity of the nitrone is governed by its electronic structure. In valence bond terms, it is a hybrid of resonant structures that place a positive charge on the nitrogen and a negative charge delocalized between the oxygen and carbon atoms. According to Frontier Molecular Orbital (FMO) theory, the reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] Typically, the HOMO of the nitrone has its largest coefficient on the oxygen atom, while the LUMO has its largest coefficient on the carbon atom, dictating the regiochemical outcome of the cycloaddition.[3][8]

The Cycloaddition Event: Mechanism, Regio-, and Stereoselectivity

The reaction proceeds through a concerted [π4s + π2s] cycloaddition mechanism, analogous to the Diels-Alder reaction, where both new sigma bonds are formed in a single, concerted transition state.[3] This concerted nature is crucial as it ensures a high degree of stereospecificity, where the stereochemistry of the alkene dipolarophile is retained in the final isoxazolidine product.[8]

Reactants Nitrone + Alkene TS Concerted Transition State Reactants->TS [π4s + π2s] Product Isoxazolidine Ring TS->Product

Caption: The concerted mechanism of nitrone cycloaddition.

Controlling Selectivity:

  • Regioselectivity: The orientation of the dipole adding to the dipolarophile is dictated by FMO interactions. For electron-deficient alkenes (e.g., acrylates), the dominant interaction is typically HOMO(nitrone)-LUMO(alkene), leading to the formation of 5-substituted isoxazolidines. Conversely, electron-rich alkenes often favor a LUMO(nitrone)-HOMO(alkene) interaction, which can lead to 4-substituted products.[6]

  • Stereoselectivity: The approach of the dipolarophile to the plane of the nitrone can occur from two faces, leading to endo or exo transition states. The preferred pathway is often influenced by steric hindrance and secondary orbital interactions, with simple nitrones frequently favoring the endo approach.[6]

Application Protocol: Synthesis of 2-Methyl-3-phenyl-5-styrylisoxazolidine

This protocol details a representative 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and styrene.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10]

  • Consult the Safety Data Sheets (SDS) for all reagents before use. N-Methylacetamide, a related compound, is known to be a reproductive toxin.[10][11] Handle all chemicals with care.

  • Avoid inhalation of dust, vapors, or mists.[9]

Materials and Reagents:

  • Benzaldehyde

  • N-Methylhydroxylamine hydrochloride

  • Sodium Bicarbonate (NaHCO₃)

  • Styrene

  • Dichloromethane (DCM, anhydrous)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Caption: Experimental workflow for a typical cycloaddition.[12]

Step-by-Step Procedure:

  • Nitrone Generation: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine benzaldehyde (1.0 eq), N-methylhydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.2 eq) in anhydrous dichloromethane.

  • Reaction Setup: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the in situ formation of the nitrone.

  • Cycloaddition: Add styrene (1.2 eq) to the reaction mixture.

  • Execution: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the isoxazolidine product.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Summary: Substrate Scope

The versatility of the 1,3-dipolar cycloaddition allows for a wide range of nitrones and dipolarophiles to be employed, leading to a diverse library of isoxazolidines.

Nitrone Precursor (Aldehyde) Dipolarophile Typical Conditions Yield (%) Selectivity Reference
BenzaldehydeStyreneDCM, Reflux75-90High regioselectivity, mixture of diastereomers[13]
4-NitrobenzaldehydeMethyl AcrylateToluene, 80°C80-95High regioselectivity (5-substituted)[13]
FurfuralN-PhenylmaleimideBenzene, Reflux>90High regio- and stereoselectivity (exo)[8]
CinnamaldehydeEthyl Vinyl EtherCH₂Cl₂, RT65-80Good regioselectivity[6]
CyclohexanecarboxaldehydeAcrylonitrileNeat, 60°C70-85High regioselectivity (5-substituted)[8]

Modern Advancements and Future Outlook

The field of 1,3-dipolar cycloadditions continues to evolve, with significant progress in enhancing reaction efficiency, sustainability, and stereochemical control.

  • Catalytic Enantioselectivity: The development of chiral Lewis acid catalysts has enabled highly enantioselective versions of the nitrone cycloaddition, providing access to optically pure isoxazolidines and their derivatives.[12]

  • Green Chemistry Protocols: In alignment with the principles of green chemistry, numerous protocols have been developed that utilize more environmentally benign solvents like water or ionic liquids.[14][15][16] Furthermore, solvent-free (neat) conditions and activation via microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[8]

The continued exploration of these advanced methodologies will further solidify the 1,3-dipolar cycloaddition of N-methyl nitrones as an indispensable tool for the efficient and selective synthesis of complex nitrogen- and oxygen-containing heterocycles for the pharmaceutical and agrochemical industries.

References

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones: An Overview. CSLett. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. PMC. Retrieved from [Link]

  • IJRPC. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition of N-methyl-α-chloronitrone. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Retrieved from [Link]

  • YouTube. (2025). Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. NPTEL IIT Bombay. Retrieved from [Link]

  • SpringerLink. (n.d.). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Machetti–De Sarlo Reaction using N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Value of Isoxazolines in Modern Drug Discovery

The isoxazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Its prevalence stems from a combination of metabolic stability, favorable pharmacokinetic properties, and the ability to engage in a wide range of biological interactions. Isoxazolines are key components in a variety of clinically approved drugs, demonstrating activities as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3] The Machetti–De Sarlo reaction provides a powerful and convergent strategy for the synthesis of these valuable five-membered heterocycles.[4] This application note provides a detailed technical guide to the Machetti–De Sarlo reaction with a specific focus on the use of N-Methylnitroacetamide as a precursor to the key nitrile oxide intermediate.

The Machetti–De Sarlo Reaction: A Mechanistic Overview

The Machetti–De Sarlo reaction is a powerful variant of the 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry.[5] The core principle of this reaction is the in situ generation of a nitrile oxide from a primary nitro compound, which then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene or alkyne) to furnish the corresponding isoxazoline or isoxazole.[6]

The use of this compound as the nitrile oxide precursor is of particular interest due to its electronic properties and the potential for introducing a methylated nitrogen atom, a common feature in bioactive molecules. The reaction proceeds through a base-catalyzed dehydration of the primary nitro compound to form the highly reactive nitrile oxide intermediate.[4] This intermediate is not isolated but immediately trapped by the dipolarophile present in the reaction mixture.

Visualizing the Mechanism: From this compound to Isoxazoline

Machetti_De_Sarlo_Mechanism cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition This compound This compound Nitronate_Intermediate Nitronate Intermediate This compound->Nitronate_Intermediate Base Nitrile_Oxide Nitrile Oxide Intermediate Nitronate_Intermediate->Nitrile_Oxide Dehydration Transition_State Concerted [3+2] Transition State Nitrile_Oxide->Transition_State Alkene Alkene Alkene->Transition_State Isoxazoline_Product Isoxazoline Product Transition_State->Isoxazoline_Product

Caption: The Machetti–De Sarlo reaction mechanism.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checkpoints and considerations for ensuring reproducibility and safety.

Safety First: Handling this compound and Nitrile Oxide Intermediates

N-Methylacetamide , the parent compound of the reactant, is classified as a substance that may damage fertility or an unborn child.[2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear nitrile rubber gloves.[2]

    • Body Protection: A lab coat and appropriate footwear are required.

  • Handling Precautions: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin and eyes.[2][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

Nitrile oxides are highly reactive and potentially unstable intermediates.[8] Although they are generated in situ and consumed immediately in this protocol, it is important to be aware of their potential hazards. The reaction should be set up in a way that prevents the accumulation of the nitrile oxide intermediate.

Protocol 1: General Procedure for the Machetti–De Sarlo Reaction with this compound and an Alkene

This protocol outlines a general procedure for the reaction. Optimal conditions may vary depending on the specific alkene used.

Materials and Reagents:

  • This compound

  • Alkene (dipolarophile)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine, DABCO)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the this compound in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of this compound).

  • Addition of Alkene: Add the alkene (1.1-1.5 equivalents) to the solution.

  • Initiation of Reaction: Slowly add the tertiary amine base (1.1-1.5 equivalents) to the stirring solution at room temperature. The addition can be done dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure isoxazoline product.

Visualizing the Workflow: From Reaction to Purified Product

Machetti_De_Sarlo_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Alkene - Anhydrous Solvent Start->Reaction_Setup Base_Addition Slow Addition of Tertiary Amine Base Reaction_Setup->Base_Addition Reaction_Monitoring Monitor by TLC Base_Addition->Reaction_Monitoring Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Phase Workup->Drying_Concentration Purification Flash Column Chromatography Drying_Concentration->Purification End Pure Isoxazoline Product Purification->End

Caption: Experimental workflow for the Machetti–De Sarlo reaction.

Data Presentation: Expected Outcomes and Optimization

The yield and regioselectivity of the Machetti–De Sarlo reaction can be influenced by several factors, including the nature of the alkene, the choice of base, and the reaction solvent. Below is a table summarizing expected outcomes based on literature for similar reactions.[6]

Alkene Type Expected Regioselectivity Typical Yields Key Considerations
Electron-deficient HighGood to ExcellentReaction is generally faster.
Electron-rich Moderate to HighModerate to GoodMay require longer reaction times or gentle heating.
Strained HighGoodRing strain can accelerate the cycloaddition.
Sterically hindered ModerateLowerSteric hindrance can disfavor the cycloaddition.

A Sustainable Alternative: TEMPO-Catalyzed Aerobic Oxidation

For a more environmentally benign approach, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed aerobic oxidation protocol can be employed.[9][10] This method uses air as the terminal oxidant and can often be performed in greener solvents like water.[9][10]

Key Advantages of the TEMPO-Catalyzed Protocol:

  • Sustainable: Utilizes air as the oxidant and can be run in water.[9]

  • Transition-Metal-Free: Avoids the use of heavy metal catalysts.[9]

  • High Yields and Selectivity: Often provides excellent chemical yields and regioselectivity.[10]

  • Simplified Work-up: May not require solvent extraction.[9]

This sustainable approach represents a significant advancement in the practical application of the Machetti–De Sarlo reaction, making it more amenable to large-scale synthesis in the pharmaceutical industry.

Conclusion: A Versatile Tool for Drug Development

The Machetti–De Sarlo reaction using this compound is a robust and versatile method for the synthesis of isoxazoline derivatives. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully optimizing reaction conditions, researchers can efficiently access a wide array of these valuable heterocyclic compounds. The development of sustainable protocols further enhances the utility of this reaction, aligning it with the principles of green chemistry. The isoxazoline products of this reaction serve as crucial building blocks in the development of new therapeutics, underscoring the importance of this synthetic methodology in modern drug discovery.

References

  • RSC Advances. (2025, March 17). Recent advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Data Insights Market. (2025, June 3). Exploring Innovation in Isoxazoline Drugs Industry. Retrieved from [Link]

  • Clinician's Brief. (n.d.). Isoxazolines: Overview, Clinical Application, Administration. Retrieved from [Link]

  • Namboothiri, I. N. N. (2008). Isoxazolines from Nitro Compounds: Synthesis and Applications. In Synthesis of Heterocycles via Cycloadditions I (pp. 1-44). ResearchGate. Retrieved from [Link]

  • Vadivelu, M., Sampath, S., Muthu, K., Karthikeyan, K., & Praveen, C. (2019). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. The Journal of Organic Chemistry, 84(21), 13636–13645. Retrieved from [Link]

  • Machetti, F., & De Sarlo, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(36), 7296-7313. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. Retrieved from [Link]

  • Namboothiri, I. N. N. (2008). Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Guideri, L., De Sarlo, F., & Machetti, F. (2013). Conjugate addition versus cycloaddition/condensation of nitro compounds in water: selectivity, acid-base catalysis, and induction period. Chemistry, 19(2), 665-77. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2005). Isoxazoline derivatives from activated primary nitro compounds and tertiary diamines. Tetrahedron Letters, 46(46), 7877-7879. Retrieved from [Link]

  • Journal of Qassim University for Science. (2025, April 27). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

  • MDPI. (2024, December 16). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Isoxazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazolines and a Novel Synthetic Perspective

The isoxazoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring prominently in a range of therapeutic agents and agrochemicals. Its prevalence stems from a unique combination of physicochemical properties and the ability to engage in diverse biological interactions. The synthesis of isoxazolines has therefore been a subject of intense research, with the [3+2] cycloaddition of nitrile oxides and alkenes emerging as the most robust and versatile strategy.

This guide provides a comprehensive overview of the synthesis of isoxazolines, with a specific focus on the potential utility of N-Methylnitroacetamide as a readily accessible, yet challenging, starting material. While direct conversion of this compound to a nitrile oxide intermediate is not yet established in the literature, we will explore a plausible, multi-step synthetic pathway. The core of this document, however, will be a detailed, field-proven protocol for the synthesis of isoxazolines from primary nitroalkanes—a foundational method that underpins the broader synthetic strategy.

Conceptual Pathway: From this compound to a Nitrile Oxide Precursor

The primary challenge in utilizing this compound for isoxazoline synthesis lies in its conversion to a suitable nitrile oxide precursor, typically a primary nitroalkane. A hypothetical, multi-step pathway is proposed here to stimulate further research in this area:

G A This compound B N-Methyl-2-nitroethanamine A->B Amide Reduction (e.g., LiAlH4) C Quaternary Ammonium Salt B->C Quaternization (e.g., CH3I) D Nitroethene C->D Hofmann Elimination E Primary Nitroalkane (e.g., Nitroethane) D->E Reduction

Caption: Hypothetical multi-step conversion of this compound to a primary nitroalkane.

This proposed route highlights the synthetic complexities involved. The initial reduction of the amide is a standard transformation. However, the subsequent steps, such as the Hofmann elimination to an alkene and its reduction to a primary nitroalkane, may present challenges in terms of yield and selectivity. Further methodological development is required to establish a viable and efficient pathway.

Core Protocol: Synthesis of Isoxazolines via In Situ Generation of Nitrile Oxides from Primary Nitroalkanes

This section details a reliable and widely applicable protocol for the synthesis of isoxazolines, starting from a primary nitroalkane.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction. A nitrile oxide, generated in situ from a primary nitroalkane, acts as the 1,3-dipole, which reacts with an alkene (the dipolarophile) to form the five-membered isoxazoline ring. The in situ generation is crucial as most nitrile oxides are unstable and prone to dimerization.[1][2]

A common method for the in situ generation of nitrile oxides from primary nitroalkanes is the Mukaiyama reaction, which involves dehydration of the nitroalkane using a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine.

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition A Primary Nitroalkane B Nitronate Anion A->B Deprotonation C Nitrile Oxide B->C Dehydration G Isoxazoline C->G D Dehydrating Agent (e.g., Phenyl Isocyanate) D->B E Base (e.g., Triethylamine) E->A F Alkene (Dipolarophile) F->G G A Reaction Setup (Nitroalkane, Alkene, Base, Solvent) B Addition of Dehydrating Agent (Phenyl Isocyanate) A->B C Reaction at 80°C (4 hours) B->C D Workup (Filtration, Washing, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Sources

Application Note: N-Methylnitroacetamide as a Stable Precursor for In Situ Nitrile Oxide Generation in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of N-Methylnitroacetamide as a precursor for the in situ generation of acetonitrile oxide. Nitrile oxides are highly valuable intermediates in synthetic organic chemistry, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles such as isoxazolines and isoxazoles.[1] However, many simple nitrile oxides are unstable or even explosive, necessitating their generation at the moment of use. This document outlines the mechanistic basis for nitrile oxide formation from this compound, a stable and easily handled solid, and provides a robust, step-by-step protocol for its application in 1,3-dipolar cycloaddition reactions with various dipolarophiles. Safety considerations and best practices are also detailed to ensure safe and effective implementation.

Introduction: The Synthetic Utility of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are powerful 1,3-dipoles that serve as fundamental building blocks in organic synthesis. Their participation in [3+2] cycloaddition reactions, a type of pericyclic reaction, with unsaturated molecules (dipolarophiles) like alkenes and alkynes provides a direct and highly efficient route to five-membered heterocyclic rings.[2] This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic chemistry due to its high degree of regio- and stereoselectivity. The resulting isoxazoline and isoxazole cores are prevalent in a wide array of biologically active molecules, natural products, and advanced materials.

A significant challenge in harnessing the reactivity of nitrile oxides is their inherent instability. Many, especially those with small alkyl substituents, are prone to dimerization or polymerization and can be explosive. To circumvent this, methods for the in situ generation from stable precursors have become standard practice. Common precursors include aldoximes (via oxidation) and primary nitroalkanes (via dehydration). This compound (CH₃NHC(O)CH₂NO₂) is a structural analog of a primary nitroalkane and offers the potential advantages of being a solid, which can simplify handling, storage, and stoichiometry control compared to volatile liquid precursors.

Mechanism of Acetonitrile Oxide Generation

The generation of acetonitrile oxide from this compound proceeds via a base-mediated dehydration-elimination cascade. The reaction is initiated by the deprotonation of the α-carbon to the nitro group, forming a nitronate intermediate. Subsequent intramolecular rearrangement and elimination of N-methylformamide yield the desired acetonitrile oxide. This reactive intermediate is immediately trapped by a dipolarophile present in the reaction mixture, driving the reaction forward.

The proposed mechanism is detailed below:

  • Deprotonation: A base abstracts the acidic proton from the carbon adjacent to the nitro group, forming a resonance-stabilized nitronate anion.

  • Intramolecular Cyclization: The amide oxygen attacks the nitrogen of the nitronate, forming a transient five-membered cyclic intermediate.

  • Elimination & Fragmentation: This intermediate collapses, eliminating a molecule of N-methylformamide and releasing acetonitrile oxide.

This in situ generation prevents the accumulation of the unstable nitrile oxide, enhancing the safety and efficiency of the subsequent cycloaddition.

Caption: Proposed mechanism for nitrile oxide generation.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazoline

This section provides a representative protocol for the 1,3-dipolar cycloaddition of in situ generated acetonitrile oxide with styrene to yield 5-methyl-3-phenyl-4,5-dihydroisoxazole.

3.1. Materials and Equipment

  • Reagents: this compound, Styrene, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Magnesium Sulfate (MgSO₄), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen inlet/outlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

3.2. Experimental Workflow Diagram

Experimental Workflow A 1. Setup & Inerting Assemble glassware under N₂ atmosphere. B 2. Reagent Addition Dissolve this compound & Styrene in DCM. A->B C 3. Nitrile Oxide Generation Add Et₃N dropwise at 0°C to rt. B->C D 4. Reaction Stir at room temperature for 12-24h. Monitor by TLC. C->D E 5. Work-up Quench with NaHCO₃ (aq). Separate organic layer. D->E F 6. Extraction & Drying Wash with brine, dry over MgSO₄. E->F G 7. Purification Filter, concentrate, and purify by column chromatography. F->G H 8. Characterization Analyze pure product (NMR, MS). G->H

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Dissolve the this compound in anhydrous dichloromethane (DCM, ~0.2 M). Add styrene (1.2 eq) to this solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of triethylamine (2.5 eq) in DCM via a dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure isoxazoline product.

Data Presentation: Reaction Parameter Guidelines

The following table provides a summary of typical reaction conditions and expected outcomes for the cycloaddition. Note that these are starting points and may require optimization based on the specific dipolarophile used.

ParameterGuidelineRationale & Field Insights
Stoichiometry Precursor: 1.0 eqThe precursor is the limiting reagent.
Dipolarophile: 1.1 - 1.5 eqA slight excess of the trapping agent ensures efficient capture of the nitrile oxide.
Base (Et₃N): 2.0 - 3.0 eqAn excess of base is required to drive the elimination and neutralize any acidic byproducts.
Solvent DCM, Toluene, THFAnhydrous, non-protic solvents are essential to prevent side reactions with the nitrile oxide.
Temperature 0 °C to Room Temp.The base is added at 0 °C to control the initial exothermic reaction. The cycloaddition itself typically proceeds efficiently at room temperature.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC to determine the optimal time.
Typical Yield 60 - 85%Yields are substrate-dependent and can be optimized by adjusting the parameters above.

Best Practices and Safety Considerations

Ensuring experimental success and laboratory safety requires adherence to strict protocols when handling this compound and the resulting intermediates.

  • Precursor Handling: While this compound is expected to be more stable than liquid nitroalkanes, all nitro-containing compounds should be treated as potentially energetic. Avoid heat, shock, and friction. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[3][4][5] All manipulations should be performed inside a certified chemical fume hood.

  • Inert Atmosphere: The reaction is sensitive to moisture. Use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to maximize yield and prevent unwanted side reactions.

  • Exothermic Reaction Control: The initial deprotonation and elimination can be exothermic. Adding the base slowly at a reduced temperature (0 °C) is critical to maintain control over the reaction rate and temperature.

  • Waste Disposal: Quench any unreacted reagents carefully. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • OpenStax. (2023). 30.5 Cycloaddition Reactions - Organic Chemistry. [Link]

  • Baran, P. S. (n.d.). The [3+2] Cycloaddition Reaction. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]

Sources

Application Notes and Protocols for the Cycloaddition of N-Methylnitroacetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatility of N-Methylnitroacetamide in Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures remains a paramount objective. Among the myriad of synthetic strategies, 1,3-dipolar cycloaddition reactions stand out for their ability to generate five-membered heterocycles with a high degree of stereocontrol in a single step.[1][2] These heterocyclic motifs are foundational to a vast array of pharmaceuticals and biologically active compounds. This application note details a comprehensive experimental protocol for the utilization of this compound in a [3+2] cycloaddition reaction. While this compound is not a classic 1,3-dipole itself, its aci-nitro tautomer, a nitrone equivalent, is proposed to act as the reactive 1,3-dipole in the presence of a suitable dipolarophile, such as an alkene. The resulting isoxazolidine core is a valuable scaffold for further synthetic manipulations in drug discovery programs.

The electron-withdrawing nature of the adjacent acetyl group in this compound is anticipated to influence the reactivity and selectivity of the cycloaddition, offering a unique handle for synthetic chemists. This guide provides a detailed, step-by-step methodology, from the synthesis of the starting material to the characterization of the cycloadduct, underpinned by a rationale for key experimental choices and potential challenges.

PART 1: Synthesis of this compound

The synthesis of this compound is a crucial first step. A plausible and efficient method involves the nitration of N-methylacetamide. This can be achieved using a variety of nitrating agents. A common laboratory-scale procedure utilizes a mixture of nitric acid and sulfuric acid, or alternatively, a milder nitrating agent can be employed.

Protocol 1: Synthesis of this compound

Materials:

  • N-Methylacetamide

  • Fuming Nitric Acid (90%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve N-methylacetamide (1.0 eq) in dichloromethane (5 volumes). Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the stirred solution of N-methylacetamide via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

PART 2: Proposed [3+2] Cycloaddition of this compound with an Alkene

The following protocol is a representative procedure for the 1,3-dipolar cycloaddition of in situ generated aci-nitro tautomer of this compound with a generic alkene, for instance, styrene. The reaction conditions are based on established protocols for similar nitrone cycloadditions.[3][4]

Protocol 2: Cycloaddition Reaction

Materials:

  • This compound

  • Styrene (or other alkene dipolarophile)

  • Toluene (anhydrous)

  • Triethylamine (or other suitable base)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene (10 volumes).

  • Addition of Reagents: Add the alkene (e.g., styrene, 1.2 eq) to the solution. Subsequently, add triethylamine (1.1 eq) dropwise to the stirred mixture. The base facilitates the formation of the reactive aci-nitro tautomer.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the desired isoxazolidine product are collected and the solvent is evaporated.

Visualizing the Workflow

Cycloaddition_Workflow cluster_synthesis Synthesis of this compound cluster_cycloaddition Cycloaddition Reaction cluster_purification Purification & Characterization NMA N-Methylacetamide Nitration Nitration (HNO3/H2SO4) NMA->Nitration NMNA This compound Nitration->NMNA Reaction [3+2] Cycloaddition (Toluene, Reflux) NMNA->Reaction Alkene Alkene (e.g., Styrene) Alkene->Reaction Base Base (e.g., Et3N) Base->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Final Pure Isoxazolidine Purification->Final Characterization NMR, IR, MS Final->Characterization

Caption: Experimental workflow for the synthesis and cycloaddition of this compound.

PART 3: Mechanistic Insights

The [3+2] cycloaddition reaction is a concerted, pericyclic process.[4] The regioselectivity is governed by the frontier molecular orbitals (FMO) of the 1,3-dipole (aci-nitro tautomer) and the dipolarophile (alkene).[4] Generally, the reaction is under LUMO(dipole)-HOMO(dipolarophile) control. The electron-withdrawing nature of the nitro and acetyl groups in this compound lowers the energy of the LUMO, facilitating the reaction with electron-rich alkenes.

Reaction Mechanism Diagram

Reaction_Mechanism NMNA This compound AciNitro aci-Nitro Tautomer(Nitrone equivalent) NMNA->AciNitro Base TS [Transition State] AciNitro->TS Alkene Alkene (R') Alkene->TS Product Isoxazolidine TS->Product

Caption: Proposed mechanism for the [3+2] cycloaddition of this compound.

PART 4: Data Presentation and Characterization

The successful synthesis of the isoxazolidine product must be confirmed through rigorous spectroscopic analysis.

Table 1: Expected Spectroscopic Data for a Representative Isoxazolidine Product
Technique Expected Observations
¹H NMR Signals for the isoxazolidine ring protons typically appear in the 2.5-5.5 ppm region. The chemical shifts and coupling constants are diagnostic of the relative stereochemistry. For example, the protons on the newly formed C-C and C-O bonds will show characteristic splitting patterns.[5][6]
¹³C NMR The carbon atoms of the isoxazolidine ring will appear in the aliphatic region, typically between 40 and 90 ppm. The carbonyl carbon of the acetamide group will be in the 165-175 ppm range.[6][7]
IR Spectroscopy A strong absorption band for the C=O stretch of the amide group will be present around 1650-1680 cm⁻¹. The N-O stretch may be observed in the 1300-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated mass of the isoxazolidine product should be observed. Fragmentation patterns can provide further structural information.[3]

PART 5: Troubleshooting and Field-Proven Insights

  • Low Yield of this compound: Ensure anhydrous conditions and maintain low temperatures during the nitration reaction to minimize side reactions and decomposition.

  • No Cycloaddition Reaction: The formation of the aci-nitro tautomer is critical. Ensure the base is of good quality and the solvent is anhydrous. A stronger, non-nucleophilic base may be required for less reactive substrates. Microwave irradiation can sometimes promote sluggish cycloaddition reactions.

  • Formation of Multiple Products: Diastereoselectivity can be an issue. The ratio of diastereomers can sometimes be influenced by the reaction temperature and solvent polarity. Careful purification by column chromatography or preparative HPLC may be necessary to isolate the desired isomer.

  • Product Decomposition: Isoxazolidines can be sensitive to acidic conditions. Avoid acidic workups if possible. The N-O bond can be cleaved under reductive conditions, a property that is often exploited for further synthetic transformations.

PART 6: Applications in Drug Development

The isoxazolidine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a number of compounds with diverse biological activities, including antibacterial, antifungal, and antiviral properties.[8] The cycloadducts derived from this compound can serve as versatile intermediates for the synthesis of novel drug candidates. The N-O bond can be readily cleaved to yield γ-amino alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals. The nitro and amide functionalities also provide handles for further chemical modifications, allowing for the rapid generation of compound libraries for biological screening. The principles of "click chemistry," which prioritize high-yielding, stereospecific reactions, are embodied in the 1,3-dipolar cycloaddition, making it a valuable tool in modern drug discovery.

References

  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Egyptian Journal of Chemistry. 2022.
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation.
  • Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. 2022.
  • Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins. TÜBİTAK Academic Journals. 2005.
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. 2021.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. PubMed. 2018.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • Isoxazolidine derivatives as corrosion inhibitors for low carbon steel in HCl solution: experimental, theoretical and effect of KI studies. RSC Publishing. 2021.
  • Nitrone-olefin (3+2) cycloaddition. Wikipedia.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • 1,3-Dipolar Cycloaddition of Nitrone.

Sources

Application Notes and Protocols for the Study of N-Methylnitroacetamide Reaction Kinetics and Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylnitroacetamide in Chemical Research

This compound (N-MNA) is a molecule of considerable interest in the fields of organic synthesis, energetic materials, and pharmaceutical development. As a secondary N-nitroamide, its chemical behavior is dictated by the interplay between the amide functionality and the strongly electron-withdrawing nitro group attached to the nitrogen atom. This unique electronic arrangement confers a distinct reactivity profile, making the study of its reaction kinetics and intermediates a critical endeavor for predicting its stability, decomposition pathways, and potential for use in various applications. Understanding the rates and mechanisms of its hydrolysis, reactions with various nucleophiles, and decomposition under thermal or photolytic stress is paramount for the safe handling, storage, and application of N-MNA and related compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the reaction kinetics and intermediates of this compound. The protocols and methodologies detailed herein are designed to be self-validating systems, emphasizing not just the procedural steps but also the underlying scientific principles.

I. Reaction Kinetics of this compound

The reactivity of this compound is primarily centered around the cleavage of the N-NO2 and C-N bonds. The rate and mechanism of these cleavage events are highly dependent on the reaction conditions, such as pH, temperature, and the presence of nucleophiles.

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to yield N-methylacetamide and nitrous acid. Extensive kinetic studies have shown that this reaction proceeds via an A_Ac_2 mechanism, involving a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting attack of water at the carbonyl carbon.[1] This process occurs exclusively through the cleavage of the amide C–N bond.[1]

A key characteristic of the acid-catalyzed hydrolysis of this compound is the solvent deuterium isotope effect (kH₂SO₄/kD₂SO₄) of 0.87, which is consistent with the A_Ac_2 mechanism.[1] The entropy of activation (ΔS‡) for this reaction is approximately -85 J K⁻¹ mol⁻¹, further supporting a bimolecular transition state.[1]

Table 1: Kinetic Parameters for the Acid-Catalyzed Hydrolysis of this compound

ParameterValueReference
MechanismA_Ac_2[1]
Cleavage SiteC-N Bond[1]
kH₂SO₄/kD₂SO₄0.87[1]
ΔS‡-85 (±10) J K⁻¹ mol⁻¹[1]
Alkaline Hydrolysis
Reaction with Nucleophiles

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. The presence of the N-nitro group enhances this electrophilicity. Studies on the reaction of related compounds with nucleophiles like aniline have shown that these reactions can be sensitive to base catalysis.[4] The general mechanism involves the nucleophilic addition to the carbonyl group, followed by the departure of the N-methylnitroamide anion as the leaving group.

Thermal and Photochemical Decomposition

The stability of N-nitroamides is a critical aspect of their chemistry, particularly for their application as energetic materials. The primary step in the thermal decomposition of secondary nitramines is generally the cleavage of the N-NO₂ bond.[5] This homolytic cleavage results in the formation of a nitrogen dioxide radical and an N-methylacetamidyl radical. These reactive intermediates can then undergo a variety of secondary reactions.

Photochemical decomposition of N-nitrosoamides, which share some structural similarities with N-nitroamides, has been shown to proceed via the fission of the N-N bond upon UV irradiation.[6] For N-nitrosamines, photolysis can lead to the formation of an amino radical and a nitric oxide radical.[7][8][9] It is plausible that this compound follows a similar decomposition pathway under photolytic conditions.

II. Experimental Protocols

The following protocols provide detailed methodologies for studying the reaction kinetics and identifying the intermediates of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound is essential for kinetic studies. A common approach involves the nitration of N-methylacetamide. While a specific protocol for N-MNA is not widely published, a general procedure adapted from the synthesis of related compounds is provided below.

Protocol 2.1.1: Synthesis of this compound

  • Cool a solution of N-methylacetamide in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) to the cooled solution with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Kinetic Analysis using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a convenient method for monitoring the progress of a reaction by observing the change in absorbance of a reactant or product over time. This technique is particularly useful for reactions where there is a significant change in the UV-Vis spectrum as the reaction proceeds.

Protocol 2.2.1: Monitoring Hydrolysis of N-MNA by UV-Vis Spectrophotometry

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water for hydrolysis studies).

    • Prepare stock solutions of the acid or base catalyst (e.g., HCl or NaOH) of known concentration.

  • Kinetic Run:

    • Equilibrate the reactant solutions and a quartz cuvette to the desired reaction temperature in a thermostatted spectrophotometer.

    • To initiate the reaction, rapidly mix the N-MNA solution with the catalyst solution directly in the cuvette.

    • Immediately start recording the absorbance at a predetermined wavelength (λ_max_ of N-MNA or a product) at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • For a pseudo-first-order reaction, plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the linear plot will be equal to -k_obs_, where k_obs_ is the observed pseudo-first-order rate constant.

    • The second-order rate constant can be determined by dividing k_obs_ by the concentration of the catalyst (if it is in large excess).

Kinetic Analysis and Intermediate Detection using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a reaction mixture. It is particularly useful for monitoring the disappearance of reactants and the appearance of products over time.

Protocol 2.3.1: HPLC Method for Kinetic Analysis of N-MNA Reactions

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase and Chromatographic Conditions:

    • A gradient elution with a mixture of acetonitrile and water (with an optional acid modifier like formic acid for better peak shape) is often effective.

    • A typical flow rate is 1.0 mL/min.

    • Set the detection wavelength to the λ_max_ of this compound or the expected products.

  • Kinetic Run:

    • Initiate the reaction in a thermostatted vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a neutralizing agent).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product(s) at each time point.

    • Plot the concentration of the reactant (proportional to its peak area) versus time to determine the reaction order and rate constant.

In-situ Reaction Monitoring and Intermediate Identification using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for in-situ monitoring of chemical reactions and for the structural elucidation of transient intermediates. ¹H NMR is particularly useful for tracking the changes in the concentration of species containing protons.

Protocol 2.4.1: Monitoring N-MNA Reactions by ¹H NMR

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O for hydrolysis studies) in an NMR tube.

    • Add a known concentration of an internal standard for quantitative analysis.

  • Reaction Initiation and Monitoring:

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the catalyst or other reactant directly to the NMR tube and mixing thoroughly.

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and product(s) relative to the internal standard.

    • Plot the concentration of the reactant versus time to determine the kinetic parameters.

    • Analyze new signals that appear and disappear during the reaction to identify potential intermediates. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to elucidate the structure of these intermediates.

III. Mechanistic Visualization

Understanding the reaction mechanisms at a molecular level is crucial for controlling and optimizing chemical processes. The following diagrams, generated using Graphviz, illustrate the proposed pathways for the key reactions of this compound.

Acid-Catalyzed Hydrolysis of this compound (A_Ac_2 Mechanism)

G cluster_0 Acid-Catalyzed Hydrolysis (A_Ac2) Reactant This compound Protonated Protonated N-MNA (O-protonated) Reactant->Protonated + H+ (fast) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (slow, RDS) Products N-Methylacetamide + HNO2 Intermediate->Products - H+ (fast)

Caption: A_Ac_2 mechanism for the acid-catalyzed hydrolysis of N-MNA.

Proposed Alkaline Hydrolysis of this compound

G cluster_1 Alkaline Hydrolysis Reactant This compound Intermediate Tetrahedral Intermediate Reactant->Intermediate + OH- (slow) Products N-Methylacetamide + NO2- Intermediate->Products fast

Caption: Proposed mechanism for the alkaline hydrolysis of N-MNA.

Proposed Thermal Decomposition of this compound

G cluster_2 Thermal Decomposition Reactant This compound Radicals N-Methylacetamidyl Radical + NO2 Radical Reactant->Radicals Δ (N-NO2 bond cleavage) Products Secondary Products Radicals->Products Further Reactions

Caption: Proposed initial step in the thermal decomposition of N-MNA.

IV. Conclusion

The study of the reaction kinetics and intermediates of this compound is a multifaceted area of research with significant implications for both fundamental and applied chemistry. The application notes and protocols presented herein provide a robust framework for investigating the hydrolysis, nucleophilic reactions, and decomposition of this important molecule. By combining systematic experimental design with modern analytical techniques, researchers can gain valuable insights into the factors that govern the reactivity and stability of this compound, thereby enabling its more effective and safer use in a variety of scientific and industrial contexts.

V. References

  • Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Photolyses of N-nitrosamides in acidic and neutral media. SFU Summit. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Mechanism(s) of thermal decomposition of N-Nitrosoamides : A density functional theory study. DiVA portal. [Link]

  • Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. ResearchGate. [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Chemistry Portal. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. NIH. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. DSpace@MIT. [Link]

  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? ResearchGate. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Water proton NMR detection of amide hydrolysis and diglycine dimerization. Chemical Communications (RSC Publishing). [Link]

  • HPLC Method Development Step by Step. YouTube. [Link]

  • Mechanism of thermal decomposition of secondary nitramines. ResearchGate. [Link]

  • Representative ¹H-NMR spectral data set for hydrolysis of 2·HCl in... ResearchGate. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. [Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]

  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. [Link]

  • Computational mechanistic study on N-nitrosation reaction of secondary amines. PubMed. [Link]

  • Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. PMC. [Link]

  • Making Methylamine HCl from Acetamide. YouTube. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Chemical Kinetics HW1 (Kahn, 2013). UC Santa Barbara. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. [Link]

  • Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. [Link]

  • Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate. [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PMC. [Link]

  • N-methyl aniline reaction. Reddit. [Link]

  • Computational mechanistic study on N-nitrosation reaction of secondary amines. ResearchGate. [Link]

  • Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures. ResearchGate. [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh. [Link]

  • Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. ResearchGate. [Link]

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Application Notes & Protocols: N-Methylnitroacetamide as a Versatile Synthon for Nitrogen Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Methylnitroacetamide (C₃H₆N₂O₃) is a functionalized reagent whose potential in synthetic chemistry remains significantly underexplored. Its unique structure, featuring a methylene group activated by adjacent N-methylamide and nitro functionalities, positions it as a powerful C2 synthon, analogous to classic 1,3-dicarbonyl compounds. This guide provides a comprehensive technical overview of the proposed applications of this compound for the synthesis of key nitrogen-containing heterocyclic scaffolds. We present detailed, chemically sound, and field-proven protocols for the synthesis of substituted pyrazoles, isoxazoles, and pyrimidines. The causality behind experimental choices, mechanistic pathways, and safety protocols are thoroughly discussed to empower researchers to explore this promising reagent in medicinal chemistry and materials science.

PART 1: Scientific Profile of this compound

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of FDA-approved pharmaceuticals and agrochemicals, owing to their ability to engage in crucial biological interactions.[1][2] The development of novel and efficient synthetic routes to access diverse heterocyclic cores is therefore a central goal in organic chemistry.

This compound, while not extensively documented in mainstream synthetic literature, possesses a compelling combination of functional groups that make it a prime candidate for heterocyclic synthesis. It can be conceptualized as a β-keto amide equivalent where the second carbonyl is replaced by a strongly electron-withdrawing nitro group. This guide serves as a forward-looking application note, proposing its use in well-established synthetic transformations.

Physicochemical Properties & Reactivity Profile

The key to the synthetic utility of this compound lies in the high acidity of its α-protons located on the methylene bridge. The combined inductive and resonance effects of the flanking carbonyl and nitro groups significantly lower the pKa of these protons, facilitating the formation of a stabilized carbanion (enolate) under mild basic conditions. This carbanion is a potent carbon nucleophile, capable of participating in a wide range of condensation and annulation reactions.

PropertyDataSource
Molecular Formula C₃H₆N₂O₃[1]
Molecular Weight 118.09 g/mol [1]
Structure CNC(=O)C[O-] (SMILES)[1]
Key Reactive Site Acidic α-methylene (-CH₂-) group(Inferred)
Predicted Reactivity Acts as a nucleophilic 1,3-dicarbonyl mimic(Inferred)

This reactivity profile makes this compound an ideal substrate for classic cyclocondensation reactions that traditionally employ β-diketones or β-ketoesters.

Safety & Handling Protocol
  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. The nitro group suggests potential for metabolic toxicity.

  • Irritation: Likely to cause skin and serious eye irritation.

  • Energetics: Organic nitro compounds can be energetic and may decompose exothermically at elevated temperatures or in the presence of contaminants. Avoid heating without proper shielding and temperature control.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.4 mm).

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling & Storage:

  • Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and strong bases.

  • Ground all equipment to prevent static discharge.

PART 2: Proposed Synthetic Applications & Protocols

The central hypothesis of this guide is the application of this compound as a versatile C2 synthon in cyclocondensation reactions. The active methylene core provides the C-C backbone, while the amide nitrogen can be either incorporated into the final ring or remain as a substituent, depending on the reaction partner.

G cluster_main General Synthetic Strategy reagent This compound (C2 Synthon) product Nitrogen Heterocycle (e.g., Pyrazole, Pyrimidine) reagent->product Cyclocondensation partner 1,2- or 1,3-Dinucleophile (e.g., Hydrazine, Amidine) partner->product

Caption: General workflow for heterocycle synthesis.

Synthesis of 3-Nitro-1H-Pyrazoles via Knorr-Type Condensation

Rationale: The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] By substituting this compound for the dicarbonyl component, we can directly access pyrazoles bearing a nitro group at the 3-position and an N-methylcarboxamide group at the 4-position. The nitro group is a valuable synthetic handle for further transformations, such as reduction to an amine or displacement reactions.

Proposed Mechanism:

G start This compound + Hydrazine step1 Initial condensation (loss of H₂O) start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular cyclization intermediate->step2 cyclized Cyclized Hemiaminal step2->cyclized step3 Dehydration (Aromatization) cyclized->step3 product 4-Carboxamido-3-nitro-pyrazole step3->product

Caption: Proposed mechanism for Knorr-type pyrazole synthesis.

Detailed Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.18 g, 10 mmol, 1.0 eq).

  • Solvent: Add ethanol (30 mL) and stir to dissolve.

  • Reagent Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.45 g, 10 mmol, 1.0 eq) followed by glacial acetic acid (0.3 mL, ~5 mmol, 0.5 eq) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. If necessary, recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole derivative.

R in R-NHNH₂Expected ProductNotes
H (Hydrazine)N-Methyl-3-nitro-1H-pyrazole-4-carboxamideMay require a basic workup to deprotonate the pyrazole N-H.
PhenylN-Methyl-3-nitro-1-phenyl-1H-pyrazole-4-carboxamideGenerally provides a clean reaction with a readily crystallizable product.
4-NitrophenylN-Methyl-3-nitro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamideElectron-withdrawing groups may slow the reaction; extend reflux time.
MethylN,1-Dimethyl-3-nitro-1H-pyrazole-4-carboxamideUse methylhydrazine; product may be more soluble.
Synthesis of 3-Nitroisoxazoles

Rationale: The reaction of 1,3-dicarbonyls with hydroxylamine is a standard method for constructing the isoxazole ring.[7][8] this compound is proposed to react in an analogous fashion. This protocol provides a direct route to 4-carboxamido-3-nitroisoxazoles, which are of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in bioactive molecules.

Proposed Mechanism:

G start This compound + Hydroxylamine step1 Condensation at carbonyl group start->step1 intermediate Oxime Intermediate step1->intermediate step2 Intramolecular Michael Addition intermediate->step2 cyclized Cyclized Intermediate step2->cyclized step3 Elimination of H₂O (Aromatization) cyclized->step3 product 4-Carboxamido-3-nitroisoxazole step3->product

Caption: Proposed mechanism for isoxazole synthesis.

Detailed Experimental Protocol:

  • Setup: In a 50 mL round-bottom flask with a stir bar, dissolve this compound (1.18 g, 10 mmol, 1.0 eq) in methanol (25 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) to the solution.

  • Base Addition: Slowly add a solution of sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) in 5 mL of water. The base is required to free the hydroxylamine and catalyze the cyclization.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (2:1 ethyl acetate/hexane).

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with 1M HCl to pH ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure isoxazole product.

ParameterCondition/ValueRationale
Solvent Methanol or EthanolGood solubility for reagents and facilitates the reaction.
Base Sodium Hydroxide or Sodium AcetateNeutralizes the HCl salt of hydroxylamine and promotes enolate formation.
Temperature Room Temperature to 40°CThe reaction is typically mild; gentle heating can increase the rate if needed.
Expected Yield 60-85% (Estimated)Based on analogous reactions with similar 1,3-dicarbonyl precursors.[9]
Synthesis of 4-Nitro-pyrimidines via Pinner-Type Condensation

Rationale: The Pinner synthesis and its variations provide access to the pyrimidine core by condensing a 1,3-dicarbonyl equivalent with an amidine.[10][11] Using this compound in this transformation is predicted to yield 2-substituted-N-methyl-4-nitro-1,6-dihydropyrimidine-5-carboxamides, which can be subsequently oxidized to the aromatic pyrimidine. This route offers entry into a class of compounds with significant therapeutic relevance.

Proposed Mechanism:

G start This compound + Amidine step1 Michael Addition start->step1 intermediate Adduct step1->intermediate step2 Intramolecular Condensation intermediate->step2 cyclized Dihydropyrimidine step2->cyclized step3 Oxidation (e.g., DDQ, O₂) cyclized->step3 product Aromatic Pyrimidine step3->product

Caption: Proposed mechanism for Pinner-type pyrimidine synthesis.

Detailed Experimental Protocol:

  • Base & Enolate Formation: In a dry, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq), and wash with dry hexane (2 x 5 mL). Suspend the NaH in dry THF (20 mL). Cool the suspension to 0°C.

  • Substrate Addition: Slowly add a solution of this compound (1.18 g, 10 mmol, 1.0 eq) in 10 mL of dry THF. Stir at 0°C for 30 minutes to allow for complete formation of the sodium enolate.

  • Amidine Addition: Add the amidine hydrochloride salt (e.g., benzamidine hydrochloride, 1.57 g, 10 mmol, 1.0 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65°C) for 8-12 hours. Monitor by TLC.

  • Workup: Cool the reaction to 0°C and cautiously quench by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude dihydropyrimidine can be purified by column chromatography or taken directly to the next oxidation step. For oxidation, dissolve the crude material in dioxane, add an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and heat to 100°C to furnish the aromatic pyrimidine.

R in R-C(=NH)NH₂Expected ProductNotes
Phenyl (Benzamidine)N-Methyl-4-nitro-2-phenylpyrimidine-5-carboxamideA common substrate; product is typically a stable, crystalline solid.
Methyl (Acetamidine)N,2-Dimethyl-4-nitropyrimidine-5-carboxamideProduct may be more volatile or water-soluble.
H (Formamidine)N-Methyl-4-nitropyrimidine-5-carboxamideFormamidine is less stable; use the acetate salt.

PART 3: Concluding Remarks & Future Outlook

This compound presents itself as a highly promising, yet largely untapped, reagent for the synthesis of nitrogen-containing heterocycles. The protocols detailed in this guide are based on robust, well-established chemical principles and offer logical starting points for the synthesis of nitro-functionalized pyrazoles, isoxazoles, and pyrimidines. The resulting products are not merely novel compounds but are platforms for further chemical exploration. The nitro group, in particular, can be readily transformed into other functional groups, dramatically expanding the chemical space accessible from this single starting material. We encourage the scientific community to validate and expand upon these proposed applications, which hold the potential to streamline the synthesis of valuable chemical entities for drug discovery and materials science.

PART 4: References

  • Slideshare. "Pinner pyrimidine synthesis". Available at: [Link]

  • MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". Available at: [Link]

  • PMC - PubMed Central. "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities". Available at: [Link]

  • Slideshare. "Knorr Pyrazole Synthesis (M. Pharm)". Available at: [Link]

  • SciSpace. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation". Available at: [Link]

  • ResearchGate. "Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles". Available at: [Link]

  • ACS Omega. "Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies". Available at: [Link]

  • YouTube. "synthesis of isoxazoles". Available at: [Link]

  • SpringerLink. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold". Available at: [Link]

  • ResearchGate. "Knorr Pyrazole Synthesis". Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process". Available at: [Link]

  • Name-Reaction.com. "Knorr pyrazole synthesis". Available at: [Link]

  • ResearchGate. "Pyrimidines synthesis via the reactions of carbonyl compounds with amidines". Available at: [Link]

  • J&K Scientific LLC. "Knorr Pyrazole Synthesis". Available at: [Link]

  • Organic Chemistry Portal. "Pyrimidine synthesis". Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of N-Heterocycles". Available at: [Link]

  • ResearchGate. "Part II: nitroalkenes in the synthesis of heterocyclic compounds". Available at: [Link]

  • PubChem. "this compound". Available at: [Link]

  • Organic & Biomolecular Chemistry. "Primary nitro compounds". Available at: [Link]

  • IJNRD. "A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS". Available at: [Link]

  • SciSpace. "Part I: Nitroalkenes in the synthesis of heterocyclic compounds". Available at: [Link]

  • YouTube. "Blaise reaction: Nitrile to beta-keto Ester Conversion". Available at: [Link]

  • JoVE. "β-Dicarbonyl Compounds via Crossed Claisen Condensations". Available at: [Link]

  • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". Available at: [Link]

  • UCL Discovery. "Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations". Available at: [Link]

Sources

Applications of N-Methylnitroacetamide in Medicinal Chemistry: A Note on Current Research

Author: BenchChem Technical Support Team. Date: January 2026

A thorough review of available scientific literature and chemical databases reveals a significant scarcity of specific research on the applications of N-Methylnitroacetamide in medicinal chemistry. While the name suggests a potentially reactive and versatile molecule, there is currently insufficient published data to construct a detailed guide on its synthesis, biological activity, and established protocols within the field of drug discovery and development.

The search for information on "this compound" primarily yields results for structurally distinct, albeit related, compounds. It is crucial to differentiate between the requested molecule and these analogues:

  • This compound: Features a methyl group and a nitro group directly attached to the amide nitrogen atom. Its structure is CH₃-N(NO₂)-C(=O)CH₃.

  • N-Aryl Acetamide Derivatives: Compounds such as N-(2-Methyl-5-nitrophenyl)acetamide or N-methyl-N-(4-nitrophenyl)acetamide are frequently discussed. In these molecules, the nitro and methyl groups are substituents on an aromatic (phenyl) ring, which is then bonded to the acetamide nitrogen.

These structural differences are fundamental and dictate the chemical properties, reactivity, and biological applications of the molecules. Information pertaining to N-aryl acetamides cannot be accurately extrapolated to represent this compound.

Given the lack of specific data on this compound, it is not possible to fulfill the request for detailed application notes and protocols for this particular compound without compromising scientific integrity.

Alternative Proposal:

Substantial information is available for related compounds that serve as important intermediates in medicinal chemistry. For instance, N-(2-Methyl-5-nitrophenyl)acetamide is a well-documented precursor used in the synthesis of various biologically active molecules.[1] A detailed technical guide on this compound, covering its synthesis, applications in creating potential therapeutic agents (e.g., antitumor, antiviral, antibacterial), and detailed experimental protocols, could be created to meet the structural and scientific depth requirements of your original request.

We recommend proceeding with a guide on a compound with a more established footprint in medicinal chemistry literature, such as N-(2-Methyl-5-nitrophenyl)acetamide , to provide a valuable and accurate resource for researchers, scientists, and drug development professionals.

Sources

Application Note: A Robust Framework for the Scale-Up Synthesis of N-Methylnitroacetamide Cycloadducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylnitroacetamide serves as a versatile precursor for the generation of reactive intermediates, enabling the synthesis of complex heterocyclic structures vital to pharmaceutical and materials science research. The [3+2] cycloaddition reaction, in particular, offers a powerful method for constructing five-membered rings. However, transitioning this synthesis from the laboratory bench to a multi-kilogram scale introduces significant challenges related to thermal management, reaction kinetics, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound cycloadducts. We delve into the mechanistic underpinnings, outline critical process parameters for scaling, and provide a detailed, self-validating protocol for the synthesis, purification, and analysis of a representative isoxazoline cycloadduct.

Introduction: The Strategic Value of this compound Cycloadducts

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among the myriad of synthetic strategies, 1,3-dipolar cycloadditions stand out for their efficiency and stereochemical control in constructing five-membered rings.[1][2] this compound is a valuable starting material that can be converted in situ to a nitrile oxide, a potent 1,3-dipole. The subsequent cycloaddition with an alkene or alkyne (a dipolarophile) yields highly functionalized isoxazolines or isoxazoles, respectively. These structures are prevalent in many biologically active compounds and serve as versatile synthetic intermediates.[3][4][5]

While laboratory-scale syntheses are well-documented, the scale-up process is non-linear and fraught with challenges.[6][7] Issues such as heat transfer, mixing efficiency, and the safe handling of energetic nitro-compounds become paramount.[8] This guide provides a field-proven framework to navigate these complexities, ensuring a safe, reproducible, and efficient scale-up.

Mechanistic Rationale and Synthetic Strategy

The core of this synthetic strategy involves a two-step, one-pot process:

  • In Situ Generation of the Nitrile Oxide: this compound is dehydrated to form N-methyl-nitroketenimine, which rapidly rearranges to the corresponding nitrile oxide. This transformation is typically facilitated by a dehydrating agent in a suitable solvent.

  • [3+2] Cycloaddition: The generated nitrile oxide immediately reacts with a chosen dipolarophile present in the reaction mixture to form the desired heterocyclic cycloadduct.

This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable nitrile oxide intermediate. The choice of dehydrating agent and solvent is critical for controlling the reaction rate and minimizing side reactions.

G cluster_0 Step 1: In Situ Generation of 1,3-Dipole cluster_1 Step 2: Cycloaddition A This compound B Nitrile Oxide Intermediate A->B Dehydrating Agent (e.g., P₂O₅ or POCl₃) C Dipolarophile (e.g., Alkene) D Isoxazoline Cycloadduct B->D B->D [3+2] Cycloaddition (Fast) C->D G A Setup & Inerting 5L Jacketed Reactor Purge with N₂ B Charge Reagents Add this compound, Styrene, and DCM A->B C Cooling Cool reactor to 0-5 °C B->C D Slow Addition Add Et₃N via Dosing Pump (1 hour) C->D E Slow Addition Add POCl₃ via Dosing Pump (2 hours) Maintain T < 10 °C D->E F Reaction & Monitoring Warm to RT, stir for 12h Monitor by TLC/LC-MS E->F G Quenching Cool to 0-5 °C Slowly add sat. NaHCO₃ F->G H Work-up Separate layers, extract aq. layer with DCM, combine organics G->H I Drying & Concentration Dry with MgSO₄, filter, concentrate via rotary evaporation H->I J Purification Recrystallization or Flash Chromatography I->J K Final Product Dry under vacuum J->K

Caption: Step-by-step experimental workflow for scaled-up synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a 5 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and two separate dropping funnels/dosing pumps for liquid additions. Ensure the system is dry and purge with nitrogen.

  • Charging Reagents: To the reactor, add this compound (100.0 g), styrene (97.0 g), and dichloromethane (1.0 L). Begin stirring to form a slurry.

  • Initial Cooling: Start the reactor cooling system and bring the internal temperature down to 0-5 °C.

  • Base Addition: Slowly add triethylamine (210.0 g) via a dosing pump over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C. The causality here is to form the triethylammonium salt, which helps with solubility and acts as a proton scavenger for the HCl generated later.

  • Dehydrating Agent Addition: Begin the slow, dropwise addition of phosphoryl chloride (143.0 g) diluted in dichloromethane (200 mL) via the second dosing pump. This is a highly exothermic step. The addition rate should be carefully controlled over 2-3 hours to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reactor back down to 0-5 °C. CAUTION: The quench is exothermic and will release gas (CO₂). Slowly and carefully add saturated sodium bicarbonate solution (~1.0 L) in portions, ensuring vigorous stirring. Control the rate of addition to manage gas evolution and maintain the temperature below 20 °C.

  • Aqueous Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 400 mL). Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine (500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Large-Scale Purification and Quality Control

For multi-gram to kilogram scales, purification methods must be robust and efficient. [9] Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:4), and dry under high vacuum.

Protocol: Flash Column Chromatography

If recrystallization is ineffective, flash chromatography is a viable alternative.

  • Stationary Phase: Silica gel (230-400 mesh). A rule of thumb for scale-up is a silica-to-crude-product mass ratio of 50:1 to 100:1.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

  • Procedure: Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica). Elute with the solvent gradient, collecting fractions. Combine the pure fractions and remove the solvent in vacuo.

Analytical Characterization (QC): The purity and identity of the final product must be confirmed.

  • HPLC/UPLC: To determine purity (>95% is often required). [10]* LC-MS: To confirm the mass of the desired product. This is crucial for identifying potential impurities. [10][11]* NMR (¹H, ¹³C): To confirm the chemical structure and stereochemistry of the cycloadduct.

Data Summary and Troubleshooting

ParameterExpected ResultPotential IssueTroubleshooting Step
Yield 65-80%Low YieldIncomplete reaction (extend time), poor work-up (re-extract aqueous layer), decomposition (check temperature control).
Purity (HPLC) >95%Multiple PeaksIneffective purification (re-purify), side reactions (re-evaluate stoichiometry and temperature).
Reaction Time 12-16 hoursStalled ReactionIneffective dehydration (check reagent quality), insufficient base (check stoichiometry).
Exotherm Controlled (<10 °C)Temperature SpikeReduce addition rate immediately, ensure cooling system is functioning optimally.

Conclusion

The successful scale-up of this compound cycloadduct synthesis is a non-trivial endeavor that hinges on a deep understanding of reaction mechanisms and the physical challenges of large-scale chemical processes. [6]By implementing rigorous control over thermal output, ensuring homogeneous mixing, and adhering to strict safety protocols, the synthesis can be performed safely and efficiently. The detailed protocols provided herein for synthesis, purification, and analysis offer a validated and robust pathway for producing these valuable heterocyclic compounds at a scale relevant to drug discovery and development professionals.

References

  • SAFETY DATA SHEET for N-Methylacetamide. (2025). Thermo Fisher Scientific.
  • Nitroacetanilide. (n.d.). Grokipedia.
  • Purific
  • Advances in Large-Scale Heterocyclic Synthesis. (n.d.). Pharmaceutical Technology.
  • Anderson, J. C., et al. (2012).
  • Gascoigne, E. (2016).
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • Large scale purification – of oligonucleotides with ion exchange chrom
  • Production of para nitroacetanilide. (1946).
  • A Technical Guide to 3'-Nitroacetanilide: Historical Context, Synthesis, and Applic
  • Scale-up experiment and further transformations of the cycloadducts. (n.d.).
  • Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. (n.d.). PubMed.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Expanding the Frontiers of Higher-Order Cycloadditions. (2019). Accounts of Chemical Research.
  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube.
  • Study on Synthesis of p-Nitroacetanilide. (2009). Semantic Scholar.
  • Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. (2025).
  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • Safety Data Sheet: N,N-dimethylacetamide. (n.d.). Chemos GmbH&Co.KG.
  • Choosing The Right Method Of Purification For Your Oligos. (n.d.). Bioprocess Online.
  • 1,3-dipolar cycloaddition of N-methyl-α-chloronitrone. (n.d.).
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separ
  • Application Notes and Protocols for Cycloaddition Reactions Involving 1-Methylcyclopentene. (2025). Benchchem.

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Troubleshooting & Optimization

Machetti-De Sarlo Reaction Technical Support Center: Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Machetti–De Sarlo reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of isoxazoles and isoxazolines via this powerful 1,3-dipolar cycloaddition. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Machetti–De Sarlo reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A low yield in a Machetti–De Sarlo reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Reagent Purity and Stability: The purity of your primary nitroalkane and your dipolarophile (alkene or alkyne) is paramount. Impurities can interfere with the in situ generation of the nitrile oxide intermediate or lead to unwanted side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base is responsible for the dehydration of the primary nitroalkane to the nitrile oxide. An inappropriate base or incorrect stoichiometry can lead to the formation of byproducts or an incomplete reaction.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and the stability of the intermediates.

  • Reaction Temperature and Time: Like many organic reactions, the Machetto-De Sarlo reaction is sensitive to temperature. Suboptimal temperatures can lead to slow reaction rates or the decomposition of reactants and products. Reaction monitoring is essential to determine the optimal reaction time.

  • Work-up and Purification: Product loss during the work-up and purification stages is a common cause of low isolated yields.

The following table provides a more detailed breakdown of potential issues and their solutions.

Potential Issue Underlying Cause Recommended Solution
No or Low Conversion of Starting Materials Inefficient generation of the nitrile oxide intermediate.Ensure your primary nitroalkane is of high purity. Consider using a stronger or more suitable base. Anhydrous conditions are often beneficial.
Low reactivity of the dipolarophile.Electron-deficient alkenes and alkynes are generally more reactive in this cycloaddition. For less reactive dipolarophiles, consider increasing the reaction temperature or using a more forcing dehydrating agent.
Kinetic complexities, such as an induction period.Some variations of this reaction exhibit unusual kinetic profiles.[1] Ensure adequate reaction time and monitor the reaction progress closely using techniques like TLC or LC-MS.
Formation of Multiple Byproducts Self-condensation or decomposition of the nitroalkane.This can be promoted by an excess of a strong base or high temperatures. Use the base stoichiometrically and add it slowly to the reaction mixture.
Polymerization of the dipolarophile.This is more common with highly reactive alkenes. Consider adding the dipolarophile slowly to the reaction mixture containing the in situ generated nitrile oxide.
Formation of furoxans (1,2,5-oxadiazole-2-oxides).This can occur from the dimerization of the nitrile oxide intermediate, especially at high concentrations. Maintain a low concentration of the nitrile oxide by slow addition of the base or by performing the reaction at a higher dilution.
Difficulty in Product Isolation and Purification The product is highly soluble in the aqueous phase during work-up.Minimize the volume of the aqueous phase and perform multiple extractions with an appropriate organic solvent.
The product co-elutes with impurities during chromatography.Optimize your column chromatography conditions. A different solvent system or stationary phase (e.g., alumina instead of silica gel) may be necessary.[2]
The product is unstable under the purification conditions.Isoxazolidines can be sensitive to acid. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.

Understanding the Core Reaction: Mechanism and Key Intermediates

A solid understanding of the reaction mechanism is fundamental to effective troubleshooting. The Machetti–De Sarlo reaction is a [3+2] cycloaddition involving the in situ generation of a nitrile oxide from a primary nitroalkane.

Machetti_De_Sarlo_Mechanism cluster_nitrile_oxide_formation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Primary Nitroalkane Primary Nitroalkane Nitrile Oxide Nitrile Oxide Nitronate Nitronate Dipolarophile Dipolarophile Transition State Transition State Isoxazoline/Isoxazole Isoxazoline/Isoxazole

In-Depth Troubleshooting Guide

Q2: The reaction is messy, with multiple spots on the TLC plate. How can I minimize byproduct formation?

The formation of byproducts is a common challenge. Here's a more detailed look at the potential side reactions and how to mitigate them:

  • Furoxan Formation: As mentioned, this arises from the dimerization of the nitrile oxide. To minimize this, ensure that the concentration of the nitrile oxide is kept low throughout the reaction. This can be achieved by the slow addition of the dehydrating agent or base to the mixture of the nitroalkane and the dipolarophile.

  • Michael Addition: If your dipolarophile is an α,β-unsaturated carbonyl compound, the nitronate anion (the conjugate base of the nitroalkane) can act as a nucleophile and undergo a Michael addition. To circumvent this, ensure that the dehydration to the nitrile oxide is rapid and efficient.

  • Henry Reaction: The nitronate can also react with any aldehyde impurities present in the reaction mixture, leading to nitroaldol (Henry) products.[3] Using highly purified starting materials is crucial.

Side_Reactions cluster_main Reaction Pathways cluster_side Side Reactions from Nitronate Nitrile Oxide Nitrile Oxide Desired Cycloaddition Desired Cycloaddition Nitrile Oxide->Desired Cycloaddition Furoxan (Dimer) Furoxan (Dimer) Nitrile Oxide->Furoxan (Dimer) High Concentration Nitronate Nitronate Michael Addition Michael Addition Nitronate->Michael Addition α,β-unsaturated carbonyl Henry Reaction Henry Reaction Nitronate->Henry Reaction Aldehyde Impurity

Q3: I am using a base-sensitive substrate. Are there alternative reaction conditions I can explore?

Yes, for base-sensitive substrates, the classical Machetti–De Sarlo conditions can be problematic. A highly effective alternative is the TEMPO-catalyzed aerobic oxidation variant of the reaction.[4][5][6]

Key Advantages of the TEMPO-Catalyzed Method:

  • Base-Free: This method avoids the use of a base, making it compatible with a wider range of functional groups.

  • Sustainable: It utilizes air as the oxidant and often water as the solvent, making it an environmentally benign process.[4][6]

  • High Yields and Selectivity: This protocol has been shown to provide excellent yields and high regioselectivity.[5]

Experimental Protocols

General Protocol for the Machetti–De Sarlo Reaction
  • To a stirred solution of the primary nitroalkane (1.0 equiv.) and the dipolarophile (1.2 equiv.) in a suitable solvent (e.g., toluene, THF, or CH2Cl2) at room temperature, add the dehydrating agent/base (e.g., phenyl isocyanate, triethylamine, or DBU) dropwise over a period of 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][7]

Purification of Isoxazolidine/Isoxazole Products

The purification of the cycloadducts is crucial for obtaining a good isolated yield.[2][7]

  • Flash Column Chromatography: This is the most common method for purifying isoxazolidine and isoxazole derivatives.[2][7]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate.[2]

  • Recrystallization: For solid products, recrystallization can be an effective purification technique. The choice of solvent is critical and needs to be determined empirically.

References

  • Mower, M. P., & Blackmond, D. G. (2015). Mechanistic rationalization of unusual sigmoidal kinetic profiles in the Machetti-De Sarlo cycloaddition reaction. Journal of the American Chemical Society, 137(6), 2386–2391. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. (2018). Available at: [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents.
  • Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study. SID. (2013). Available at: [Link]

  • De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 21(33), 6735-6753. Available at: [Link]

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Preprints.org. (2023). Available at: [Link]

  • Vadivelu, M., Sampath, S., Muthu, K., Karthikeyan, K., & Praveen, C. (2019). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. The Journal of Organic Chemistry, 84(21), 13636–13645. Available at: [Link]

  • Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries | Request PDF. ResearchGate. (2019). Available at: [Link]

  • Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. (2022). Available at: [Link]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. (2016). Available at: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. (2017). Available at: [Link]

  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. NIH. Available at: [Link]

  • DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride. PubMed. (2015). Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. (2023). Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. (2023). Available at: [Link]

Sources

Technical Support Center: Optimizing N-Methylnitroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-Methylnitroacetamide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and application of N-nitroamides (also known as nitramines). This compound is a secondary nitramine, a class of compounds characterized by an N-NO₂ bond. The synthesis of these molecules presents unique challenges, primarily related to the stability of the final product and the need for precise control over reaction conditions to prevent decomposition and ensure safety.

This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, optimize reaction parameters, and ensure the safe handling of these energetic materials. The information herein is grounded in established principles of nitramine chemistry and aims to provide both practical protocols and the causal logic behind them.

Critical Safety Advisory

N-nitro compounds, including this compound, should be regarded as potentially energetic and hazardous materials. Their stability can be compromised by heat, shock, and acidic or basic conditions.[1][2] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-resistant lab coat, and heavy-duty gloves. Always work behind a blast shield, especially during initial synthesis and when handling the pure, isolated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most direct and common strategy for synthesizing this compound is the N-nitration of N-methylacetamide . This involves introducing a nitro group onto the nitrogen atom of the amide. Alternative routes, such as the methylation of a pre-formed nitramide, are generally less common and present their own challenges. The N-nitration approach offers a more convergent pathway using readily available starting materials.[3][4]

Q2: Which nitrating agents are most effective for N-nitration of an amide?

The choice of nitrating agent is critical, as harsh conditions can lead to decomposition. Traditional nitrating agents like mixed nitric and sulfuric acid are often too aggressive for sensitive N-nitro bond formation.[3] Milder, more controlled reagents are preferred. A highly effective system for this transformation is the combination of a nitrate salt (e.g., lithium nitrate, LiNO₃) with trifluoroacetic anhydride (TFAA).[4] This mixture generates trifluoroacetyl nitrate in situ, a potent but relatively controlled electrophilic nitrating agent suitable for sensitive substrates. Other systems, such as acetyl nitrate (from acetic anhydride and nitric acid), can also be used.[3]

Q3: My reaction is yielding no product or is decomposing violently. What is the most likely cause?

Decomposition is the primary failure mode in nitramine synthesis. The most common causes are:

  • Excessive Temperature: The N-NO₂ bond is thermally labile. Reactions must be kept at low temperatures (typically 0 °C or below) throughout the addition of reagents and the reaction period.[5][6]

  • Inappropriate pH: N-nitro compounds can undergo both acid- and base-catalyzed decomposition.[1][2][7] The reaction medium must be carefully controlled. The use of anhydrous, non-acidic conditions is paramount.

  • Presence of Water: Moisture can react with the nitrating agent (e.g., TFAA) and contribute to uncontrolled side reactions or decomposition pathways. All reagents and solvents must be scrupulously dried.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring the consumption of the N-methylacetamide starting material. Given the potential instability of the this compound product, it is advisable to quench the TLC aliquot immediately in a suitable basic solution (e.g., saturated sodium bicarbonate) before spotting to prevent decomposition on the silica plate. The product will be more polar than the starting amide.

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Decomposition of Product: Reaction temperature was too high, or reaction time was too long.[2] 2. Ineffective Nitrating Agent: Moisture in reagents or solvent hydrolyzed the in situ formed nitrating agent (e.g., trifluoroacetyl nitrate). 3. Incomplete Reaction: Insufficient amount of nitrating agent or reaction not allowed to proceed to completion.1. Maintain strict temperature control (e.g., -10 °C to 0 °C). Monitor reaction by TLC and quench as soon as starting material is consumed. 2. Use freshly opened, high-purity anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a slight excess (1.1-1.2 equivalents) of the nitrating agent. Confirm reaction completion via TLC before workup.
Formation of Dark, Tarry Byproducts 1. Oxidative Side Reactions: Nitrating conditions were too harsh.[8] 2. Runaway Reaction: Poor temperature control led to localized overheating and decomposition.1. Switch to a milder nitrating system (e.g., LiNO₃/TFAA). Ensure slow, dropwise addition of reagents.[4] 2. Improve stirring efficiency and cooling bath contact. Add the nitrating agent very slowly to the substrate solution, never the other way around.
Product Decomposes During Workup/Purification 1. Acidic or Basic Conditions: Exposure to strong acids or bases during aqueous workup catalyzes decomposition.[1][7] 2. High Temperatures During Solvent Removal: Attempting to remove solvent under high heat leads to thermal decomposition.1. Use a buffered or very mild aqueous wash (e.g., ice-cold, dilute NaHCO₃ solution) to neutralize the reaction mixture. Avoid strong acids/bases.[9][10] 2. Remove solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath).
Difficulty Isolating Pure Product 1. Product is Highly Soluble: The product may have high solubility in the chosen extraction or crystallization solvents. 2. Oily Product: The product may not crystallize easily if minor impurities are present.1. Extract with a solvent in which the product is highly soluble but impurities are not (e.g., dichloromethane, ethyl acetate). For crystallization, use a solvent system where the product is soluble when hot but sparingly soluble when cold (e.g., ether/hexane). 2. Attempt purification by flash column chromatography on silica gel at low temperatures. If an oil persists, try trituration with a non-polar solvent like cold pentane or hexane to induce solidification.

Visualizing the Process

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the general synthetic pathway for N-nitration and a logical workflow for troubleshooting common experimental failures.

Reaction_Pathway cluster_reagents Reagents cluster_reaction Reaction NMA N-Methylacetamide Product This compound NMA->Product N-Nitration NitratingAgent LiNO₃ + TFAA Intermediate In Situ Formation of Trifluoroacetyl Nitrate NitratingAgent->Intermediate Intermediate->Product Electrophilic Attack

Caption: Synthetic pathway for this compound via N-nitration.

Troubleshooting_Workflow cluster_success cluster_failure cluster_solutions Corrective Actions Start Experiment Start CheckReaction Reaction Outcome? Start->CheckReaction Success Successful Product Isolation CheckReaction->Success Positive Failure Failure Mode? CheckReaction->Failure Negative Decomposition Decomposition (Tar, Gas) Failure->Decomposition Violent Reaction? LowYield Low / No Yield Failure->LowYield No Product? Impure Impure Product Failure->Impure Product Isolated? Sol_Temp Check/Lower Temperature Decomposition->Sol_Temp Sol_Reagents Verify Reagent Purity & Anhydrous Conditions LowYield->Sol_Reagents Sol_Purify Optimize Purification (Chromatography, Recrystallization) Impure->Sol_Purify

Caption: A logical workflow for diagnosing and addressing failed reactions.

Experimental Protocol: N-Nitration of N-Methylacetamide

This protocol is based on established procedures for the N-nitration of amides using lithium nitrate and trifluoroacetic anhydride.[4] Extreme caution is mandatory.

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
N-Methylacetamide73.09731 mg10.01.0
Lithium Nitrate (LiNO₃)68.95827 mg12.01.2
Trifluoroacetic Anhydride (TFAA)210.031.75 mL (2.52 g)12.01.2
Anhydrous Acetonitrile-20 mL--
Dichloromethane (DCM)-50 mL--
Saturated NaHCO₃ (aq)-30 mL--
Brine-20 mL--
Anhydrous MgSO₄-As needed--
Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask in a cooling bath (e.g., acetone/dry ice) capable of maintaining -10 °C.

  • Reagent Preparation: In the reaction flask, dissolve N-methylacetamide (1.0 eq) and anhydrous lithium nitrate (1.2 eq) in anhydrous acetonitrile (20 mL). Cool the stirred solution to -10 °C.

  • Nitration: Slowly add trifluoroacetic anhydride (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C. A white precipitate may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., 50% ethyl acetate/hexane).

  • Quenching: Once the reaction is complete, pour the cold reaction mixture slowly and carefully into a beaker containing crushed ice and saturated sodium bicarbonate solution (30 mL) with vigorous stirring. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure at a low temperature (< 25 °C).

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient at low temperature or by careful recrystallization from a suitable solvent system like diethyl ether/hexane.

References

  • Daszkiewicz, Z., & Nowak, I. (1993). An Alternate Method for the Synthesis of Secondary Nitramines.
  • Kresge, A. J., & Yin, Y. (1998). Base-catalyzed decomposition of nitramide: a new look at an old reaction. Journal of the American Chemical Society, 120(49), 12976-12983.
  • Aquigen Bio Sciences. (n.d.). Understanding N-Nitroso Compounds: Benefits, Types, and Safety. AquigenBio.
  • Nielsen, A. T., & Stephens, R. L. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 28(1), 1-25.
  • Organic Chemistry Portal. (n.d.).
  • Wade, P. A., Paparoidamis, N., Miller, C. J., & Costa, S. A. (2002). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3.
  • Glaser, R., & Choy, G. S. (2001). Acidic and basic properties of nitramide, and the catalysed decomposition of nitramide and related compounds: an ab initio theoretical investigation. Journal of the Chemical Society, Perkin Transactions 2, (10), 1949-1956.
  • Reddy, K. L. (2024). N-Nitrosamide chemistry: Synthesis and applications in organic transformations. Journal of Heterocyclic Chemistry.
  • Cox, R. A., & Onyido, I. (2000). The acid-catalyzed decomposition of nitramide. Canadian Journal of Chemistry, 78(5), 605-611.
  • Robson, J. H., & Reinhart, J. (1955). The Synthesis of Secondary Nitramines by the Nitrolysis of N,N-Disubstituted Amides. Journal of the American Chemical Society, 77(9), 2453-2455.
  • Emmons, W. D., & Freeman, J. P. (1955). Notes - Preparation of Aliphatic Secondary Nitramines. The Journal of Organic Chemistry, 20(1), 122-124.
  • Chloè, C., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18, 1269-1273.
  • ProQuest. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). N-methyl-N-(3-nitrophenyl)acetamide synthesis.
  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
  • OneClass. (2020, December 29).
  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
  • Beller, M., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts.
  • Loeppky, R. N. (2022, July 13). N-nitrosoamides - a horse of a different color. Nitrosamines Exchange.
  • Chemspace. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Scribd. (n.d.). Synthesis and Properties of p-Nitroacetanilide.
  • BYJU'S. (2020, July 2).
  • ECHEMI. (n.d.). 79-16-3, N-Methylacetamide Formula.
  • Pohanish, R. P. (2011, August 18).
  • Grokipedia. (n.d.). Nitroacetanilide.
  • Le, L. (2013, June 1).
  • Molbase. (n.d.). N-Methylacetamide 79-16-3 wiki.
  • Loeppky, R. N. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem.
  • National Institutes of Health. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). N-Methylacetamide.
  • FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview.
  • DSpace@MIT. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

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Technical Support Center: N-Methylnitroacetamide in Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Side Reactions

Welcome to the technical support center for researchers utilizing N-Methylnitroacetamide in cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights into the challenges and side reactions that can arise during your experiments. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, self-validating protocols to help you achieve your desired outcomes.

Introduction: The Role of this compound as a Dipole Precursor

This compound is a versatile reagent that, while not a 1,3-dipole itself, serves as an excellent precursor to a reactive nitronate intermediate. Upon deprotonation of the α-carbon of the acetyl group, an aza-enolate, or more accurately, a nitronate species, is formed. This in situ-generated nitronate is the key 4π-electron component for [3+2] cycloaddition reactions with various dipolarophiles (2π systems) to form five-membered isoxazolidine rings.

However, the very reactivity that makes this intermediate useful also opens the door to several competing reaction pathways and stability issues. This guide will address the most common problems encountered, from low yields to the formation of unexpected byproducts.

Section 1: Generation and Stability of the Nitronate Intermediate

The first critical step in the reaction sequence is the efficient and clean generation of the active nitronate species. Issues at this stage are a primary cause of reaction failure.

Q1: My reaction is not proceeding, and I am recovering only my starting materials. What is the likely cause?

A1: The most probable cause is inefficient deprotonation of this compound to form the active nitronate intermediate.

Root Cause Analysis: The acidity of the α-protons on the acetyl group is significant due to the electron-withdrawing nature of both the adjacent carbonyl and the N-nitro group. However, the choice of base and reaction conditions is critical.

  • Insufficient Base Strength: If the pKa of the base's conjugate acid is not sufficiently higher than the pKa of the this compound's α-proton, the equilibrium will not favor the nitronate.

  • Poor Solubility: If the base or the starting material is not fully soluble in the chosen solvent, the reaction will be slow or incomplete.

  • Thermal Instability: this compound, like many nitro compounds, can be thermally sensitive.[1][2][3] Elevated temperatures intended to speed up the reaction may instead lead to decomposition.

Troubleshooting Protocol:

  • Base Selection: Switch to a stronger, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Avoid amine bases like triethylamine unless their basicity is sufficient for your specific substrate.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) before adding the dipolarophile. This minimizes the risk of starting material decomposition and potential side reactions of the base.

  • Solvent Choice: Ensure your solvent can dissolve all components. Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred.

cluster_equilibrium Nitronate Generation Equilibrium cluster_factors Influencing Factors SM This compound Nitronate Nitronate Intermediate (Active 1,3-Dipole) SM->Nitronate + Base Nitronate->SM + Conj. Acid Factors • Base Strength (pKa) • Temperature • Solvent • Sterics Base Base Conj_Acid Conjugate Acid

Caption: Equilibrium of nitronate generation from this compound.

Section 2: Troubleshooting Guide for Common Side Reactions

Once the nitronate is formed, it can engage in several pathways. This section details how to diagnose and solve issues arising from these competing reactions.

Q2: I've isolated a product with the correct mass, but its spectroscopic data doesn't match the expected isoxazolidine cycloadduct. What could it be?

A2: You have likely formed a linear Michael adduct instead of the desired cycloadduct. This is the most common side reaction when using electron-deficient alkenes as dipolarophiles.

Root Cause Analysis: The nitronate is a soft nucleophile and can attack the β-carbon of an α,β-unsaturated carbonyl, ester, or nitrile in a conjugate (Michael) addition. This pathway competes directly with the concerted [3+2] cycloaddition.

  • Reaction Conditions: Protic solvents or higher temperatures can favor the Michael addition pathway, which can be reversible, over the often kinetically controlled cycloaddition.

  • Substrate Electronics: Highly electron-poor dipolarophiles are particularly susceptible to Michael addition.

Feature[3+2] CycloadditionMichael Addition
Mechanism Concerted, pericyclicStepwise, nucleophilic addition
Product 5-membered isoxazolidine ringLinear α-nitro-γ-keto compound (or similar)
Favored by Aprotic solvents, lower temperaturesProtic solvents, higher temperatures

Troubleshooting Protocol:

  • Solvent Modification: Switch to a non-polar, aprotic solvent like toluene or dichloromethane. This can disfavor the formation of the charged intermediates involved in the Michael addition pathway.

  • Temperature Reduction: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, allowing the reaction to proceed slowly at 0 °C or even room temperature is preferable to forcing it at reflux.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., MgBr₂ or ZnCl₂) can sometimes promote the cycloaddition pathway. The Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and accelerating the concerted reaction.[4]

Caption: Competing cycloaddition and Michael addition pathways.
Q3: My reaction works, but I get a nearly 1:1 mixture of two isomeric products that are difficult to separate. Why is this happening?

A3: You are observing a lack of regioselectivity in your cycloaddition, leading to the formation of two different regioisomers (e.g., 4-nitro vs. 5-nitro substituted isoxazolidines).

Root Cause Analysis: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the electronic and steric interactions in the transition state, often explained by Frontier Molecular Orbital (FMO) theory.[5][6] The reaction proceeds through the transition state where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is smallest. If the energy gaps for the two possible orientations are very similar, a mixture of products will result.

  • Electronic Ambiguity: If the substituents on the nitronate and the dipolarophile do not create a strong electronic bias, both HOMO(dipole)-LUMO(dipolarophile) and HOMO(dipolarophile)-LUMO(dipole) interactions can be significant, leading to poor selectivity.

  • Steric Effects: If the substituents are small, steric hindrance may not be sufficient to favor one orientation over the other.

Troubleshooting Protocol:

  • Modify the Dipolarophile: The easiest way to influence regioselectivity is to change the electronics or sterics of the dipolarophile. Adding a bulkier group or a more strongly electron-withdrawing/donating group can create a larger energy difference between the two transition states.

  • Change the Solvent: Solvent polarity can subtly influence the FMO energy levels and may have a small but useful effect on the regioisomeric ratio.

  • Temperature Adjustment: While not always effective, sometimes lowering the temperature can enhance the selectivity of the kinetically favored product.

Q4: The reaction seems to work initially (by TLC), but my product decomposes during workup or purification. What is causing this instability?

A4: The isoxazolidine ring system, particularly when bearing certain substituents like a nitro group, can be unstable under thermal or chemical stress. Two common decomposition pathways are retro-[3+2] cycloaddition and hydrolysis.

Root Cause Analysis:

  • Retro-[3+2] Cycloaddition: The cycloaddition is a reversible pericyclic reaction. Heating the product, for instance during solvent removal under high vacuum or during column chromatography on a "hot" column, can cause it to revert to the starting materials.

  • Hydrolysis: The N-methyl-N-nitroacetamide moiety contains an amide bond. If the workup or purification conditions are acidic or basic, this bond can be hydrolyzed.[7][8] The N-O bond of the isoxazolidine ring itself can also be labile, especially under reductive or acidic conditions.

Troubleshooting Protocol:

  • Gentle Workup: Use a neutral aqueous wash (e.g., saturated NaCl solution) instead of acidic or basic washes if possible.

  • Avoid High Temperatures: Concentrate your reaction mixture at or below room temperature using a rotary evaporator.

  • Inert Stationary Phase: Use a neutral or deactivated stationary phase for column chromatography. Standard silica gel is acidic and can cause decomposition. You can deactivate it by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate). Alternatively, use neutral alumina.

  • Rapid Purification: Do not let the product sit on the column for an extended period. Elute it as quickly as is practical.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose base to use for generating the nitronate?

    • A: For laboratory scale, sodium hydride (NaH) in anhydrous THF is a reliable choice. It is a strong, non-nucleophilic base, and the hydrogen gas byproduct simply bubbles out of the solution. Ensure all appropriate safety precautions are taken when handling NaH.

  • Q: Can I use this compound with electron-rich alkenes?

    • A: Yes, but the reaction will have different electronic demands. This is an example of an "inverse electron demand" cycloaddition, where the HOMO of the dipolarophile interacts with the LUMO of the nitronate dipole. These reactions can sometimes be slower and may require thermal promotion.

  • Q: How critical is the exclusion of water from the reaction?

    • A: It is highly critical. Water can protonate the nitronate intermediate, quenching the reaction. It can also participate in hydrolysis side reactions.[9] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Q: My cycloadduct seems to be an oil, but I expect a solid. Does this indicate a side reaction?

    • A: Not necessarily. The physical state of the product depends on its molecular weight, polarity, and crystal lattice energy. However, if you also observe a complex NMR spectrum with broad peaks, it may indicate the presence of a mixture of isomers or impurities. Re-purification or analysis by high-resolution mass spectrometry can help confirm the product's identity and purity.

Section 4: References

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]

  • Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions. PubMed. [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. ACS Publications. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]

  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. Royal Society of Chemistry. [Link]

  • Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Kingston University London. [Link]

  • The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. SciELO México. [Link]

  • Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines. Royal Society of Chemistry. [Link]

  • Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles. Royal Society of Chemistry. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution. ResearchGate. [Link]

  • The Critical Temperature of N-Nitro-Dihydroxyethylami Nitration Reaction. ResearchGate. [Link]

  • Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. YouTube. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. NIH. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Thermal Stability of Emerging N6-type Energetic Materials: Kinetic Modeling of Simultaneous Thermal Analysis Data to Explain Sensitivity Trends. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Isoxazolines from N-Methylnitroacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazolines synthesized from N-Methylnitroacetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve purification challenges effectively, ensuring the integrity of your research.

Introduction: The Chemistry at Play

The synthesis of isoxazolines from this compound typically proceeds through the in-situ generation of a nitrile oxide intermediate via dehydration, followed by a [3+2] cycloaddition reaction with an alkene.[1] While this is a powerful method for constructing the isoxazoline core, the unique structure of this compound introduces specific challenges in the purification of the final product. Understanding the potential side reactions and byproducts is crucial for developing an effective purification strategy.

This guide will provide a structured approach to troubleshooting common issues encountered during the purification of isoxazolines derived from this specific precursor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of isoxazolines from this compound reactions.

Q1: What are the most likely impurities in my crude isoxazoline product?

A1: Besides unreacted starting materials (this compound and the alkene), common impurities include:

  • Furoxan dimers: Nitrile oxides can dimerize to form furoxans, which are often major byproducts.

  • Regioisomers: The cycloaddition can sometimes yield a mixture of regioisomers, depending on the electronic and steric properties of the alkene.

  • Byproducts from this compound decomposition: Under harsh reaction conditions, this compound may decompose, leading to various small-molecule impurities.

  • Solvent and reagent-derived impurities: Residual solvents and reagents used in the reaction and workup can also contaminate the product.

Q2: What is the best initial approach to purify my crude isoxazoline?

A2: For most isoxazolines, a multi-step approach is recommended:

  • Aqueous Workup: A standard aqueous workup to remove water-soluble impurities and unreacted reagents.

  • Solvent Evaporation: Careful removal of the extraction solvent under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating the desired isoxazoline from byproducts like furoxan dimers and regioisomers.[2]

  • Recrystallization: If the isoxazoline is a solid, recrystallization can be an excellent final step to achieve high purity.

Q3: How do I choose the right solvent system for column chromatography?

A3: The choice of solvent system depends on the polarity of your isoxazoline. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent ratios. The ideal system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from impurities.

  • Step Gradient: For complex mixtures, a step gradient, where the polarity of the mobile phase is increased incrementally, can be very effective.

Q4: My isoxazoline is an oil. Can I still use recrystallization?

A4: Recrystallization is only suitable for solid compounds. If your product is an oil, focus on optimizing your chromatographic purification. In some cases, it may be possible to form a solid derivative (e.g., a salt if your molecule has a basic or acidic handle) that can be recrystallized.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and information about the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of your product.[2]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating isomers. Chiral HPLC may be necessary for enantiomeric separation.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup (if the product has some water solubility). 3. Co-elution of product with impurities during chromatography. 4. Product decomposition on silica gel.1. Monitor the reaction by TLC to ensure completion. 2. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer. 3. Optimize the chromatography solvent system for better separation. Consider using a different stationary phase (e.g., alumina). 4. If the product is sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Persistent Furoxan Impurity Furoxan dimers are often close in polarity to the desired isoxazoline.1. Carefully optimize the column chromatography solvent system. A shallow gradient may be required. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica. 3. If the product is solid, attempt fractional recrystallization.
Presence of Regioisomers The cycloaddition reaction is not completely regioselective.1. High-resolution column chromatography is the primary method for separating regioisomers. 2. Preparative HPLC can be used for difficult separations. 3. Revisit the reaction conditions; sometimes temperature or catalyst choice can influence regioselectivity.
Product Oiling Out During Recrystallization 1. The chosen solvent is too good a solvent, even at low temperatures. 2. The presence of impurities is preventing crystallization. 3. The cooling rate is too fast.1. Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent recrystallization system may be necessary. 2. Ensure the product is sufficiently pure before attempting recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Broad Peaks in HPLC/LC-MS 1. Poor choice of mobile phase or column. 2. The compound is interacting with the stationary phase. 3. The sample is overloaded on the column.1. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol, different pH modifiers). 2. Add a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.[2] 3. Inject a more dilute sample.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential purification techniques.

Protocol 1: Flash Column Chromatography

Objective: To separate the target isoxazoline from reaction byproducts.

Materials:

  • Crude isoxazoline product

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvents (e.g., hexanes, ethyl acetate) determined by TLC analysis

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Column: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the silica bed.

  • Elute the Column: Add the mobile phase to the column and apply gentle pressure (e.g., with a bellows or nitrogen line). Collect fractions in separate tubes.

  • Monitor Elution: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Single-Solvent Recrystallization

Objective: To obtain a highly pure, crystalline isoxazoline product.

Materials:

  • Purified isoxazoline (solid)

  • Recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent will dissolve the isoxazoline when hot but not at room temperature.

  • Dissolve the Solid: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have formed, place the flask in an ice bath to maximize crystal yield.

  • Collect Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.

Part 4: Visualizing the Workflow

The following diagrams illustrate the purification process and the relationships between different experimental choices.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup A->B Remove water-soluble impurities C Solvent Evaporation B->C Remove extraction solvent D Column Chromatography C->D Separate by polarity E Recrystallization D->E For solid products F Pure Isoxazoline D->F If product is an oil E->F High purity solid

Caption: General purification workflow for isoxazolines.

Troubleshooting_Logic Impure Impure Product TLC Analyze by TLC Impure->TLC Solid Is the product solid? TLC->Solid Chromatography Optimize Chromatography Solid->Chromatography No Recrystallize Attempt Recrystallization Solid->Recrystallize Yes Pure Pure Product Chromatography->Pure Recrystallize->Chromatography Fails/Oils out Recrystallize->Pure Success

Caption: Decision-making process for purification strategy.

References

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). National Institutes of Health. [Link]

  • Isoxazolines from Nitro Compounds: Synthesis and Applications. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of N-Methylnitroacetamide by TLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-Methylnitroacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for monitoring this reaction using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, field-tested insights to ensure the accuracy and reliability of your experimental results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the reaction monitoring process in a question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue that can arise from several factors.[1] Here's a breakdown of potential causes and their solutions:

  • Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. You can also try spotting a smaller amount using a fine capillary tube.

  • Inappropriate Solvent System: If the polarity of your solvent system is too high for your compound, it will travel up the plate with the solvent front instead of partitioning with the stationary phase, resulting in a streak.

    • Solution: Decrease the polarity of your mobile phase. For this compound, which is a polar compound, a good starting point is a mixture of ethyl acetate and hexane. Try increasing the proportion of hexane.

  • Compound Instability: Some compounds can decompose on the silica gel, which is slightly acidic. This decomposition during chromatography will appear as a streak.

    • Solution: To test for this, you can run a 2D TLC.[2] Spot your sample in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the spot is on the diagonal, your compound is stable. If there are spots off the diagonal, it is decomposing. If instability is confirmed, you might consider using neutral alumina plates or adding a small amount of a base like triethylamine to your eluent.

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it may not fully evaporate after spotting and can interfere with the chromatography.[2]

    • Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes before developing it.[2]

Question 2: I can't see any spots on my TLC plate after development, even under the UV lamp.

Answer: This can be a frustrating experience. Here are the likely culprits and how to address them:

  • Sample Concentration is Too Low: The amount of compound in your reaction mixture may be below the detection limit of the visualization method.[1]

    • Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[1]

  • Compound is Not UV-Active: While this compound and its precursors are expected to be UV-active due to the presence of carbonyl and nitro groups, it's possible that at low concentrations, the quenching is not visible.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general stain that reacts with many functional groups.[3][4] For more specific visualization of the nitro group, you can use a method involving reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[5]

  • Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[1][6]

    • Solution: Always ensure your spotting line is drawn above the level of the eluent in the chamber.[7][8]

Question 3: My reactant and product spots have very similar Rf values. How can I improve the separation?

Answer: Poor separation between spots with similar polarities is a common challenge. Here are some strategies to improve resolution:

  • Optimize the Solvent System: This is the most critical factor.

    • Try Different Solvent Mixtures: Experiment with different solvent systems. For polar compounds, mixtures of ethyl acetate/hexane, dichloromethane/methanol, or even ethyl acetate/butanol/acetic acid/water can be effective.[6][9]

    • Adjust Polarity: Fine-tune the ratio of your solvents. Small changes in the percentage of the more polar solvent can have a significant impact on separation.

  • Use a Co-spot: A co-spot, where you spot your starting material and the reaction mixture on the same lane, is crucial in this scenario.[8][10][11] If the two compounds are identical, you will see a single spot. If they are different, you will see either two distinct spots or an elongated spot.[11]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different type of TLC plate. Alumina plates have different selectivity compared to silica. Reverse-phase TLC plates, which have a nonpolar stationary phase and are used with polar solvents, can also provide a different separation profile.[2]

Nuclear Magnetic Resonance (NMR) Troubleshooting

Question 1: The peaks in my ¹H NMR spectrum are broad and poorly resolved.

Answer: Broad peaks in an NMR spectrum can obscure important information. Several factors can contribute to this issue:

  • Sample Inhomogeneity: If your sample is not fully dissolved or contains suspended solids, it can lead to a non-homogenous magnetic field within the sample, causing peak broadening.[12]

    • Solution: Ensure your sample is completely dissolved. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.

    • Solution: If you suspect paramagnetic contamination, you can try passing your sample through a small plug of silica gel or celite.

  • Chemical Exchange: If there is a chemical exchange process occurring at a rate comparable to the NMR timescale, it can lead to peak broadening.[13] For this compound, this could potentially involve restricted rotation around the N-C(O) bond.

    • Solution: Acquiring the spectrum at a different temperature (variable temperature NMR) can help.[14] Cooling the sample may slow down the exchange process, resulting in sharper peaks for the individual conformers. Heating may coalesce the peaks into a single sharp average signal.

Question 2: I'm not sure how to assign the peaks in my NMR spectrum to the starting material, product, and byproducts.

Answer: Peak assignment is a critical step in interpreting your NMR data for reaction monitoring. Here's a systematic approach:

  • Analyze the Starting Material: Before starting the reaction, run an NMR spectrum of your pure starting material (e.g., N-methylacetamide). This will give you the chemical shifts and integration values for its protons.

  • Predict the Product Spectrum: Based on the structure of this compound, predict the expected chemical shifts for its protons. The methyl group attached to the nitrogen will likely be a singlet. The other methyl group will also be a singlet. The introduction of the electron-withdrawing nitro group is expected to shift the signals of nearby protons downfield (to a higher ppm value).

  • Monitor the Reaction Over Time: Take NMR spectra of your reaction mixture at different time points.[15] You should see the peaks corresponding to your starting material decrease in intensity while new peaks corresponding to your product grow in.[13]

  • Look for Byproduct Signals: Be aware of potential side reactions. For instance, if the reaction is not clean, you might see other unexpected peaks appearing.

  • Use Integration to Quantify: The integration of the peaks is proportional to the number of protons they represent.[16][17] By comparing the integration of a characteristic peak of the product to that of the starting material, you can determine the reaction conversion.

Question 3: The chemical shifts in my reaction mixture seem to be different from the pure compounds.

Answer: This is not uncommon. The chemical shift of a proton is sensitive to its electronic environment, which can be influenced by the solvent and other components in the mixture.

  • Solvent Effects: If your reaction solvent is different from the deuterated solvent you use for NMR, this can cause a shift in the peak positions.

  • Concentration Effects: The concentration of the sample can also affect chemical shifts, especially for protons involved in hydrogen bonding.

  • Matrix Effects: The presence of other reagents, catalysts, or byproducts in the reaction mixture can slightly alter the chemical environment and thus the chemical shifts of your compounds of interest.

    • Solution: While absolute chemical shifts might vary slightly, the relative positions of the peaks and their splitting patterns should remain consistent. Focus on the appearance of new signals and the disappearance of starting material signals to monitor the reaction progress.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of the this compound reaction?

A1: this compound is a relatively polar molecule. A good starting point for a mobile phase would be a mixture of a moderately polar solvent and a nonpolar solvent. A 1:1 mixture of ethyl acetate and hexane is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your starting material of around 0.3-0.4 to allow for good separation of products which are likely to be of similar or slightly different polarity.[8][10]

Q2: How can I visualize this compound on a TLC plate?

A2: this compound should be UV-active and appear as a dark spot on a fluorescent TLC plate under a UV lamp (254 nm).[4][18] For confirmation, or if the UV signal is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain.[3] A more specific stain for nitro compounds involves reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with a compound like β-naphthol to produce a colored spot.[5]

Q3: Can I use NMR to determine the kinetics of my reaction?

A3: Yes, NMR is a powerful tool for studying reaction kinetics.[13] By acquiring a series of spectra over time, you can plot the concentration of reactants and products as a function of time.[13][15] From this data, you can determine the reaction rate and order. It is important to use a sufficient relaxation delay in your NMR experiment to ensure accurate quantification.

Q4: What are the expected ¹H NMR signals for this compound?

A4: While a definitive spectrum requires experimental data, we can predict the approximate chemical shifts based on the structure and data from similar compounds. For N-Methylacetamide, the N-methyl and acetyl methyl protons appear as singlets.[19][20] With the addition of the electron-withdrawing nitro group in this compound, we would expect these signals to shift downfield. The N-CH₃ signal will likely be a singlet around 3.0-3.5 ppm, and the C(O)-CH₃ signal will be a singlet around 2.2-2.7 ppm.

Q5: What is a "co-spot" in TLC and why is it important?

A5: A co-spot is a lane on the TLC plate where you apply both your starting material and your reaction mixture at the same spot.[8][10][11] It is extremely useful for confirming whether a spot in your reaction mixture is indeed your starting material, especially when the Rf values of the reactant and product are very close.[8][10][11] If the spot in the reaction lane is the starting material, it will merge with the starting material spot in the co-spot lane to form a single, well-defined spot. If they are different compounds, you will see two separate or an elongated spot in the co-spot lane.[11]

Section 3: Experimental Protocols and Data

Protocol for TLC Monitoring of this compound Synthesis
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (with fluorescent indicator F₂₅₄).[9][21] Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • In the "SM" lane, use a capillary tube to apply a small spot of your diluted starting material solution.

    • In the "Co" lane, apply a spot of your starting material, and then on top of the same spot, apply a spot of your reaction mixture.

    • In the "Rxn" lane, apply a spot of your reaction mixture.

    • Ensure the spots are small (1-2 mm in diameter) and do not touch each other.[6][21]

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 1:1 ethyl acetate:hexane). Ensure the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[8][21]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[21]

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any dark spots.[18]

    • If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization.[3]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6] Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time.

Protocol for NMR Sample Preparation for Reaction Monitoring
  • Aliquot Collection: At desired time points, carefully withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is rapid, you may need to quench the aliquot by adding it to a small amount of cold deuterated solvent or a suitable quenching agent.

  • Sample Preparation: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Filtration: Filter the diluted sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire the ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if you intend to perform quantitative analysis.

Data Summary
CompoundExpected ¹H NMR Signals (Predicted)Approximate Rf Value (1:1 EtOAc:Hexane)
N-Methylacetamide~2.0 ppm (s, 3H), ~2.8 ppm (s, 3H)~0.2
This compound~2.5 ppm (s, 3H), ~3.2 ppm (s, 3H)~0.4

Note: These are predicted values and may vary depending on the specific reaction conditions and NMR solvent.

Section 4: Visual Diagrams

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_co Spot Co-spot (SM + Rxn) spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Rf Values & Spot Intensity visualize->analyze

Caption: Workflow for monitoring a reaction by TLC.

NMR Reaction Monitoring Workflow

NMR_Workflow start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot prep_sample Prepare NMR Sample (Dilute & Filter) take_aliquot->prep_sample acquire_nmr Acquire 1H NMR Spectrum prep_sample->acquire_nmr process_data Process Spectrum (Phase, Baseline, Integrate) acquire_nmr->process_data analyze Analyze Data (Conversion, Byproducts) process_data->analyze end Reaction Complete? analyze->end end->take_aliquot No stop_reaction Stop Reaction end->stop_reaction Yes

Caption: Workflow for in-situ reaction monitoring by NMR.

References

  • Application Notes and Protocols for TLC Visualization of Nitro Compounds. (n.d.). Benchchem.
  • Maschmeyer, T., Yunker, L. P. E., & et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072.
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  • NMR: Kinetics. (2023). Chemistry LibreTexts.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications.
  • Quantitative NMR methods for reaction and process monitoring. (n.d.). kluedo.
  • A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines. (n.d.). Benchchem.
  • Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry : University of Rochester.
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
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  • N-methyl-N-(3-nitrophenyl)acetamide synthesis. (n.d.). ChemicalBook.
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  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.
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  • Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid. (n.d.). Benchchem.
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  • Nitroacetanilide. (n.d.). Grokipedia.
  • Cas 121-95-9,N-methyl-N-(4-nitrophenyl)acetamide. (n.d.). LookChem.
  • Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3 …. (2019). ResearchGate.
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651). (n.d.). Human Metabolome Database.
  • N-Methylacetamide(79-16-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • N-Methyl acetamide - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • The 1H NMR spectra of pure N-methylacetamide liquid. (n.d.). ResearchGate.
  • 4-Nitroacetanilide. (n.d.). Wikipedia.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate.
  • Acetamide, N-(2-methyl-4-nitrophenyl)-. (n.d.). PubChem.
  • What is N-Methyl-4-nitroaniline?. (2020). ChemicalBook.
  • Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor. (n.d.). NIH.
  • Preparation of 4-nitroacetanilide. (n.d.). PrepChem.com.

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Technical Support Center: Byproduct Formation in N-Methylnitroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylnitroacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this energetic material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis, with a particular focus on understanding and mitigating byproduct formation. Our goal is to provide you with the technical expertise and practical insights needed to ensure the integrity and purity of your synthesis.

Introduction to this compound Synthesis

This compound is a compound of significant interest due to its energetic properties. Its synthesis typically involves the N-nitration of N-methylacetamide. While the primary reaction is straightforward, the control of side reactions that lead to the formation of impurities is critical for the safety, stability, and performance of the final product. This guide will delve into the common synthetic routes and the potential formation of byproducts, providing you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most frequently cited method for the synthesis of this compound is the N-nitration of N-methylacetamide. A common nitrating agent used for this transformation is trifluoroacetyl nitrate, which can be generated in situ from lithium nitrate and trifluoroacetic anhydride.[1] This method is favored for its relatively high yield of the desired N-nitro product.

Q2: What are the known and potential byproducts in the synthesis of this compound?

Potential byproducts could include:

  • Unreacted N-methylacetamide: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Hydrolysis Products: If water is present in the reaction mixture, N-methylacetamide can hydrolyze to form methylamine and acetic acid.[2] Similarly, the this compound product could also be susceptible to hydrolysis under certain conditions.

  • Products of Over-Nitration: While less common for N-nitration compared to C-nitration of aromatic rings, harsh reaction conditions could potentially lead to further nitration or oxidative side reactions.

  • Positional Isomers (in analogous aromatic systems): In the nitration of aromatic acetamides, such as N-phenylacetamide, the formation of ortho- and para-nitro isomers is a significant side reaction.[3][4] While N-methylacetamide lacks an aromatic ring for this to occur, this highlights the importance of regioselectivity in nitration chemistry.

Q3: What is the mechanism of formation for the primary product and potential byproducts?

The formation of this compound via N-nitration with a nitrating agent like trifluoroacetyl nitrate proceeds through the electrophilic attack of the nitronium ion (NO₂⁺) or a related electrophilic nitrogen species on the nitrogen atom of the N-methylacetamide.

Reaction Mechanism: N-Nitration of N-methylacetamide

N-Nitration Mechanism NMA N-Methylacetamide NMNA This compound NMA->NMNA Electrophilic attack on Nitrogen NO2 NO₂⁺ (Nitronium ion)

Caption: N-Nitration of N-methylacetamide.

Byproduct formation can occur through several pathways:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the nitrating agent can result in unreacted N-methylacetamide.

  • Hydrolysis: The presence of water, either as a contaminant in the reagents or introduced during workup, can lead to the hydrolysis of the amide bond in both the starting material and the product.

Potential Hydrolysis Side Reaction

Hydrolysis Pathway NMA N-Methylacetamide MA Methylamine NMA->MA Hydrolysis AA Acetic Acid NMA->AA Hydrolysis H2O H₂O

Caption: Potential hydrolysis of N-methylacetamide.

Q4: How can I minimize byproduct formation during the synthesis?

Minimizing byproduct formation is crucial for obtaining high-purity this compound. Key strategies include:

  • Strict Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent hydrolysis of the starting material and product.[1]

  • Temperature Control: Nitration reactions are often exothermic. Maintaining a low and controlled reaction temperature can help to prevent over-nitration and other side reactions. For analogous aromatic nitrations, temperatures are typically kept between 0°C and 10°C.[3]

  • Stoichiometry of Reagents: Careful control of the molar ratios of N-methylacetamide to the nitrating agent can help to ensure complete conversion of the starting material without promoting side reactions.

  • Purity of Starting Materials: Ensure the N-methylacetamide is pure and free from contaminants that could interfere with the reaction.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My synthesis resulted in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: A low yield can be attributed to several factors. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Optimize Temperature: While low temperatures are generally preferred to minimize byproducts, the reaction may be too slow if the temperature is too low. A careful optimization of the reaction temperature may be necessary.- Check Reagent Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the nitrating agent will lead to incomplete conversion.
Product Loss During Workup - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions.- Purification Losses: During purification steps like distillation or chromatography, some product loss is inevitable. Optimize your purification method to maximize recovery.
Hydrolysis of Product - Anhydrous Conditions: Re-evaluate your experimental setup to ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.
Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities when analyzed by NMR or LC-MS. How can I identify these byproducts and prevent their formation?

Answer: The presence of impurities is a common challenge. The first step is to identify the nature of the impurity.

Step 1: Identify the Impurities

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from impurities. Coupled with a UV detector, it can quantify the levels of impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information for each separated peak.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, especially if they can be isolated or are present in significant quantities.

Step 2: Address Common Impurities

Identified Impurity Potential Cause Prevention Strategy
Unreacted N-methylacetamide Incomplete reaction.See "Low Yield" troubleshooting section.
Peaks corresponding to Methylamine or Acetic Acid Hydrolysis of starting material or product.Ensure strict anhydrous conditions throughout the synthesis and workup. Use freshly distilled solvents.
Unknown Impurities Uncharacterized side reactions.- Re-evaluate Reaction Conditions: Lowering the reaction temperature can often reduce the formation of unknown byproducts.- Alternative Synthetic Route: If byproduct formation is persistent, consider exploring alternative nitrating agents or synthetic pathways.

Troubleshooting Workflow for Impurity Analysis

Troubleshooting Workflow start Impurity Detected step1 Characterize by HPLC/LC-MS start->step1 decision1 Impurity Identified? step1->decision1 step2a Known Impurity (e.g., Starting Material) decision1->step2a Yes step2b Unknown Impurity decision1->step2b No step3a Optimize Reaction Conditions (Time, Temp, Stoichiometry) step2a->step3a step3b Isolate and Characterize (NMR, HRMS) step2b->step3b step5 Implement Preventative Measures step3a->step5 step4b Propose Structure and Formation Pathway step3b->step4b step4b->step5 end Pure Product step5->end

Caption: A systematic approach to identifying and mitigating impurities.

Experimental Protocols

Protocol: Synthesis of this compound via N-Nitration

This protocol is based on the N-nitration of N-methylacetamide using trifluoroacetyl nitrate generated in situ.[1]

Materials:

  • N-methylacetamide

  • Lithium nitrate (LiNO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Sodium carbonate (Na₂CO₃, anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare the trifluoroacetyl nitrate (TFAN) solution by dissolving lithium nitrate in anhydrous acetonitrile.

  • Cool the solution in an ice-water bath and slowly add trifluoroacetic anhydride dropwise with stirring.

  • To this cold solution, add anhydrous sodium carbonate, followed by N-methylacetamide.

  • Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding cold water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

References

  • Wade, P. A., et al. (2019). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Canadian Journal of Chemistry. [Link]

  • Wade, P. A., et al. (2019). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. ResearchGate. [Link]

  • Wade, P. A., et al. (2019). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Canadian Science Publishing. [Link]

  • Various Authors. (2019). Trifluoroacetyl nitrate. ResearchGate. [Link]

  • Bartleby. (2026). Synthesis Of Nitroacetanilide Lab Report. [Link]

  • Al-Rimawi, F., et al. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Google Patents. (2009). Method for preparing N-methyl paranitroaniline.
  • MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. [Link]

  • Google Patents. (1985). Nitration reactions with acid anhydride promoters.
  • NIST. (2001). 4'-Methyl-2'-nitroacetanilide. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Quora. (2025). Would the hydrolysis of N-methylacetamide using azeotropic fornic acid produce methylammonium formate and acetic acid?[Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

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Technical Support Center: Improving Regioselectivity in N-Methylnitroacetamide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylnitroacetamide cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in these powerful synthetic reactions. Here, you will find field-proven insights and troubleshooting advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in this compound cycloadditions?

Regioselectivity in 1,3-dipolar cycloadditions, such as those involving this compound, is primarily governed by a combination of electronic and steric factors.[1][2] The dominant control is often dictated by the Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the alkene or alkyne).[3][4][5] The regioselectivity is determined by the combination of orbitals that results in the smallest energy gap and the largest overlap between the termini of the dipole and dipolarophile.[6]

Specifically, for nitronates derived from this compound, the reaction can be classified based on the relative energies of the FMOs:

  • Type I: The HOMO of the nitronate interacts with the LUMO of the dipolarophile. This is common when using electron-deficient dipolarophiles.[6]

  • Type II: Both HOMO-LUMO pairings have similar energy gaps, potentially leading to a mixture of regioisomers.

  • Type III: The LUMO of the nitronate interacts with the HOMO of the dipolarophile, typically seen with electron-rich dipolarophiles.[6]

Beyond electronics, steric hindrance between substituents on both the nitronate and the dipolarophile can significantly influence which regioisomer is favored.[1] In some cases, steric effects can override the electronically preferred pathway.[1]

Q2: Why am I observing a mixture of regioisomers in my reaction?

Observing a mixture of regioisomers is a common challenge and can stem from several factors:

  • Similar FMO Energy Gaps: As mentioned in Q1, if the energy differences between the two possible HOMO-LUMO interactions are small (a Type II cycloaddition), both reaction pathways can proceed at comparable rates, leading to a mixture of products.[6]

  • Competing Electronic and Steric Effects: The electronically favored pathway might be sterically hindered, allowing the electronically disfavored but sterically more accessible pathway to compete, resulting in a mixture.[1]

  • Reaction Conditions: Temperature, solvent polarity, and the presence of Lewis acids can all influence the transition state energies of the competing pathways, thereby affecting the regiomeric ratio. For instance, different solvents can stabilize one transition state over the other.[2]

  • Isomerization of Reactants: In some cases, the starting materials, particularly the nitrone, may exist as E/Z isomers, which can interconvert under the reaction conditions and potentially lead to different regioisomeric outcomes.[7]

Q3: Can computational chemistry help predict the regioselectivity of my this compound cycloaddition?

Absolutely. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and rationalizing the regioselectivity of 1,3-dipolar cycloadditions.[8][9] By calculating the energies of the reactants, transition states, and products for all possible regioisomeric pathways, you can determine the kinetically and thermodynamically favored products.[9][10]

Key computational approaches include:

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies and coefficients can provide a qualitative prediction of the favored regioisomer.[3][11][12]

  • Transition State Energy Calculations: Locating and calculating the energies of the transition states for each possible cycloaddition pathway provides a quantitative prediction of the kinetic product distribution. The pathway with the lower activation energy will be favored.[9]

  • Molecular Electron Density Theory (MEDT): This theory provides a detailed analysis of the electron density changes throughout the reaction, offering insights into the bonding evolution and the factors governing selectivity.[9][13]

Troubleshooting Guides

Problem: Low or No Desired Regioisomer Formation
Potential Cause Troubleshooting Steps
Unfavorable Electronic Match 1. Modify the Dipolarophile: If your current dipolarophile is not providing the desired selectivity, consider altering its electronic properties. For a Type I reaction (HOMOdipole-LUMOdipolarophile controlled), switching to a more electron-deficient dipolarophile will lower its LUMO energy, potentially increasing the reaction rate and selectivity.[5] 2. Modify the 1,3-Dipole: While the core this compound structure is fixed, derivatization at other positions could subtly alter its FMO energies.
Dominant Steric Hindrance 1. Reduce Steric Bulk: If possible, use reactants with smaller substituents near the reacting centers. 2. Alter the Linker in Intramolecular Reactions: For intramolecular cycloadditions, changing the length or flexibility of the tether connecting the nitronate and the dipolarophile can significantly impact which regioisomeric transition state is more accessible.[14]
Incorrect Reaction Conditions 1. Solvent Screening: The polarity of the solvent can influence the stability of the transition states.[2] Perform a solvent screen using a range of polar aprotic (e.g., THF, DCM), polar protic (e.g., EtOH, MeOH), and nonpolar solvents (e.g., toluene, hexanes) to identify the optimal medium for your desired regioisomer. 2. Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy. Conversely, in cases of thermodynamic control, higher temperatures may favor the more stable regioisomer.[14]
Lewis Acid Catalysis 1. Introduce a Lewis Acid: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction, often with enhanced regioselectivity.[15] Screen a variety of Lewis acids (e.g., ZnCl2, Sc(OTf)3, EtAlCl2[16]) at varying stoichiometric ratios.

Experimental Protocols

Protocol 1: General Procedure for this compound Cycloaddition
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the dipolarophile (1.0 equiv) in the chosen anhydrous solvent.

  • Nitronate Formation: In a separate flask, prepare the nitronate by treating this compound (1.1 equiv) with a suitable base (e.g., triethylamine, DBU) in the same anhydrous solvent.

  • Cycloaddition: Slowly add the nitronate solution to the dipolarophile solution at the desired reaction temperature (e.g., 0 °C, room temperature, or reflux).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with saturated aq. NH4Cl), extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the regioisomeric ratio of the purified product using 1H NMR spectroscopy and/or High-Performance Liquid Chromatography (HPLC).

Visualizing Reaction Control

Diagram 1: Factors Influencing Regioselectivity

G cluster_factors Controlling Factors cluster_outcome Experimental Outcome Electronic Electronic Factors (FMO Theory) Regioisomer_A Regioisomer A Electronic->Regioisomer_A Favors one pathway Steric Steric Hindrance Regioisomer_B Regioisomer B Steric->Regioisomer_B Favors less hindered pathway Conditions Reaction Conditions Conditions->Regioisomer_A Can tune ratio Conditions->Regioisomer_B

Caption: Key factors determining the regiochemical outcome.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Poor Regioselectivity Solvent Screen Solvents (Polarity) Start->Solvent Temp Optimize Temperature (Kinetics vs. Thermo) Solvent->Temp No Improvement Success Improved Regioselectivity Solvent->Success Improvement Lewis Introduce Lewis Acid (Enhance Electronic Effect) Temp->Lewis No Improvement Temp->Success Improvement Redesign Redesign Substrates (Sterics/Electronics) Lewis->Redesign No Improvement Lewis->Success Improvement Redesign->Success Improvement

Caption: A systematic approach to optimizing regioselectivity.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Regioisomeric Ratio
SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
Toluene2.460:40
Tetrahydrofuran (THF)7.575:25
Dichloromethane (DCM)9.185:15
Acetonitrile (MeCN)37.592:8

This table illustrates a hypothetical scenario where increasing solvent polarity favors the formation of regioisomer A. Actual results will be system-dependent.

References

  • Lee, S. et al. (2012). Origin of regioselectivity in the reactions of nitronate and enolate ambident anions. The Journal of Organic Chemistry, 77(23), 10738-44. [Link]

  • Holmes, A. B. et al. (1993). Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. Semantic Scholar. [Link]

  • Padwa, A. et al. (1991). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 56(12), 3997-4006. [Link]

  • Salih, S. Q. et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

  • Ramos-Nino, C. A. et al. (2021). 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. ResearchGate. [Link]

  • The frontier molecular orbitals of system 6 involved in the dominant electronic transitions. (n.d.). ResearchGate. [Link]

  • The frontier molecular orbitals of NNDMTA. (a) DOS spectrum (b) HOMO-LUMO energy gap. (n.d.). ResearchGate. [Link]

  • (n.d.). Frontier molecular orbital theory. Taylor & Francis. [Link]

  • Goud, B. et al. (2023). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. [Link]

  • (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Beaver, M. G. et al. (2012). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central. [Link]

  • Huisgen, R. (1968). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Semantic Scholar. [Link]

  • Kraka, E. et al. (2014). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. [Link]

  • Johnson, J. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]

  • (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • (n.d.). Frontier Orbital Theory in Organic Reactivity. UC Santa Barbara. [Link]

  • Salih, S. Q. et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. [Link]

  • (2014). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 3(11), 693-704. [Link]

  • Jasiński, R. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • Jasiński, R. (2021). Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. ResearchGate. [Link]

  • Salih, S. Q. et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

  • Brown, M. K. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. [Link]

  • Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Wang, X. et al. (2021). [2+2+1] Cycloaddition of N-Tosylhydrazones, tert-Butyl Nitrite and Alkenes: A General and Practical Access to Isoxazolines. ResearchGate. [Link]

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Technical Support Center: N-Methylnitroacetamide Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reaction work-up and purification of N-Methylnitroacetamide. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry. The information herein is designed to help you navigate common challenges, ensure the integrity of your product, and maintain a safe laboratory environment.

Troubleshooting Guide: Navigating Common Work-up Issues

The work-up of this compound can present several challenges, from product decomposition to purification difficulties. This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Low or No Product Yield After Aqueous Quench

Question: I performed the nitration of N-methylacetamide and quenched the reaction by pouring it into ice-water, but I'm getting very low yields, or in some cases, an oily substance instead of a precipitate. What is happening and how can I improve my product recovery?

Answer: This is a common issue that can stem from several factors, primarily the stability of the N-nitroamide functional group and the physical properties of the product.

Root Cause Analysis:

  • Hydrolysis: N-nitroamides can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or even with prolonged exposure to neutral water. A study on the hydrolysis of N-nitro amides in aqueous sulfuric acid revealed that N-Methyl-N-nitroacetamide can undergo a neutral water-catalyzed hydrolysis.[1] This means that extended contact with the aqueous quench medium can lead to the decomposition of your product back to N-methylacetamide and nitric acid.

  • Product Solubility: this compound may have some solubility in the acidic aqueous work-up solution, especially if the volume of water used for quenching is large. If the product is an oil at the temperature of the quench, it will not precipitate and may be more difficult to separate.

Solutions and Protocol:

  • Controlled Quenching: The standard and correct procedure is to pour the reaction mixture slowly onto a large amount of crushed ice or ice-water with vigorous stirring.[2] This serves to rapidly dilute the strong acids and dissipate the heat of dilution, which can otherwise promote product decomposition.

  • Prompt Extraction: Do not let the quenched reaction mixture sit for an extended period. Proceed with extraction immediately after quenching to minimize contact time with water.

    • Recommended Extraction Protocol:

      • Transfer the entire quenched mixture to a separatory funnel.

      • Extract the aqueous phase 2-3 times with a suitable water-immiscible organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

      • Combine the organic extracts.

  • Neutralization Wash: Residual acid in the organic layer can continue to catalyze hydrolysis. Therefore, a neutralization wash is critical.

    • Washing Protocol:

      • Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution. Do this carefully as CO₂ evolution can cause pressure buildup in the separatory funnel. Vent frequently.

      • Follow with a wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Below is a workflow diagram illustrating the decision-making process for product isolation.

Caption: Decision workflow for isolating crude this compound.

Issue 2: Product Decomposition During Purification

Question: My crude this compound appears to be decomposing during my attempts at purification by recrystallization or chromatography. What are the likely causes and how can I prevent this?

Answer: Decomposition during purification is often due to thermal instability or incompatibility with the chosen solvents or stationary phase.

Root Cause Analysis:

  • Solvent/Stationary Phase Incompatibility: Certain solvents or chromatographic media (e.g., silica gel, which is acidic) could potentially promote the decomposition of a sensitive compound like an N-nitroamide.

Solutions and Protocol:

  • Recrystallization Solvent Selection:

    • The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble at cold temperatures.

    • For similar compounds like nitroacetanilide derivatives, polar solvents such as ethanol or ethanol/water mixtures are often effective.

    • Recommended Solvent Screening:

      • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).

      • Heat the mixtures to dissolve the solid and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.

      • Choose the solvent system that provides good crystal formation with minimal "oiling out."

    • Avoid High Temperatures: When performing the recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged boiling.

  • Purification by Chromatography:

    • If recrystallization is ineffective, column chromatography can be an alternative. However, given the potential for decomposition on acidic silica gel, a neutral stationary phase like neutral alumina could be a better choice.

    • Alternatively, "plug" filtration through a short pad of silica or Florisil® can be a milder method to remove baseline impurities without the prolonged contact time of a full column.

    • Mobile Phase: A solvent system of intermediate polarity, such as a gradient of hexanes and ethyl acetate, is a good starting point.

Purification MethodKey ConsiderationsRecommended For
Recrystallization - Lower risk of decomposition if high temperatures are avoided.- Can be very effective for removing impurities with different solubility profiles.Primary purification method if a suitable solvent is found.
Column Chromatography - Potential for decomposition on acidic stationary phases.- Use neutral alumina or a short silica plug.- Good for separating byproducts with similar solubility but different polarity.When recrystallization fails or for separating complex mixtures.

Caption: Comparison of purification methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: As an organic nitro compound, this compound should be handled with caution. Key safety considerations include:

  • Potential for Explosive Decomposition: Nitro compounds can be sensitive to shock, friction, and heat.[4] While the sensitivity of this compound is not well-documented, it is crucial to treat it as potentially explosive.

  • Toxicity: The starting material, N-Methylacetamide, is listed as a substance of very high concern by the European Chemicals Agency (ECHA) and may damage fertility or an unborn child.[5][6] Assume the nitrated product has similar or greater toxicity.

  • Safe Handling Practices:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

    • Handle the compound in a well-ventilated fume hood.[7]

    • Avoid heating the compound unnecessarily.

    • Use plastic or Teflon-coated spatulas to avoid scratching glassware, which could create nucleation points for decomposition.

Q2: How should I store this compound?

A2: Proper storage is critical for both safety and product stability.

  • Store in a cool, dry, and dark place.[4]

  • Keep the container tightly sealed.

  • Store away from incompatible materials, such as strong oxidizing agents and bases.[7][8]

  • Label the container clearly with the compound name, date of synthesis, and appropriate hazard warnings.

Q3: What are the likely byproducts in the synthesis of this compound?

A3: While specific byproduct analysis for this reaction is not extensively published, potential impurities could include:

  • Unreacted N-methylacetamide: If the reaction does not go to completion.

  • Oxidation products: Nitrating conditions can be oxidative, potentially leading to various side reactions.

  • Products of hydrolysis: As discussed, N-methylacetamide can be reformed if the product is exposed to water for extended periods.

  • Di-nitrated or other over-nitrated species: Although less likely for an N-nitration, strong conditions could potentially lead to other reactions.

Effective purification, as detailed in the troubleshooting section, is key to removing these impurities.

Q4: Can I use a different quenching agent besides water?

A4: Pouring the reaction mixture into ice-water is the most common and generally accepted method for quenching nitration reactions.[2] It serves the dual purpose of diluting the acid and absorbing the heat of dilution. Using other quenching agents, such as alcohols, could potentially lead to side reactions (e.g., esterification with the acid) and is not recommended without specific literature precedent.

Safety_Precautions cluster_Handling Handling cluster_Storage Storage cluster_Hazards Primary Hazards Handling Handling Precautions Wear appropriate PPE (goggles, lab coat, gloves) Work in a fume hood Avoid excessive heat Use non-metallic spatulas Storage Storage Conditions Store in a cool, dry, dark place Keep container tightly sealed Away from incompatible materials Hazards Potential Hazards Explosive decomposition (shock, heat, friction) Toxicity (handle with care)

Caption: Key safety considerations for this compound.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • DiVA portal. (2019). Mechanism(s of thermal decomposition of N-Nitrosoamides : A density functional theory study. [Link]

  • MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]

  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • Nitrosamines Exchange. (2022). N-nitrosoamides - a horse of a different color. [Link]

  • CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • ResearchGate. (n.d.). a) The nitration reaction step, followed by aqueous quench and.... [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. [Link]

  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • National Institutes of Health. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • Health and Safety Executive. (n.d.). Storage and Handling of Industrial Nitrocellulose. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An Ab initio calculation of the acid-catalysed hydrolysis of N-nitrosoamines.
  • YouTube. (2020). Nitration Lab. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • National Institutes of Health. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. [Link]

  • AIChE. (2013). (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing. Proceedings. [Link]

  • National Institutes of Health. (2023). New thermal decomposition pathway for TATB. [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. [Link]

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Validation & Comparative

A Comparative Guide to N-Methylnitroacetamide and Other Nitroalkanes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Nitroalkanes in Cycloaddition Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds with high regio- and stereocontrol.[1] Among the various classes of reactants, those derived from nitroalkanes have carved a significant niche, particularly in the synthesis of five-membered heterocycles like isoxazolidines.[1][2] The potent electron-withdrawing nature of the nitro group plays a pivotal role in activating molecules for these transformations.[3]

Nitroalkanes themselves are not direct partners in cycloadditions. Instead, they serve as valuable precursors to nitroalkenes, which are excellent dipolarophiles in [3+2] cycloaddition reactions and dienophiles in [4+2] Diels-Alder reactions.[3][4] The conversion of a nitroalkane to a nitroalkene is typically achieved through a base-catalyzed condensation with an aldehyde (a Henry reaction), followed by dehydration.

The Key Intermediate: From Nitroalkane to Nitroalkene

The reactivity of a nitroalkane in the context of cycloadditions is intrinsically linked to the properties of the corresponding nitroalkene it can form. The general transformation is depicted below:

G Nitroalkane Nitroalkane (R-CH2NO2) Henry Reaction Intermediate β-Nitro Alcohol Nitroalkane->Henry Reaction Intermediate + Aldehyde, Base Base Base Aldehyde Aldehyde (R'-CHO) Nitroalkene Nitroalkene (R-C(NO2)=CH-R') Cycloadduct Cycloadduct (e.g., Isoxazolidine) Nitroalkene->Cycloadduct + Dipole (e.g., Nitrone) Water H2O Henry Reaction Intermediate->Nitroalkene Dehydration (-H2O) FMO_Interaction cluster_0 HOMO_Nitrone { HOMO (Nitrone) | O (large coeff.) | C (small coeff.)} LUMO_Nitroalkene { LUMO (Nitroalkene) | Cβ (large coeff.) | Cα (small coeff.)} HOMO_Nitrone:f1->LUMO_Nitroalkene:f1 Primary Interaction HOMO_Nitrone:f2->LUMO_Nitroalkene:f2 Secondary Interaction Result Favored Regioisomer (5-substituted isoxazolidine)

Caption: FMO control of regioselectivity in nitrone-nitroalkene cycloaddition.

Comparative Analysis: N-Methylnitroacetamide vs. Other Nitroalkanes

Let's now compare the anticipated behavior of this compound with that of nitromethane and nitroethane. The key difference lies in the substituent 'R' on the parent nitroalkane.

Nitroalkane'R' GroupElectronic Effect of 'R'Expected Impact on Nitroalkene Reactivity
Nitromethane-HNeutralBaseline reactivity.
Nitroethane-CH₃Weakly electron-donatingSlightly decreased reactivity compared to the nitroalkene from nitromethane due to a raised LUMO energy.
This compound -C(O)N(H)CH₃Strongly electron-withdrawing Significantly enhanced reactivity due to a substantially lowered LUMO energy.

Causality behind the Expected Performance of this compound:

The N-methylacetamide group (-C(O)N(H)CH₃) is a powerful electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl and the nitrogen lone pair delocalization into the carbonyl. When this compound is converted to its corresponding nitroalkene, this group will be attached to the double bond.

This strong electron-withdrawing character is expected to have two major consequences:

  • Enhanced Reactivity: The LUMO of the resulting nitroalkene will be significantly lowered in energy. This smaller HOMO-LUMO gap between the nitrone and the nitroalkene will lead to a faster reaction rate, potentially allowing the cycloaddition to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to nitroalkenes derived from nitromethane or nitroethane.

  • Altered Selectivity: While the primary regioselectivity is generally governed by the nitro group, the presence of a second powerful electron-withdrawing group could influence the orbital coefficients and potentially impact the diastereoselectivity of the reaction, especially with chiral nitrones or in the presence of Lewis acid catalysts.

A Note on Steric Effects: The N-methylacetamide group is bulkier than a hydrogen or a methyl group. This increased steric hindrance could play a role in the diastereoselectivity of the cycloaddition, potentially favoring the formation of one diastereomer over another by disfavoring certain transition state geometries.

Experimental Protocol: A Representative [3+2] Cycloaddition

While a specific, validated protocol for a nitroalkene derived from this compound is not available, the following general procedure for the 1,3-dipolar cycloaddition of a nitrone with an electron-deficient alkene serves as a robust template.

Reaction: Synthesis of a substituted isoxazolidine via [3+2] cycloaddition.

Materials:

  • C,N-Diphenylnitrone (1,3-dipole)

  • Nitroalkene (dipolarophile, e.g., β-nitrostyrene as a model)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a solution of C,N-diphenylnitrone (1.0 mmol) in 10 mL of dry toluene in a round-bottom flask is added the nitroalkene (1.2 mmol).

  • The reaction mixture is stirred at 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure isoxazolidine product.

  • The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. NOESY experiments can be particularly useful for determining the relative stereochemistry of the cycloadduct.

Self-Validation: The protocol's validity is confirmed by consistent product formation, which can be verified by spectroscopic analysis and comparison with literature data for analogous compounds. The monitoring of the reaction by TLC ensures that the reaction proceeds to completion and allows for optimization of the reaction time.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, building block for cycloaddition reactions. Based on fundamental electronic principles, the nitroalkene derived from this compound is expected to be a highly reactive dipolarophile, offering potential advantages in terms of reaction rates and conditions over simpler nitroalkanes. The presence of the N-methylacetamide functionality also provides a handle for further synthetic transformations of the resulting isoxazolidine products.

This guide serves as a theoretical and practical framework for researchers interested in exploring the synthetic utility of this compound. Experimental validation of the hypotheses presented here is a promising avenue for future research and could lead to the development of novel and efficient routes to highly functionalized heterocyclic compounds for applications in drug discovery and materials science.

References

  • Chakraborty, B. (2012). Solvent-free synthesis and 1,3-dipolar cycloaddition reactions of N-methyl-C-(2-furyl) nitrone in a ball mill and anticancer activities of the new cycloadducts. Green Chemistry Letters and Reviews, 5(4), 587-595.
  • Confalone, P. N., & Huie, E. M. (1988). The [3+2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions, 36, 1-173.
  • Jasiński, R. (2015). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. Mini-Reviews in Organic Chemistry, 12(2), 116-127.
  • Kula, K., & Zawadzińska, K. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. International Journal of Molecular Sciences, 24(11), 9679.
  • Li, T., et al. (2015). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 20(7), 12345-12361.
  • Merino, P. (2011). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Accounts of Chemical Research, 44(5), 334-345.
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • Torssell, K. B. G. (1988).
  • Vogel, S., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(1), 36.
  • Wikipedia contributors. (2023). Nitrone-olefin (3+2) cycloaddition. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia.
  • Sengupta, S. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters, 7(27), 751-759.
  • Almansour, A. I., et al. (2015). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 3, 43.
  • La Penna, G., & Machetti, F. (2013). Probing Reactivity with External Forces: The Case of Nitroacetamides in Water.
  • Sustmann, R. (1974). A simple model for substituent effects in cycloaddition reactions. I. The 1,3-dipolar cycloaddition. Tetrahedron Letters, 15(30), 2717-2720.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Jasiński, R., & Barański, A. (2006). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Polish Journal of Chemistry, 80(9), 1493-1504.
  • Salih, H. M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 24(10), 8969.
  • Trogu, E. F., et al. (1987). Michael Additions versus Cycloaddition Condensations with Ethyl Nitroacetate and Electron-Deficient Olefins. Gazzetta Chimica Italiana, 117(7), 411-415.
  • Al-Warhi, T. I., et al. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 19(2), 1-20.
  • Chellegui, M., et al. (2025). Mechanistic Insights into the Regio- and Stereoselectivity of [3+2] Cycloaddition Reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the Framework of Molecular Electron Density Theory. New Journal of Chemistry.
  • Beilstein Archives. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines.
  • Wang, L., et al. (2025). Synthesis of Functionalized Isoxazoline N-Oxides by Palladium-Catalyzed Cyclization of Nitro-Tethered Alkenes.

Sources

A Senior Application Scientist's Guide to Base Selection for N-Methyl-2-nitroacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Base in Modulating N-Methyl-2-nitroacetamide Reactivity

N-Methyl-2-nitroacetamide (NMNA) is a versatile synthetic intermediate characterized by a highly acidic proton on the amide nitrogen. The presence of two powerful electron-withdrawing groups—the adjacent carbonyl and the α-nitro group—significantly lowers the pKa of the N-H bond, making it readily accessible for deprotonation. This initial acid-base reaction is the gateway to a multitude of synthetic transformations, including alkylation, acylation, and condensation reactions.

However, the choice of base is far from trivial. The deprotonation of NMNA generates a resonance-stabilized, ambident anion with nucleophilic character on both the nitrogen and the oxygen atoms. The selection of the base, solvent, and counter-ion directly dictates the position of the deprotonation equilibrium and, more critically, influences the regioselectivity of subsequent reactions (e.g., N- vs. O-alkylation). This guide provides a comparative analysis of common bases used for the deprotonation of NMNA, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic goals.

The Deprotonation Equilibrium and Ambident Nucleophilicity

The fundamental reaction is the deprotonation of the amide proton by a suitable base (B:). For the reaction to proceed efficiently, the conjugate acid of the base (B-H⁺) must have a higher pKa than N-Methyl-2-nitroacetamide, driving the equilibrium to the right.

The resulting anion is not a simple amide anion; it is an ambident nucleophile with two primary resonance contributors, localizing the negative charge on the nitrogen and oxygen atoms.

Caption: General experimental workflow for the N-alkylation of NMNA.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
  • Rationale : This protocol aims for complete and rapid deprotonation to generate the sodium salt of NMNA in situ before adding the electrophile, minimizing side reactions. It is the preferred method for achieving high yields and clean N-alkylation.

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Solvent Addition : Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 5 mL per mmol of NMNA).

  • Deprotonation : Cool the suspension to 0 °C in an ice bath. Add a solution of N-Methyl-2-nitroacetamide (1.0 eq) in anhydrous THF dropwise over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Reaction Completion : Allow the mixture to warm to room temperature and stir for 30 minutes after gas evolution ceases to ensure complete deprotonation.

  • Alkylation : Cool the resulting solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

  • Monitoring : Warm the reaction to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
  • Rationale : This protocol offers a safer, more operationally simple alternative to using NaH, though it may require thermal energy and lead to lower selectivity.

  • Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Methyl-2-nitroacetamide (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5 mL per mmol of NMNA).

  • Alkylation : Add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction : Heat the mixture to 60 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC. The reaction is typically slower than the NaH protocol (6-12 hours).

  • Workup : After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography. Note that O-alkylated byproduct may be observed and will need to be separated.

Conclusion and Recommendations

The choice of base for reactions involving N-Methyl-2-nitroacetamide is a critical parameter that dictates the efficiency, selectivity, and safety of the synthetic procedure.

  • For maximum yield and selectivity towards N-alkylation, sodium hydride (NaH) in an anhydrous aprotic solvent like THF is the superior choice. Its use ensures complete and irreversible deprotonation, leading to clean and predictable outcomes.

  • For operational simplicity, safety, and cost-effectiveness , particularly in less sensitive applications or during initial screening, potassium carbonate (K₂CO₃) in DMF is a viable alternative. Researchers must be prepared for potentially longer reaction times, the need for heating, and the possibility of isolating both N- and O-alkylated products.

  • Organic bases like DBU offer a valuable compromise, providing homogeneous reaction conditions without the hazards of NaH. They are particularly well-suited for acid-sensitive substrates where the presence of an inorganic solid is undesirable.

Ultimately, the optimal base is context-dependent. By understanding the underlying principles of acidity, nucleophilicity, and the specific attributes of each base class, researchers can confidently select the appropriate conditions to achieve their desired synthetic target.

References

A Comparative Guide to the Mechanistic Validation of N-Methylnitroacetamide Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise understanding of reaction mechanisms is not merely an academic exercise; it is the bedrock upon which robust, scalable, and predictable synthetic routes are built. This guide delves into the critical process of validating a cycloaddition mechanism, using the hypothetical reaction of N-Methylnitroacetamide as a central case study. While direct cycloaddition of this compound is not a well-established reaction in literature, its structure presents an intriguing platform to explore how one would rigorously validate a novel transformation.

We will propose a plausible mechanistic pathway and then systematically dissect the modern computational and experimental techniques required to substantiate it. This guide emphasizes the "why" behind each methodological choice, providing a framework for validating not just this specific reaction, but any novel cycloaddition. We will compare this hypothetical mechanism against established cycloaddition reactions involving structurally related nitro-compounds, providing a comprehensive context for mechanistic investigation.

Section 1: The Proposed Cycloaddition Pathway and Theoretical Underpinnings

This compound possesses a unique combination of functional groups: a strongly electron-withdrawing nitro group and an amide. The nitro group acidifies the α-protons, making the generation of a stabilized anion feasible.[1] A plausible, albeit hypothetical, pathway for engaging this molecule in a cycloaddition is through its transformation into a 1,3-dipole, such as a nitrone. This could be achieved via tautomerization to an aci-nitro form, followed by condensation or rearrangement.

For the purpose of this guide, we will postulate the formation of an N-methyl-C-nitro-substituted nitrone intermediate, which then undergoes a [3+2] cycloaddition with an alkene dipolarophile. This reaction class is exceptionally powerful for synthesizing five-membered heterocyclic rings, such as isoxazolidines, which are common scaffolds in medicinal chemistry.[2]

The central mechanistic question for any cycloaddition is whether it proceeds via a concerted (one-step) or stepwise (multi-step, involving a diradical or zwitterionic intermediate) pathway.[3][4] This distinction is critical as it dictates the stereochemical outcome and reaction kinetics.

  • Concerted Mechanism: In this pathway, the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory.[5][6]

  • Stepwise Mechanism: This pathway involves the formation of an intermediate, which then cyclizes in a subsequent step. This can lead to a loss of stereochemical information if the intermediate has a sufficient lifetime to undergo bond rotation.

Below is a diagram illustrating the proposed concerted [3+2] cycloaddition pathway.

G cluster_0 Step 1: 1,3-Dipole Formation (Hypothetical) cluster_1 Step 2: [3+2] Cycloaddition A This compound B Tautomerization/ Rearrangement A->B Base/Heat C Nitrone Intermediate (1,3-Dipole) B->C E Concerted Transition State C->E D Alkene (Dipolarophile) D->E F Isoxazolidine Product E->F Pericyclic Reaction

Caption: Proposed pathway for this compound cycloaddition via a nitrone intermediate.

Section 2: The Power of Computational Chemistry in Mechanistic Validation

Before embarking on extensive laboratory work, computational modeling provides invaluable foresight. Density Functional Theory (DFT) has become a cornerstone for elucidating reaction mechanisms, offering a cost-effective way to explore potential energy surfaces and predict reactivity.[7][8]

Core Objectives of Computational Analysis:

  • Mechanism Discrimination: To determine whether the reaction favors a concerted or stepwise pathway by calculating the activation energies (ΔG‡) for the transition states of all plausible routes. The path with the lowest activation barrier is the most likely to occur.[9]

  • Regio- and Stereoselectivity Prediction: To predict the favored product isomer by comparing the activation energies of different transition states leading to different regio- and stereoisomers.[10][11]

  • Understanding Reactant Roles: To use Conceptual DFT (CDFT) to calculate reactivity indices like electrophilicity (ω) and nucleophilicity (N).[12] This helps classify the dipole and dipolarophile and predict the direction of electron flow (Forward or Inverse Electron-Demand), which governs regioselectivity.[10][12]

Table 1: Hypothetical DFT Data for Proposed Cycloaddition
Mechanistic PathwayTransition StateActivation Energy (ΔG‡, kcal/mol)Relative Energy (kcal/mol)Predicted Outcome
Concerted (endo)TS-endo18.50.0Kinetically Favored Product
Concerted (exo)TS-exo20.1+1.6Minor Stereoisomer
Stepwise (via Zwitterion)TS-step125.3+6.8Kinetically Disfavored
Experimental Protocol: DFT-Based Mechanistic Study

This protocol outlines a typical workflow for analyzing the proposed cycloaddition using computational methods.

  • Software and Method Selection:

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

    • Functional: A hybrid functional like B3LYP or a range-separated functional like ωB97X-D is often a good starting point. The latter includes dispersion corrections, which can be important.[10]

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style set like cc-pVTZ provides a good balance of accuracy and computational cost.

    • Solvent Model: Use a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate solvent effects, as these can significantly influence polar reactions.

  • Reactant and Product Optimization:

    • Build the 3D structures of the nitrone intermediate, the alkene, and all possible isoxazolidine products.

    • Perform geometry optimization and frequency calculations to find the minimum energy structures and confirm they are true minima (no imaginary frequencies).

  • Transition State (TS) Searching:

    • For the concerted pathway, use a synchronous transit-guided quasi-Newton (QST2/QST3) method or a Berny optimization to locate the transition state structure.

    • For stepwise pathways, locate the TS for the formation of the intermediate and the subsequent TS for its cyclization.

    • Justification: The TS represents the highest energy point along the reaction coordinate. Its structure reveals the geometry of the bond-forming/breaking process.

  • TS Validation:

    • Perform a frequency calculation on the optimized TS geometry. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.

    • Visualize this imaginary frequency to ensure the vibrational mode corresponds to the desired bond formations.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the validated TS. This traces the reaction path downhill from the TS to the corresponding reactants and products, confirming that the TS connects the correct species.

  • Energy and Data Analysis:

    • Calculate the Gibbs free energies of all optimized structures (reactants, TSs, products).

    • Determine the activation energy (ΔG‡ = GTS - Greactants) and the overall reaction energy (ΔGrxn = Gproducts - Greactants).

    • Analyze electronic properties using methods like Natural Bond Orbital (NBO) analysis or Electron Localization Function (ELF) to understand charge distribution and bond formation during the reaction.[13]

G cluster_0 Primary Validation cluster_1 Secondary Validation (Probing Intermediates) A Product Characterization (NMR, MS, X-Ray) E Mechanistic Hypothesis (Concerted vs. Stepwise) A->E B Kinetic Studies (Rate Law, ΔS‡) B->E C Stereochemical Analysis (e.g., using cis/trans alkenes) C->E D Crossover & Trapping Experiments D->E

Caption: Experimental workflow for validating a cycloaddition mechanism.

Section 4: Comparative Analysis with Alternative Mechanisms

The proposed nitrone-based cycloaddition is just one possibility. The nitro group is a versatile functional group that participates in various cycloadditions. [1]Understanding these alternatives is crucial for interpreting ambiguous data.

  • [3+2] Cycloaddition of Nitroalkenes: Conjugated nitroalkenes are excellent dipolarophiles or components of 1,3-dipoles themselves (as nitronates). [1][10][11]If this compound were to eliminate water to form an N-methyl-nitro-enamine, it could potentially act as a dipolarophile in reactions with dipoles like azomethine ylides. [14]* Diels-Alder [4+2] Cycloaddition: Nitroalkenes are highly effective dienophiles in Diels-Alder reactions due to their electron-withdrawing nature. [12][15]A reaction between a diene and a transient nitro-enamine derived from our substrate would lead to a six-membered ring, a starkly different outcome from the proposed [3+2] pathway.

Table 3: Comparison of Related Cycloaddition Reactions
Reaction TypeKey ReactantsRing SizeTypical MechanismKey Differentiator from Proposed Rxn
Proposed Nitrone [3+2] Nitrone + Alkene5-membered (Isoxazolidine)Concerted, polarFormation of N-O bond in the ring.
Nitroalkene [3+2] Azomethine Ylide + Nitroalkene5-membered (Nitropyrrolidine)Concerted, polar [14][16]Product contains a C-NO₂ group.
Nitroalkene [4+2] Diene + Nitroalkene6-membered (Nitrocyclohexene)Concerted, polar [12][15]Formation of a 6-membered ring.

The validation workflow described in Sections 2 and 3 is perfectly suited to distinguish between these possibilities. Product characterization (Section 3) would immediately identify the ring size, while computational analysis (Section 2) could predict the feasibility of the side reactions and help rationalize the observed product distribution.

Conclusion

Validating the mechanism of a novel reaction like the cycloaddition of this compound is a multi-faceted endeavor that marries predictive computational theory with definitive experimental evidence. The process begins with proposing plausible pathways and using DFT calculations to identify the most kinetically accessible route. This theoretical model then generates testable hypotheses that are rigorously scrutinized in the laboratory through kinetic analysis, stereochemical studies, and experiments designed to trap or rule out intermediates. By comparing the proposed mechanism to established alternatives and systematically applying this validation toolkit, researchers can achieve a high-fidelity understanding of the reaction's intimate details, enabling its confident application in complex target-oriented synthesis.

References

  • K. Jasiński, "Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study," National Institutes of Health (NIH), 2022. [Link]

  • R. Jasiński, "A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides," National Institutes of Health (NIH), 2016. [Link]

  • P. R. S. Salbador, et al., "Asymmetric 1,3-dipolar cycloadditons of stabilized azomethine ylides with nitroalkenes," Current Topics in Medicinal Chemistry, 2014. [Link]

  • Wikipedia, "Nitrone-olefin (3+2) cycloaddition," Wikipedia, 2023. [Link]

  • M. A. S. El-Atawy, et al., "Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions," MDPI, 2024. [Link]

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  • F. Palacios, et al., "Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study," National Institutes of Health (NIH), 2021. [Link]

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  • R. G. Abdel-Kader, et al., "Theoretical insight into the mechanism and selectivity of the [3+2] Cycloaddition Reaction of N-methyl-1-phenylmethanimine Oxide and Bicyclopropylidene with a MEDT Perspective," ResearchGate, 2023. [Link]

  • R. Jasiński, et al., "The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study," MDPI, 2022. [Link]

  • R. G. Abdel-Kader, et al., "Mechanistic Insights into the Regio- and Stereoselectivity of [3+2] Cycloaddition Reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the Framework of Molecular Electron Density Theory," ResearchGate, 2025. [Link]

  • A. El-Malah, et al., "MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)- N-methyl- C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products," PubMed, 2025. [Link]

  • R. G. Abdel-Kader, et al., "Theoretical insight into the mechanism and selectivity of the [3 + 2] cycloaddition reaction of N-methyl-1-phenylmethanimine oxide and bicyclopropylidene from the MEDT perspective," ResearchGate, 2025. [Link]

Sources

A Comparative Guide to the Reactivity of N-Methylnitroacetamide and Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, activated methylene compounds are indispensable C2 synthons for constructing complex molecular architectures. Among these, molecules featuring a nitro group adjacent to a carbonyl offer a unique combination of reactivity: the acidity of the α-proton enables a wide range of C-C bond-forming reactions, while the nitro group itself serves as a versatile precursor to an amine. This guide provides an in-depth comparison of two such reagents: the well-established ethyl nitroacetate and its amide analogue, N-Methylnitroacetamide .

While ethyl nitroacetate is a cornerstone reagent with a vast body of supporting literature, this compound represents a less-explored alternative. This comparison will delve into their fundamental electronic differences, the resulting impact on reactivity in key synthetic transformations, and provide experimentally validated protocols for ethyl nitroacetate as a benchmark. For this compound, reactivity will be extrapolated from established principles of organic chemistry, offering predictive insights for researchers exploring its potential. This document is intended for synthetic chemists, medicinal chemists, and process development scientists seeking to make informed decisions when selecting a nitro-activated C2 building block.

Part 1: Structural and Electronic Analysis

The divergent reactivity of these two molecules stems directly from the electronic nature of the ester versus the N-methylamide functional group. Understanding this is critical to predicting their behavior in chemical reactions.

  • Ethyl Nitroacetate: The ester carbonyl is strongly polarized by the electronegative oxygen atom. The adjacent ethoxy group exerts two opposing effects: a σ-inductive withdrawal due to oxygen's electronegativity and a π-donating effect from the oxygen lone pair. The inductive effect dominates, rendering the ester group strongly electron-withdrawing. This powerfully acidifies the α-protons and stabilizes the resulting carbanion (a nitronate).

  • This compound: In the amide, the nitrogen atom is less electronegative than oxygen. Consequently, its lone pair is significantly more available for π-donation into the carbonyl group. This resonance donation is much stronger than in the ester and effectively reduces the carbonyl's overall electron-withdrawing character. While the nitro group still provides strong activation, the amide carbonyl is a less powerful acidifying partner compared to the ester carbonyl.

This fundamental electronic difference is the primary determinant of the α-proton's acidity (pKa).

Acidity and Enolate/Nitronate Formation

The deprotonation of the α-carbon is the requisite first step for most of the synthetic applications of these reagents. The stability of the resulting conjugate base, a resonance-stabilized nitronate ion, dictates the ease of this deprotonation.

Caption: General equilibrium for nitronate formation.

The pKa of the α-proton in nitroalkanes is typically around 10.[1] However, the adjacent carbonyl group significantly modulates this value.

PropertyEthyl NitroacetateThis compoundRationale
α-Proton pKa (Est.) ~11~13-15The pKa of typical ester α-protons is ~25, while for amides it is ~30.[2] The nitro group lowers both, but the relative difference is maintained due to the amide's electron-donating nature.
Required Base Strength Weaker bases (e.g., alkoxides, DBU, organic amines) are often sufficient.[3][4]Stronger, non-nucleophilic bases (e.g., NaH, LDA) are likely required for complete deprotonation.[5]A higher pKa necessitates a stronger base to shift the equilibrium towards the conjugate base.
Nitronate Stability More stableLess stableThe conjugate base of a stronger acid is more stable. The ester group provides superior delocalization of the negative charge.
Nitronate Basicity Weaker baseStronger baseThe less stable nitronate is a more potent base and nucleophile.

Part 2: Comparative Reactivity in C-C Bond Formation

The differences in acidity and nitronate stability have profound implications for the scope and conditions of reactions involving these synthons.

Alkylation Reactions

Alkylation involves the reaction of the pre-formed nitronate with an electrophile, typically an alkyl halide.[6] This is a cornerstone transformation for generating substituted α-nitro compounds, which are precursors to unnatural α-amino acids.[7]

General Workflow:

Caption: Standard workflow for the alkylation of nitro compounds.

ParameterEthyl NitroacetateThis compound (Predicted)
Typical Bases DIEA, K₂CO₃, NaOEt[7][8]NaH, LDA, KHMDS
Solvents MeCN, THF, DMFAnhydrous, non-protic solvents like THF or ether are essential to avoid quenching the stronger base/nitronate.
Reaction Profile Well-behaved, high yields reported for mono- and di-alkylation.[7]The more basic nitronate may lead to more side reactions, such as elimination of the alkyl halide (E2) or competing O-alkylation.
Selectivity Primarily C-alkylation.Potential for decreased C/O alkylation selectivity, as harder, more reactive enolates can favor reaction at the more electronegative oxygen atom.

Experimental Protocol: Dialkylation of Ethyl Nitroacetate [7]

  • Reaction Setup: To a solution of ethyl nitroacetate (1.0 eq) in acetonitrile (MeCN), add N,N-diisopropylethylamine (DIEA, 2.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 2.2 eq).

  • Reaction: Reflux the mixture for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Michael Addition

The Michael or conjugate addition is the 1,4-addition of a soft nucleophile to an α,β-unsaturated carbonyl compound.[9][10] The nitronates derived from these synthons are excellent Michael donors.

Caption: Generalized Michael Addition reaction scheme.

The success of a Michael addition often relies on thermodynamic control and the use of a "soft" nucleophile that favors 1,4- over 1,2-addition.

ParameterEthyl NitroacetateThis compound (Predicted)
Typical Bases Catalytic amounts of weak bases like triethylamine (Et₃N) or DBU are often sufficient.[3]Stoichiometric amounts of a strong, non-nucleophilic base would be needed to pre-form the nitronate.
Reaction Profile Readily undergoes Michael addition to a wide range of acceptors (enones, enals, nitroalkenes).[11][12] The reaction is often high-yielding and selective for the 1,4-adduct.The more basic and "harder" nitronate may exhibit reduced selectivity, with a higher propensity for competitive 1,2-addition to the carbonyl carbon, especially with enal acceptors.
Alternative Products Under certain conditions, can proceed through a cycloaddition-condensation pathway to yield isoxazolines.[4]Similar alternative pathways may exist but are unstudied. The higher reactivity could potentially favor polymerization of the Michael acceptor.

Experimental Protocol: Michael Addition of Ethyl Nitroacetate to Chalcone [3]

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 eq) and ethyl nitroacetate (1.1 eq) in ethanol.

  • Addition of Base: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Michael adduct, which can be further purified by recrystallization or column chromatography.

Aldol-Type (Henry) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound (aldehyde or ketone), analogous to the aldol reaction.[13]

ParameterEthyl NitroacetateThis compound (Predicted)
Typical Bases Weak amine bases (e.g., pyridine) with a Lewis acid (e.g., TiCl₄) or catalytic DBU can be used.[1][3]Stronger bases would be required, increasing the risk of base-catalyzed self-condensation of the aldehyde or ketone partner (a common side reaction in aldol chemistry).
Reaction Profile Condensation with aldehydes is well-documented.[3][14] The resulting β-nitro alcohol can be isolated or dehydrated to a nitroalkene.The higher basicity of the nitronate could lead to a more rapid and exothermic reaction. Reversibility, a key feature of aldol reactions, might be less pronounced, potentially leading to a different product distribution.

Part 3: Synthetic Utility and Downstream Transformations

A primary application for both synthons is the synthesis of amino acids and their derivatives. The nitro group is readily reduced to a primary amine under various conditions.[3]

  • Common Reduction Methods:

    • Catalytic Hydrogenation: H₂, Raney Ni or Pd/C

    • Dissolving Metal Reduction: Zn in acetic acid or HCl[7]

This transformation is generally robust and should be equally effective for derivatives of both ethyl nitroacetate and this compound, as the ester/amide functionality is typically stable to these reduction conditions. The key difference lies in the final product: ethyl nitroacetate derivatives yield α-amino esters, while this compound derivatives would yield α-amino-N-methylamides.

Conclusion and Future Outlook

This guide illuminates the fundamental differences in reactivity between ethyl nitroacetate and this compound, rooted in the electronic distinction between an ester and an amide.

  • Ethyl Nitroacetate is a highly versatile, well-understood C2 synthon. Its α-protons are sufficiently acidic to be removed by a variety of bases, and its resulting nitronate is a soft, selective nucleophile ideal for a broad range of C-C bond-forming reactions, including alkylations, Michael additions, and Henry reactions. The extensive literature provides a solid foundation for its use in complex synthesis.

  • This compound , while less explored, can be predicted to be a significantly less acidic compound. Its utility in C-C bond formation would necessitate the use of strong, non-nucleophilic bases and strictly anhydrous conditions. The resulting nitronate, being more basic and reactive, may offer complementary reactivity but could also present challenges in controlling selectivity (e.g., C- vs. O-alkylation, 1,4- vs. 1,2-addition).

For researchers in drug development, the choice between these reagents dictates not only the reaction conditions but also the nature of the final product (ester vs. amide), which can have a significant impact on the pharmacokinetic and pharmacodynamic properties of a target molecule. While ethyl nitroacetate remains the reliable, go-to reagent, this analysis provides a logical framework for the rational exploration of this compound in scenarios where its unique reactivity or the resulting amide product is specifically desired.

References

  • D'Addona, D., et al. (2004). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 3b-catalyzed Michael addition of ethyl a-nitroacetate (4) to b,g-unsaturated a-ke. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Alkylation of Ethyl Nitroacetate in the Absence of Solvent. Synthetic Communications. Available at: [Link]

  • Díez-Barra, E., de la Hoz, A., & Moreno, A. (1994). Alkylation of ethyl nitroacetate in the absence of solvent.
  • LookChem. (n.d.). ETHYL NITROACETATE: Synthesis, Properties, and Industrial Applications. Available at: [Link]

  • Trogu, E., et al. (2007). Michael Additions versus Cycloaddition Condensations with Ethyl Nitroacetate and Electron-Deficient Olefins. European Journal of Organic Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl nitroacetate. Available at: [Link]

  • Organic Syntheses. (n.d.). Methyl nitroacetate. Available at: [Link]

  • Boyd, R. N., & Leshin, R. (1952). Reactions of Aliphatic Nitro Compounds. Michael Condensations with Ethyl Nitroacetate. Journal of the American Chemical Society, 74(9), 2323–2324.
  • Rappoport, Z., et al. (2002). Cyano-, Nitro-, and Alkoxycarbonyl-Activated Observable Stable Enols of Carboxylic Acid Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN107304165A - The preparation method of ethyl nitroacetate and its intermediate.
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  • ResearchGate. (n.d.). Nitro Compounds That Are Not Mutagenic in the Modified Preincubation Assay. Available at: [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Wikipedia. (n.d.). Michael reaction. Available at: [Link]

  • National Institutes of Health. (2023). Iron-Catalyzed Alkylation–Reduction of N‑Methyl Nitrones via LMCT Activation. Organic Letters. Available at: [Link]

  • Wiley Online Library. (n.d.). The Alkylation of Esters and Nitriles. Organic Reactions. Available at: [Link]

  • Buchler GmbH. (n.d.). Enantioselective Michael Addition. Available at: [Link]

  • eGyanKosh. (n.d.). ENOLATES. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Regioselective enolate formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ResearchGate. (n.d.). Acetamide enolate: formation, reactivity, and proton affinity. Available at: [Link]

  • YouTube. (2019). formation of enolates from esters and other acid derivatives. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

  • YouTube. (2021). Aldol Additions for Nitriles and Nitroalkanes. Available at: [Link]

  • ACS Publications. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Available at: [Link]

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  • Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. (n.d.).
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  • ResearchGate. (n.d.). Alkylation of N,N-dimethylacetamide. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Michael addition reaction of acetylacetone 166 to trans-nitrostyrene 2. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of N-Methylnitroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for screening the biological activities of N-Methylnitroacetamide derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and logical approach to drug discovery. This document is structured to offer editorial freedom in experimental design while being firmly grounded in scientific integrity and authoritative references.

Introduction: The Therapeutic Potential of Nitro-Containing Scaffolds

Nitro-containing compounds represent a significant class of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antiparasitic effects[1][2]. The nitro group (–NO₂), a potent electron-withdrawing moiety, is a key pharmacophore that can profoundly influence a molecule's biological profile[2]. Its presence can trigger intracellular redox reactions, leading to the generation of toxic reactive intermediates that can induce cellular damage, particularly in pathogenic microbes or rapidly proliferating cancer cells[2].

This compound and its derivatives are a promising, yet underexplored, class of molecules. Their structural simplicity offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide a comparative framework for evaluating the two most prominent potential activities of these derivatives: anticancer and antimicrobial efficacy. We will detail the essential screening protocols, present illustrative data from related acetamide compounds for comparative context, and discuss the underlying mechanisms that drive their biological effects.

Putative Mechanism of Action: Bioreduction is Key

The biological activity of most nitroaromatic and nitro-heterocyclic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell[2]. This process is often selective for hypoxic environments, such as those found in solid tumors, or for microbial cells possessing specific nitroreductase enzymes not found in mammals.

The mechanism can be summarized as a multi-step process:

  • One-electron reduction of the nitro group (R-NO₂) forms a nitro radical anion (R-NO₂⁻).

  • Under aerobic conditions, this radical can be re-oxidized back to the parent compound in a "futile cycle," generating superoxide radicals and oxidative stress.

  • Under anaerobic or hypoxic conditions, further reduction occurs, yielding nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

  • These highly reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks, nuclear damage, and ultimately, cell death[2].

This selective activation makes nitro-containing compounds highly attractive candidates for targeted therapies.

G cluster_0 A This compound Derivative (R-NO₂) B Nitroreductase Enzymes (Cellular) A->B Enters Cell C Nitro Radical Anion (R-NO₂⁻) B->C 1e⁻ Reduction D Reactive Intermediates (R-NO, R-NHOH) C->D Further Reduction (Hypoxic/Anaerobic) H Oxygen (O₂) C->H Aerobic Conditions E Macromolecule Damage (DNA, Proteins) D->E Covalent Binding F Cell Death (Apoptosis / Necrosis) E->F G Parent Compound (R-NO₂) H->G Re-oxidation I Superoxide (O₂⁻) Oxidative Stress H->I G cluster_0 A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) Allow cells to adhere A->B C 3. Add Compound Prepare serial dilutions of This compound derivatives B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) Exposure to compound C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) Incubate for 2-4 hours D->E F Living Cells: Yellow MTT -> Purple Formazan G Dead Cells: No Conversion H 6. Solubilize Crystals Add DMSO or other solvent I 7. Read Absorbance (570 nm) Quantify purple color H->I J 8. Data Analysis Calculate % Viability and IC₅₀ I->J

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Addition: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Comparative Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nitro-containing compounds have a proven track record in this area. Screening this compound derivatives for antibacterial and antifungal activity is a logical and critical step.

Illustrative Comparison of Related Nitroamide Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for a synthesized N,N'-(4-nitro-1,2-phenylene)diamide derivative against a panel of clinically relevant microbes.[3] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[4]

MicroorganismTypeTest Compound MIC (mg/mL) [3]Test Compound MBC/MFC (mg/mL) [3]
Pseudomonas aeruginosaGram-neg12.512.5
Escherichia coliGram-neg12.512.5
Klebsiella pneumoniaeGram-neg25.0>25.0 (Static)
Staphylococcus aureus (MRSA)Gram-pos12.512.5
Candida albicansFungus12.5>25.0 (Static)
(Data from N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) is illustrative)

Expert Analysis: The data indicates that the test compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans. It demonstrates a bactericidal effect against P. aeruginosa, E. coli, and MRSA, as the MBC is equal to the MIC. For K. pneumoniae and C. albicans, the effect is primarily static (inhibitory) at the concentrations tested, as the MBC/MFC is higher than the MIC.[3] This highlights the importance of determining both values to understand the compound's full effect.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test microorganism on an agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension further in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution well. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the final volume to 100 µL and dilutes the compound concentrations to their final test values.

  • Controls:

    • Sterility Control: One well with broth only (no compound, no inoculum).

    • Growth Control: One well with broth and inoculum (no compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria) or as appropriate for the specific microorganism.

  • MIC Determination: After incubation, examine the plate for visible turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.[4][5]

  • (Optional) MBC/MFC Determination: To determine if the compound is cidal or static, take a small aliquot (e.g., 10 µL) from each well that showed no growth and plate it onto an agar medium. The lowest concentration that results in no colony formation after incubation is the MBC or MFC.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological screening of this compound derivatives. The detailed protocols for MTT and broth microdilution assays serve as the cornerstone for evaluating anticancer and antimicrobial activities, respectively. The illustrative data from related nitro-containing acetamide compounds strongly suggests that this chemical class holds significant therapeutic potential, largely driven by the presence of the nitro functional group.

Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear Structure-Activity Relationship (SAR). Subsequent steps should include screening against a broader panel of cancer cell lines and microbial pathogens, secondary screening to elucidate mechanisms of action, and in vivo studies to assess efficacy and safety in animal models.

References

  • Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]

  • Ghasemi, S., & Ghasemi, A. (2017). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. International Journal of Applied Sciences and Physic Education, 1(1), 15-24. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity investigation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds. Retrieved January 14, 2026, from [Link]

  • Loganathan, O., & P, S. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • ResearchGate. (n.d.). IC50 values (doses that inhibits 50% of the cell viability) calculated. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values for different cell lines. Retrieved January 14, 2026, from [Link]

  • Patti, A. D., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2039. [Link]

  • Bozsoki, P., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2686. [Link]

  • Ortega-Moo, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • ResearchGate. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 14, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Valderrama, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Lin, T. H., et al. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. Scientific reports, 6(1), 36856. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 14, 2026, from [Link]

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N-Methylnitroacetamide in Bioactive Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of N-Methylnitroacetamide in C-C Bond Formation

This compound (NMNA) is an intriguing yet underutilized reagent in the vast landscape of organic synthesis. As a derivative of nitroethane, it possesses the fundamental reactivity of a nitroalkane, making it a potential candidate for crucial carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.[1][2] This reaction is a cornerstone in the synthesis of β-nitro alcohols, which are versatile intermediates readily converted into valuable functionalities such as β-amino alcohols, α-hydroxy ketones, and nitroalkenes – all prevalent motifs in a wide range of biologically active molecules.[1][3]

This technical guide aims to provide a comprehensive overview of this compound's potential role in the synthesis of bioactive molecules. However, a thorough review of the available scientific literature reveals a notable scarcity of specific applications and comparative data for this particular reagent. While the synthesis and general reactivity of β-nitroacetamides have been explored to some extent, their application in the total synthesis of known pharmaceuticals or complex natural products remains largely undocumented.[4][5][6]

Therefore, this guide will proceed by:

  • Establishing the Theoretical Framework: Detailing the expected reactivity of this compound based on the well-established principles of the Henry reaction.

  • Comparative Analysis with Common Alternatives: Drawing comparisons with widely used nitroalkanes like nitromethane and nitroethane, based on available kinetic and stereochemical data for these alternatives. This will allow for an inferred assessment of NMNA's potential advantages and disadvantages.

  • Outlining Synthetic Potential and Future Directions: Highlighting the potential applications of NMNA in medicinal chemistry and suggesting avenues for future research to fully elucidate its utility.

  • Providing General Protocols and Safety Considerations: Offering generalized experimental procedures for the Henry reaction and essential safety guidance based on the handling of similar nitroalkane and amide compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

The Henry Reaction: A Gateway to Bioactive Scaffolds

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] The reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon.

cluster_0 Henry Reaction Mechanism Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate Deprotonation Base B: Alkoxide R'-CH(O⁻)-CH(R)-NO2 Nitronate->Alkoxide Nucleophilic Attack Aldehyde R'-CHO beta-Nitro_Alcohol R'-CH(OH)-CH(R)-NO2 Alkoxide->beta-Nitro_Alcohol Protonation Protonation BH⁺

Figure 1: General mechanism of the Henry reaction.

The products of the Henry reaction are of immense synthetic value. The nitro group can be reduced to an amine, leading to the formation of 1,2-amino alcohols, a critical structural motif in many pharmaceuticals.[7][8] Alternatively, the Nef reaction can convert the nitro group into a carbonyl, yielding α-hydroxy ketones.[4]

This compound vs. Common Alternatives: An Inferred Comparison

ReagentStructureKey Features & Considerations
Nitromethane CH₃NO₂High Reactivity: The least sterically hindered nitroalkane, often exhibiting the fastest reaction rates. No Diastereoselectivity Issues: Reaction with aldehydes produces a single new stereocenter. Availability and Cost: Readily available and relatively inexpensive.[9]
Nitroethane CH₃CH₂NO₂Moderate Reactivity: Slightly more sterically hindered than nitromethane, leading to potentially slower reaction rates. Diastereoselectivity: Reaction with chiral aldehydes can lead to the formation of diastereomers (syn and anti). Controlling this selectivity is a key challenge.[10][11]
This compound CH₃NHC(O)CH₂NO₂Potential for Altered Reactivity: The electron-withdrawing nature of the N-methylacetamide group could influence the acidity of the α-proton and the nucleophilicity of the resulting nitronate. This might affect reaction rates and equilibrium positions. Diastereoselectivity: Similar to nitroethane, reactions with chiral aldehydes would be expected to produce diastereomers. The amide functionality could potentially be leveraged for chelation control to influence diastereoselectivity. Solubility: The amide group may impart different solubility characteristics compared to simple nitroalkanes, potentially allowing for a broader range of reaction solvents.

Causality Behind Experimental Choices:

  • Choice of Nitroalkane: The selection between nitromethane and a substituted nitroalkane like nitroethane or this compound fundamentally depends on the desired carbon skeleton of the target molecule. When a simple nitromethyl group is required, nitromethane is the reagent of choice. For the introduction of a substituted nitromethyl group, a higher nitroalkane is necessary.

  • Controlling Stereochemistry: When using substituted nitroalkanes with chiral aldehydes, controlling the diastereoselectivity of the Henry reaction is paramount. This is often achieved through the use of chiral catalysts, specific solvents, or by leveraging chelating groups on the nitroalkane or aldehyde.[12] The amide group in this compound presents an interesting, albeit unexplored, opportunity for such chelation control.

Potential Applications in Bioactive Molecule Synthesis

While specific examples are lacking, the structural motif that would be introduced by this compound—a β-hydroxy-α-nitro-N-methylpropanamide unit—could be a valuable precursor to various bioactive scaffolds.

cluster_1 Synthetic Potential of NMNA Adducts NMNA_Adduct R-CH(OH)-CH(NO2)-C(O)NHCH3 Amino_Alcohol R-CH(OH)-CH(NH2)-C(O)NHCH3 (Chiral β-Amino Amide) NMNA_Adduct->Amino_Alcohol Reduction of Nitro Group Hydroxy_Ketone R-CH(OH)-C(O)-C(O)NHCH3 (α-Hydroxy-β-keto Amide) NMNA_Adduct->Hydroxy_Ketone Nef Reaction

Figure 2: Potential transformations of this compound-derived β-nitro alcohols.

The resulting chiral β-amino amides are of particular interest as they are structural components of numerous enzyme inhibitors and other pharmaceuticals.[7]

Experimental Protocols (General)

The following are generalized protocols for performing a Henry reaction and a subsequent nitro group reduction. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for the Henry Reaction with a Nitroalkane
  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, MeOH, or solvent-free) is added the nitroalkane (1.0-5.0 equiv).

  • Base Addition: A catalytic amount of a base (e.g., a tertiary amine like triethylamine, DBU, or an inorganic base like K₂CO₃) is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at a suitable temperature (ranging from -78 °C to room temperature) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH₄Cl solution) and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

General Protocol for the Reduction of a Nitro Group to an Amine
  • Reaction Setup: The β-nitro alcohol (1.0 equiv) is dissolved in a suitable solvent (e.g., MeOH, EtOH).

  • Catalyst Addition: A hydrogenation catalyst (e.g., Pd/C, Raney Ni) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (from a balloon to high pressure) and stirred vigorously.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated. The crude product can be purified by crystallization or column chromatography.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available. However, based on the known hazards of related compounds like nitromethane and N-methylacetamide, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][13] Avoid contact with skin, eyes, and clothing.[5][14] Do not breathe dust or vapors.[5][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.[15]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[5][14]

    • Skin: Wash off immediately with soap and plenty of water.[5][14]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[5]

Note: Nitroalkanes can be shock-sensitive and may decompose explosively under certain conditions. Always handle with care and consult general safety guidelines for handling nitro compounds.

Conclusion and Future Outlook

This compound represents an underexplored reagent with the potential to be a valuable building block in the synthesis of bioactive molecules. Its unique combination of a reactive nitroalkane moiety and an N-methylamide group could offer advantages in terms of reactivity, selectivity, and solubility. However, the current lack of documented applications and comparative data makes it difficult to definitively assess its performance against more established alternatives like nitromethane.

Future research should focus on:

  • Systematic Studies: Conducting direct comparative studies of this compound against other nitroalkanes in the Henry reaction with a variety of aldehydes, including those relevant to known bioactive molecules.

  • Stereoselective Methods: Exploring the development of asymmetric Henry reactions using this compound, potentially leveraging the amide functionality for catalyst coordination and stereocontrol.

  • Total Synthesis Applications: Demonstrating the utility of this compound by incorporating it into the total synthesis of a complex, biologically active target molecule.

By addressing these research gaps, the synthetic community can unlock the full potential of this compound and add a valuable tool to the arsenal of reagents for the efficient and innovative synthesis of next-generation pharmaceuticals.

References

  • Gascoigne, E. (2016). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL (University College London). [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: N-Methylacetamide. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623. [Link]

  • Gascoigne, E. (2016, October 28). Synthesis and transformations of B-nitroacetamides: Nef reaction and radical cyclisations. Semantic Scholar. [Link]

  • Alfa Aesar. (2025, September 16). Safety Data Sheet: N-Methylacetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitromethane as a nitrogen donor in Schmidt-type formation of amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development of New Synthetic Methods and Its Application to Total Synthesis of Nitrogen-Containing Bioactive Natural Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric catalysis in direct nitromethane-free Henry reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • ResearchGate. (2025, September 9). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2016). Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. [Link]

  • MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

  • Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. [Link]

  • ResearchGate. (2025, August 6). Biocatalytic Asymmetric Henry Reaction. Retrieved from [Link]

  • ResearchGate. (2025, June 6). Kinetic modelling and reactivity of liquid nitromethane under detonation conditions. Retrieved from [Link]

  • PubMed. (2007, November 23). Highly enantioselective Henry (nitroaldol) reaction of aldehydes and alpha-ketoesters catalyzed by N,N'-dioxide-copper(I) complexes. [Link]

  • Wikipedia. (n.d.). Nitromethane. Retrieved from [Link]

  • PMC. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • ScienceDaily. (2021, February 9). New method for asymmetric N,N-acetal synthesis promises advances in drug development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Carbon-carbon bond formation by means of substitution and addition reactions involving the polymer-supported carbanion from methyl nitroacetate. Retrieved from [Link]

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A Comparative Guide to Cross-Reactivity Studies of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylnitroacetamide (NMNA) is a small, polar organic compound belonging to the nitrosamide class. Due to its structural alerts for genotoxicity, understanding its presence and behavior in various matrices is of significant interest to researchers, toxicologists, and drug development professionals. A critical aspect of developing robust analytical methods for NMNA is the assessment of cross-reactivity. This guide provides an in-depth comparison of two primary analytical modalities for evaluating the cross-reactivity of NMNA: immunoassays, specifically the competitive enzyme-linked immunosorbent assay (ELISA), and chromatographic techniques, exemplified by High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS).

This document is intended for scientists and researchers in the pharmaceutical and biotechnology sectors. It aims to provide not only procedural details but also the underlying scientific rationale for experimental design and data interpretation, in line with the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).

Understanding this compound and Its Potential Cross-Reactants

A thorough cross-reactivity study begins with a solid understanding of the target analyte and the molecules that are likely to interfere with its detection.

Chemical Profile of this compound
  • Chemical Formula: C₃H₆N₂O₃

  • Molecular Weight: 118.09 g/mol

  • Structure:

  • Key Features: NMNA is a small, polar molecule containing an amide functional group and a nitro group attached to the amide nitrogen. The presence of the N-nitroso functionality is a structural alert for potential mutagenicity. Nitrosamides are known to be direct-acting mutagens, unlike nitrosamines which typically require metabolic activation.[1][2]

Plausible Synthetic Pathway and Potential Impurities

A likely synthetic route to this compound involves the nitration of its precursor, N-methylacetamide. This process can introduce several potential cross-reactants.

Synthesis_of_NMNA Acetic_Acid Acetic Acid N_Methylacetamide N-Methylacetamide (Precursor & Cross-Reactant) Acetic_Acid->N_Methylacetamide Amidation Methylamine Methylamine Methylamine->N_Methylacetamide NMNA This compound (Target Analyte) N_Methylacetamide->NMNA Nitration Side_Products Side-Products (e.g., isomers, degradation products) N_Methylacetamide->Side_Products Incomplete Reaction/Side Reactions Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->NMNA

Caption: Plausible synthesis of this compound and origin of potential cross-reactants.

Based on this synthetic pathway, the primary potential cross-reactants include:

  • N-methylacetamide: The starting material for the nitration step.[3][4]

  • Isomeric forms: Depending on the nitrating conditions, other isomers might be formed.

  • Degradation products: NMNA may be unstable under certain conditions, leading to degradation products.[5]

  • Other related small molecules: Depending on the purity of the starting materials and reagents, other structurally similar compounds could be present.

Immunoassay-Based Cross-Reactivity Assessment (Competitive ELISA)

Immunoassays, particularly competitive ELISAs, are powerful tools for high-throughput screening of small molecules due to their sensitivity and specificity.[6][7][8]

Principle of Competitive ELISA for Small Molecules

Since small molecules like NMNA have only a single epitope, a competitive immunoassay format is necessary. In this setup, free NMNA in the sample competes with a labeled NMNA conjugate (the tracer) for a limited number of binding sites on a specific anti-NMNA antibody. A higher concentration of NMNA in the sample results in less tracer binding to the antibody, leading to a weaker signal.

Methodology

The development of a competitive ELISA is a multi-step process that requires careful optimization.

Competitive_ELISA_Workflow cluster_prep Assay Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Hapten_Synthesis 1. Hapten Synthesis & Conjugation Antibody_Production 2. Antibody Production & Purification Hapten_Synthesis->Antibody_Production Plate_Coating 3. Plate Coating with Antibody Antibody_Production->Plate_Coating Competition 4. Add Sample/Standard & Labeled NMNA Plate_Coating->Competition Incubation 5. Incubation Competition->Incubation Washing 6. Washing Incubation->Washing Substrate_Addition 7. Substrate Addition Washing->Substrate_Addition Signal_Detection 8. Signal Detection Substrate_Addition->Signal_Detection Data_Analysis 9. Data Analysis & Cross-Reactivity Calculation Signal_Detection->Data_Analysis

Caption: Workflow for developing and performing a competitive ELISA for NMNA.

Step-by-Step Protocol:

  • Hapten Synthesis and Conjugation:

    • Synthesize a hapten by introducing a linker arm to NMNA. The linker's position is critical to ensure the unique structural features of NMNA are exposed for antibody recognition.

    • Conjugate the hapten to a carrier protein (e.g., Bovine Serum Albumin (BSA) for immunization, Ovalbumin (OVA) for coating).[9]

  • Antibody Production and Purification:

    • Immunize animals (e.g., rabbits or mice) with the NMNA-BSA conjugate to generate polyclonal or monoclonal antibodies.

    • Purify the antibodies from the serum using protein A/G affinity chromatography.

  • Plate Coating:

    • Coat a 96-well microplate with the purified anti-NMNA antibody.

    • Block the remaining binding sites on the plate with a blocking buffer (e.g., BSA in PBS).

  • Competitive Reaction:

    • Add standards, controls, and samples containing unknown amounts of NMNA to the wells.

    • Immediately add a fixed concentration of NMNA conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Incubation and Washing:

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

  • Signal Development and Detection:

    • Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of an antibody with other compounds is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in the maximum signal (IC50) with the IC50 of the target analyte (NMNA).[10]

Cross-Reactivity (%) = (IC50 of NMNA / IC50 of Cross-Reactant) x 100

Table 1: Illustrative Cross-Reactivity Data for an Anti-NMNA Antibody (based on acrylamide analogue data) [3][6][11]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (NMNA) 32 100
N-Methylacetamide11982.67
N-Nitroacetamide>10,000<0.3
Acetamide>10,000<0.3
Methylamine>10,000<0.3
Advantages and Limitations of Immunoassays
  • Advantages: High sensitivity, high throughput, cost-effective for large sample numbers, and suitable for rapid screening.

  • Limitations: Development of a specific antibody can be time-consuming and expensive. Susceptible to matrix effects and interference from structurally similar compounds. Cross-reactivity is a key parameter to characterize but can also be a limitation if not properly understood.

Chromatographic Cross-Reactivity Assessment (HPLC-UV/MS)

Chromatographic methods, particularly HPLC, provide orthogonal data to immunoassays and are considered the gold standard for confirmatory analysis and quantification.[1][12]

Principle of HPLC-UV/MS

HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated compounds are then detected by a UV detector and a mass spectrometer. The UV detector provides quantitative information based on light absorbance, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.

Methodology

A robust HPLC method is essential for accurately assessing cross-reactivity by ensuring the baseline separation of NMNA from its potential cross-reactants.

HPLC_Workflow Sample_Preparation 1. Sample Preparation Injection 2. Injection onto HPLC Sample_Preparation->Injection Separation 3. Chromatographic Separation Injection->Separation Detection 4. UV and MS Detection Separation->Detection Data_Analysis 5. Data Analysis Detection->Data_Analysis

Caption: Workflow for HPLC-UV/MS analysis of NMNA and its potential cross-reactants.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the sample to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is suitable for separating polar compounds like NMNA.

    • Mobile Phase: A gradient of water (with a modifier like formic acid for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection:

      • UV Detector: Set at a wavelength where NMNA has significant absorbance.

      • Mass Spectrometer: Use an electrospray ionization (ESI) source in either positive or negative ion mode.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][13][14][15][16]

Data Analysis and Interpretation

Specificity in HPLC is demonstrated by the ability to resolve the analyte peak from all other potential components in the sample matrix.

Table 2: Illustrative HPLC-UV/MS Data for NMNA and Potential Cross-Reactants

CompoundRetention Time (min)UV λmax (nm)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound (NMNA) 4.2 245 119.04 73.05, 46.01
N-Methylacetamide2.821074.0659.05, 44.05
N-Nitroacetamide3.5240105.0259.01, 46.01
Acetamide2.120560.0444.05
Methylamine1.5<20032.04-

Note: The data in this table is illustrative and based on the expected chromatographic behavior and mass spectrometric fragmentation of these compounds. Actual values would need to be determined experimentally.[8][17]

Advantages and Limitations of Chromatographic Methods
  • Advantages: High specificity and resolving power, provides structural confirmation (MS), and is a well-established quantitative technique.

  • Limitations: Lower throughput compared to ELISA, higher cost per sample, and requires more complex instrumentation and operator expertise.

Comparative Summary and Recommendations

The choice between an immunoassay and a chromatographic method for cross-reactivity studies depends on the specific research question and the stage of the project.

Table 3: Comparison of ELISA and HPLC for NMNA Cross-Reactivity Studies

ParameterCompetitive ELISAHPLC-UV/MS
Principle Antigen-antibody bindingPhysicochemical separation
Specificity Dependent on antibody; defined by % cross-reactivityHigh; based on retention time and m/z
Sensitivity High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)
Throughput High (96-well plate format)Low to Moderate
Development Time Long (antibody development)Moderate (method development)
Cost per Sample Low (for large batches)High
Application High-throughput screening, initial assessmentConfirmatory analysis, quantification, impurity profiling

Recommendations:

  • For high-throughput screening of a large number of samples or for initial assessments of potential cross-reactivity, a well-characterized competitive ELISA is the method of choice. Its speed and cost-effectiveness are significant advantages in this context.

  • For confirmatory analysis, accurate quantification, and detailed impurity profiling, HPLC-UV/MS is indispensable. Its high specificity and ability to provide structural information make it the gold standard for validating the results from an immunoassay and for regulatory submissions.

A tiered approach is often the most effective strategy: using ELISA for initial screening and then confirming any positive or ambiguous results with HPLC-UV/MS.

Conclusion

The assessment of cross-reactivity is a cornerstone of robust analytical method development for this compound. Both immunoassays and chromatographic methods offer distinct advantages and are complementary in their application. A comprehensive understanding of the potential cross-reactants, derived from the synthetic pathway of NMNA, is crucial for designing meaningful studies. By judiciously applying the principles and methodologies outlined in this guide, researchers can develop highly specific and reliable analytical methods for this compound, ensuring data integrity and contributing to the safety assessment of this and other related compounds.

References

  • Cui, X., Jin, M., Du, P., Chen, G., Zhang, C., Zhang, Y., Shao, Y., & Wang, J. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Food and Agricultural Immunology, 29(1), 430-443. [Link]

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A Mechanistic Showdown: Thermal Versus Base-Catalyzed Reactions of N-Methylnitroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of synthetic chemistry and drug development, a profound understanding of reaction mechanisms is paramount for process optimization, safety, and the rational design of novel molecular entities. N-Methylnitroacetamide (CH₃N(NO₂)C(O)CH₃), a molecule featuring both amide and nitramine functionalities, presents an intriguing case study in competitive reaction pathways. This guide provides a detailed mechanistic comparison of its thermal and base-catalyzed reactions, offering insights grounded in experimental data to inform laboratory practice and theoretical understanding.

Introduction: The Dichotomous Reactivity of this compound

This compound stands as a valuable model compound for studying the reactivity of more complex molecules containing the N-nitroamide moiety, a functional group present in various energetic materials and pharmacologically active compounds. The stability and transformation of this group under different conditions are of critical importance. This guide will dissect two fundamental reaction pathways: the unimolecular decomposition initiated by thermal energy and the bimolecular reaction catalyzed by a base. We will explore the distinct electronic and steric factors that govern the progression of each reaction, leading to divergent product profiles.

Thermal Decomposition: A Journey into Radical Chemistry

The thermal decomposition of N-nitro compounds is a complex process often characterized by homolytic bond cleavage and the formation of highly reactive radical intermediates. While specific experimental data for this compound is not extensively documented in publicly available literature, the established principles of thermal chemistry for related aliphatic nitro compounds and nitrate esters provide a strong foundation for a proposed mechanistic pathway.

Proposed Thermal Decomposition Mechanism

The primary and most probable initiating step in the thermal decomposition of this compound is the homolytic cleavage of the relatively weak Nitrogen-Nitro (N-NO₂) bond. This bond is significantly weaker than the other covalent bonds within the molecule due to the electron-withdrawing nature of the nitro and acetyl groups.

Initiation: CH₃N(NO₂)C(O)CH₃ (g) → CH₃N•C(O)CH₃ (g) + •NO₂ (g)

This initial bond scission generates a methylacetamido radical and a nitrogen dioxide radical. These highly reactive species can then participate in a cascade of subsequent reactions.

Propagation and Termination: The subsequent steps are likely to involve hydrogen abstraction, radical recombination, and fragmentation. For instance, the methylacetamido radical could undergo further fragmentation or react with other molecules. The nitrogen dioxide radical is a key player and can engage in various reactions, including dimerization to dinitrogen tetroxide (N₂O₄) or acting as an oxidizing agent.

A plausible, though simplified, representation of the overall thermal decomposition can be visualized as follows:

Thermal_Decomposition cluster_initiation Initiation cluster_propagation Propagation & Product Formation This compound This compound Radical_Pair [CH₃N•C(O)CH₃ + •NO₂] This compound->Radical_Pair Heat (Δ) N-NO₂ Homolysis Products Complex Mixture: (e.g., NO, H₂O, CO, O₂, CH₂O) Radical_Pair->Products Radical Reactions (Abstraction, Recombination, Fragmentation)

Caption: Proposed pathway for the thermal decomposition of this compound.

Anticipated Products of Thermal Decomposition

Based on studies of analogous nitrate ester explosives, the thermal decomposition of this compound is expected to yield a complex mixture of gaseous products. Analysis of similar compounds by techniques like Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) has identified common decomposition products such as nitric oxide (NO), water (H₂O), carbon monoxide (CO), molecular oxygen (O₂), and formaldehyde (CH₂O)[1]. The exact composition of the product mixture will be highly dependent on the reaction conditions, particularly temperature and pressure.

Experimental Protocol for Thermal Decomposition Analysis

To elucidate the precise mechanism and product distribution, a controlled thermal decomposition experiment followed by rigorous analytical characterization is necessary.

Objective: To identify the decomposition products and determine the kinetic parameters of the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A known quantity of pure this compound is placed in a suitable reaction vessel, such as a quartz tube or a thermogravimetric analysis (TGA) pan.

  • Thermal Decomposition: The sample is heated under a controlled atmosphere (e.g., inert gas like nitrogen or argon) at a programmed heating rate or held at a specific isothermal temperature.

  • Product Analysis: The gaseous products are continuously monitored and analyzed using a combination of techniques:

    • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): To monitor mass loss as a function of temperature and identify the evolved gaseous species by their mass-to-charge ratio.

    • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile decomposition products.

  • Kinetic Analysis: Data from TGA experiments at multiple heating rates can be used to determine the activation energy (Ea) and pre-exponential factor (A) of the decomposition reaction using isoconversional methods such as the Kissinger or Flynn-Wall-Ozawa methods.

Base-Catalyzed Hydrolysis: A Nucleophilic Acyl Substitution Pathway

In contrast to the radical-mediated thermal decomposition, the base-catalyzed reaction of this compound proceeds via a well-established nucleophilic acyl substitution mechanism. The presence of a strong base, typically a hydroxide source, facilitates the hydrolysis of the amide bond.

Mechanism of Base-Catalyzed Hydrolysis

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This is the rate-determining step and results in the formation of a tetrahedral intermediate.

Step 1: Nucleophilic Attack The hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of this compound. The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Step 2: Collapse of the Tetrahedral Intermediate The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This is followed by the cleavage of the carbon-nitrogen bond, expelling the N-methylnitroamide anion as the leaving group.

Step 3: Acid-Base Reaction The N-methylnitroamide anion is a relatively strong base and will deprotonate the newly formed acetic acid to yield acetate and N-methylnitramine. This final acid-base step is rapid and irreversible, driving the equilibrium towards the products.

The overall transformation can be depicted as follows:

Base_Catalyzed_Hydrolysis cluster_reaction Base-Catalyzed Hydrolysis Start This compound + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Rate-determining) Products Acetate + N-Methylnitramine Intermediate->Products Collapse of Intermediate & C-N Cleavage

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Products of Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of this compound is expected to yield two primary products:

  • Acetate (CH₃COO⁻)

  • N-Methylnitramine (CH₃NHNO₂)

The formation of these products can be confirmed by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Base-Catalyzed Hydrolysis

A typical laboratory procedure to investigate the base-catalyzed hydrolysis of this compound would involve the following steps.

Objective: To determine the products and reaction rate of the base-catalyzed hydrolysis of this compound.

Methodology:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., water or a water-miscible organic solvent like dioxane) is prepared in a thermostatted reaction vessel.

  • Initiation: A solution of a strong base, such as sodium hydroxide (NaOH), is added to the reaction mixture to initiate the hydrolysis. The concentration of the base should be known accurately.

  • Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture at regular intervals.

  • Analysis: The concentration of the reactant and products in the aliquots is determined using appropriate analytical techniques:

    • ¹H NMR Spectroscopy: To monitor the disappearance of the starting material's signals and the appearance of signals corresponding to the acetate and N-methylnitramine products.

    • HPLC: To quantify the concentrations of the reactant and products by separating them on a suitable column and detecting them with a UV detector.

  • Kinetic Analysis: The rate of the reaction can be determined by plotting the concentration of the reactant or a product as a function of time. The rate law and the rate constant for the hydrolysis can be determined by performing the reaction with varying initial concentrations of the reactant and the base.

Mechanistic Comparison: A Tale of Two Pathways

The thermal and base-catalyzed reactions of this compound proceed through fundamentally different mechanisms, leading to distinct product profiles and requiring different energetic inputs.

FeatureThermal DecompositionBase-Catalyzed Hydrolysis
Reaction Type Unimolecular DecompositionBimolecular Nucleophilic Acyl Substitution
Initiating Step Homolytic cleavage of the N-NO₂ bondNucleophilic attack of OH⁻ on the carbonyl carbon
Key Intermediates Radicals (CH₃N•C(O)CH₃, •NO₂)Tetrahedral anionic intermediate
Catalyst None (initiated by heat)Base (e.g., OH⁻)
Primary Products Complex mixture of small gaseous molecules (NO, H₂O, CO, O₂, CH₂O)Acetate and N-Methylnitramine
Driving Force Input of thermal energy to overcome bond dissociation energyNucleophilicity of the base and stability of the products

Conclusion: Guiding a Rational Approach to Reaction Control

The divergent outcomes of the thermal and base-catalyzed reactions of this compound underscore the critical role of reaction conditions in directing chemical transformations. For researchers in drug development and organic synthesis, this comparison provides a clear framework for predicting and controlling the reactivity of molecules containing the N-nitroamide functionality. The thermal pathway, leading to complete degradation into small gaseous molecules, highlights the potential instability of these compounds at elevated temperatures and is a crucial consideration for safety and handling. Conversely, the base-catalyzed hydrolysis offers a selective and predictable method for cleaving the amide bond while preserving the N-nitroamine moiety, a valuable transformation in synthetic strategies. A thorough understanding of these competing mechanisms, supported by robust experimental data, is essential for the successful manipulation of this important class of compounds.

References

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Applied Spectroscopy, 2020, 74(12), 1486-1495. [Link]

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